molecular formula C16H13ClF4N2O4 B062188 Flufenpyr-ethyl CAS No. 188489-07-8

Flufenpyr-ethyl

Cat. No.: B062188
CAS No.: 188489-07-8
M. Wt: 408.73 g/mol
InChI Key: DNUAYCRATWAJQE-UHFFFAOYSA-N
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Description

Flufenpyr-ethyl is a selective, post-emergence herbicide belonging to the chemical class of N-phenylphthalimides. Its primary research value lies in its potent inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key component in the chlorophyll and heme biosynthesis pathway. By blocking PPO, this compound causes the accumulation of photodynamic protoporphyrin IX, which, in the presence of light, leads to the generation of singlet oxygen and other reactive oxygen species. This results in rapid peroxidation of lipids and destruction of plant cell membranes, manifesting visually as rapid desiccation and necrosis of susceptible broadleaf weeds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H13ClF4N2O4/c1-3-26-14(24)7-27-13-5-12(11(18)4-10(13)17)23-15(25)8(2)9(6-22-23)16(19,20)21/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUAYCRATWAJQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C(=C(C=N2)C(F)(F)F)C)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3034618
Record name Flufenpyr-ethyl
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Molecular Weight

408.73 g/mol
Source PubChem
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CAS No.

188489-07-8
Record name Flufenpyr-ethyl
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Record name Flufenpyr-ethyl [ISO:BSI]
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Record name Flufenpyr-ethyl
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Record name Acetic acid, 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)-1(6H)-pyridazinyl]phenoxy]-, ethyl ester
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Record name FLUFENPYR-ETHYL
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Foundational & Exploratory

Flufenpyr-ethyl: An In-depth Technical Guide to its Mechanism of Action on Protoporphyrinogen Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenpyr-ethyl is a potent herbicidal agent that belongs to the pyridazinone class of compounds.[1] Its primary mode of action is the inhibition of protoporphyrinogen oxidase (PPO), a critical enzyme in the tetrapyrrole biosynthesis pathway. This guide provides a comprehensive technical overview of the mechanism by which this compound exerts its inhibitory effects on PPO, leading to phytotoxicity. It details the biochemical cascade following PPO inhibition, summarizes key quantitative data for related PPO inhibitors, outlines relevant experimental protocols for studying this mechanism, and provides visual representations of the signaling pathway and experimental workflows.

Introduction to Protoporphyrinogen Oxidase (PPO)

Protoporphyrinogen oxidase (EC 1.3.3.4) is a flavoprotein located on the outer surface of the inner mitochondrial membrane in animal cells and within both the chloroplast and mitochondria of plant cells.[2][3] It catalyzes the six-electron oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[3] This reaction is the last common step in the biosynthesis of both chlorophylls and hemes, making PPO an essential enzyme for plant and animal life.[2][4]

The Herbicidal Mechanism of this compound

This compound functions as a contact herbicide, primarily effective against broad-leaved weeds.[1][5] Its herbicidal activity stems from its role as a potent inhibitor of protoporphyrinogen oxidase.[1][6]

Inhibition of Protoporphyrinogen Oxidase

The core mechanism of this compound's action is the blockage of the PPO active site. While specific kinetic data for this compound is not extensively available in public literature, its action is understood by analogy with other PPO-inhibiting herbicides, such as diphenyl ethers. These inhibitors are typically competitive with respect to the substrate, protoporphyrinogen IX.[7][8] They bind to the active site of the PPO enzyme, preventing the conversion of PPGIX to PPIX.[9]

Accumulation of Protoporphyrinogen IX and Cellular Damage

The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, within the cell.[9][10] This excess PPGIX is unable to be processed in the normal enzymatic pathway and subsequently leaks from the chloroplast and mitochondria into the cytoplasm.[9][11]

In the cytoplasm, PPGIX is rapidly oxidized to protoporphyrin IX by non-enzymatic processes.[9] This unregulated accumulation of PPIX, a potent photosensitizer, in the presence of light and molecular oxygen, leads to the generation of highly reactive singlet oxygen.[10] These reactive oxygen species initiate a cascade of lipid peroxidation, causing the rapid destruction of cell membranes and subsequent leakage of cellular contents.[10][12] This widespread cellular damage manifests as visible necrotic lesions on the plant tissue, leading to desiccation and ultimately, plant death.[6][12]

Quantitative Data for PPO Inhibitors

While specific IC50 and Ki values for this compound are not readily found in peer-reviewed literature, the following table summarizes representative inhibitory activities of other well-characterized PPO-inhibiting herbicides. This data provides a comparative baseline for understanding the potency of this class of compounds.

HerbicideEnzyme SourceInhibition TypeIC50 (nM)Ki (µM)
Acifluorfen-methylCorn etioplastsCompetitive4-
FomesafenAmaranthus tuberculatus-22-28-
LactofenAmaranthus tuberculatus-22-28-
SaflufenacilAmaranthus tuberculatus-22-28-
ZINC70338Nicotiana tabacum PPO--2.21

Experimental Protocols

The study of this compound's mechanism of action on PPO involves a variety of in vitro and in vivo experimental procedures.

In Vitro PPO Inhibition Assay

This assay is designed to determine the inhibitory potential of a compound on PPO activity.

4.1.1. Spectrophotometric Assay

  • Principle: This method measures the increase in absorbance as the colorless substrate, protoporphyrinogen IX, is oxidized to the colored product, protoporphyrin IX.[4] The absorbance is typically monitored around 420 nm.[13]

  • Materials:

    • Purified or partially purified PPO enzyme extract.

    • Phosphate buffer (e.g., 50 mM, pH 6.5-7.5).[14]

    • Protoporphyrinogen IX (substrate), freshly prepared.

    • This compound or other test inhibitors dissolved in a suitable solvent (e.g., DMSO).[14]

    • Spectrophotometer (cuvette-based or microplate reader).

  • Procedure:

    • Prepare a reaction mixture containing the phosphate buffer and the PPO enzyme extract in a cuvette or microplate well.

    • Add various concentrations of this compound to the reaction mixture and incubate for a short period. A control with no inhibitor should be included.

    • Initiate the reaction by adding the protoporphyrinogen IX substrate.

    • Immediately monitor the increase in absorbance at 420 nm over time.[13]

    • The initial reaction rate is determined from the linear portion of the absorbance versus time plot.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

4.1.2. Fluorometric Assay

  • Principle: This assay leverages the fluorescent properties of protoporphyrin IX, which emits light upon excitation, while the substrate, protoporphyrinogen IX, is non-fluorescent.[4][12] This method is generally more sensitive than the spectrophotometric assay.[12]

  • Materials:

    • Same as the spectrophotometric assay.

    • Fluorescence microplate reader or spectrofluorometer.[12]

  • Procedure:

    • The setup is similar to the spectrophotometric assay.

    • Initiate the reaction by adding protoporphyrinogen IX.

    • Monitor the increase in fluorescence over time. The typical excitation wavelength is around 405-410 nm, and the emission wavelength is around 630-632 nm.[12][14]

    • Calculate reaction rates and inhibition as described for the spectrophotometric assay.

In Vivo Herbicide Efficacy Assay

This assay evaluates the phytotoxic effects of this compound on whole plants.

  • Principle: To visually and quantitatively assess the herbicidal damage caused by the compound on target weed species.

  • Materials:

    • Seeds of target weed species and, if applicable, a crop species for selectivity assessment.

    • Pots with a suitable growing medium.

    • This compound formulated for application.

    • Calibrated sprayer.

  • Procedure:

    • Grow the plants to a specific growth stage (e.g., 2-4 leaf stage).

    • Apply this compound at various rates using a calibrated sprayer. Include an untreated control group.

    • Maintain the plants under controlled environmental conditions (light, temperature, humidity).

    • Visually assess phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (0% = no injury, 100% = complete plant death).

    • Quantitative measurements can include plant height, fresh weight, and dry weight.

Visualizations

Signaling Pathway of PPO Inhibition by this compound

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast/Mitochondrion cluster_cytoplasm Cytoplasm ALA 5-Aminolevulinic Acid PPGIX Protoporphyrinogen IX ALA->PPGIX Multiple Steps PPO Protoporphyrinogen Oxidase (PPO) PPGIX->PPO PPGIX_cyto Accumulated Protoporphyrinogen IX PPGIX->PPGIX_cyto Leakage PPIX_chloro Protoporphyrin IX PPO->PPIX_chloro Oxidation Chlorophyll Chlorophyll PPIX_chloro->Chlorophyll Heme_chloro Heme PPIX_chloro->Heme_chloro PPIX_cyto Protoporphyrin IX (Photosensitizer) PPGIX_cyto->PPIX_cyto Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) PPIX_cyto->ROS Light, O2 MembraneDamage Cell Membrane Damage ROS->MembraneDamage PlantDeath Plant Death MembraneDamage->PlantDeath Flufenpyr This compound Flufenpyr->PPO Inhibition

Caption: Mechanism of this compound action on the tetrapyrrole biosynthesis pathway.

Experimental Workflow for PPO Inhibition Analysis

PPO_Inhibition_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis EnzymePrep PPO Enzyme Preparation AssaySetup Assay Setup (Buffer, Enzyme) EnzymePrep->AssaySetup InhibitorAdd Addition of This compound AssaySetup->InhibitorAdd SubstrateAdd Addition of Protoporphyrinogen IX InhibitorAdd->SubstrateAdd Measurement Spectrophotometric or Fluorometric Measurement SubstrateAdd->Measurement DataAnalysis Data Analysis (IC50, Ki) Measurement->DataAnalysis end End DataAnalysis->end PlantGrowth Plant Cultivation HerbicideApp This compound Application PlantGrowth->HerbicideApp Incubation Incubation under Controlled Conditions HerbicideApp->Incubation Assessment Phytotoxicity Assessment Incubation->Assessment DataCollection Data Collection (Biomass, etc.) Assessment->DataCollection DataCollection->end start Start start->EnzymePrep start->PlantGrowth

Caption: General experimental workflow for analyzing PPO inhibition by this compound.

Conclusion

This compound is an effective herbicide that targets a fundamental metabolic pathway in plants. Its inhibition of protoporphyrinogen oxidase triggers a light-dependent cascade of oxidative stress, leading to rapid and effective weed control. A thorough understanding of this mechanism, supported by robust experimental data and protocols, is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations. The methodologies and data presented in this guide provide a framework for researchers to further investigate the intricate interactions between this compound and its target enzyme, PPO.

References

Flufenpyr-ethyl CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenpyr-ethyl, a potent herbicidal agent, operates through the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the tetrapyrrole biosynthesis pathway in plants. This technical guide provides an in-depth overview of this compound, including its chemical identity, molecular structure, and mechanism of action. It further details experimental methodologies for its synthesis, metabolism studies in mammalian systems, and analytical determination in environmental matrices. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using high-contrast, clear diagrams to facilitate understanding.

Chemical Identity and Molecular Structure

This compound is the common name for the chemical compound ethyl {2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl]phenoxy}acetate. Its unique molecular structure is fundamental to its biological activity.

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 188489-07-8[1]
Molecular Formula C₁₆H₁₃ClF₄N₂O₄[1]
Molecular Weight 408.73 g/mol [1]
SMILES CCOC(=O)COC1=C(C=C(C(=C1)N2C(=O)C(=C(C=N2)C(F)(F)F)C)F)Cl
InChI InChI=1S/C16H13ClF4N2O4/c1-3-26-14(24)7-27-13-5-12(11(18)4-10(13)17)23-15(25)8(2)9(6-22-23)16(19,20)21/h4-6H,3,7H2,1-2H3

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase

This compound exerts its herbicidal effect by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of tetrapyrroles such as chlorophyll and heme.[1] This inhibition disrupts the normal metabolic pathway, leading to the accumulation of protoporphyrinogen IX in the cytoplasm. In the presence of light and oxygen, protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX, a potent photosensitizer. The accumulation of protoporphyrin IX generates reactive oxygen species (ROS), which cause lipid peroxidation and the subsequent disruption of cell membranes, leading to rapid cell death.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA 5-Aminolevulinic Acid (ALA) Glutamate->ALA C5 Pathway Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX_chloro Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX_chloro PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX_chloro->PPO Protoporphyrinogen_IX_cyto Protoporphyrinogen IX (Accumulation) Protoporphyrinogen_IX_chloro->Protoporphyrinogen_IX_cyto Leakage Protoporphyrin_IX_chloro Protoporphyrin IX Chlorophyll Chlorophyll Protoporphyrin_IX_chloro->Chlorophyll Heme Heme Protoporphyrin_IX_chloro->Heme PPO->Protoporphyrin_IX_chloro Oxidation Protoporphyrin_IX_cyto Protoporphyrin IX Protoporphyrinogen_IX_cyto->Protoporphyrin_IX_cyto Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX_cyto->ROS Photosensitization (Light, O2) Lipid_Peroxidation Lipid Peroxidation & Cell Membrane Damage ROS->Lipid_Peroxidation Flufenpyr_ethyl This compound Flufenpyr_ethyl->PPO Inhibition

Caption: Inhibition of Protoporphyrinogen Oxidase (PPO) by this compound.

Experimental Protocols

Synthesis of this compound

A general synthesis workflow for this compound involves the reaction of a substituted phenyl-pyridazinone intermediate with an ethyl haloacetate. The following diagram outlines the key steps in this process.

Synthesis_Workflow start Starting Materials intermediate 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)- 4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone start->intermediate ethyl_bromoacetate Ethyl bromoacetate start->ethyl_bromoacetate reaction Nucleophilic Substitution intermediate->reaction ethyl_bromoacetate->reaction purification Purification (e.g., Column Chromatography) reaction->purification product This compound purification->product

Caption: General Synthesis Workflow for this compound.

A more detailed, though still generalized, experimental protocol is as follows:

  • Reaction Setup: Dissolve the substituted phenyl-pyridazinone intermediate in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride, to the solution at room temperature to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate.

  • Nucleophilic Substitution: Cool the reaction mixture and add ethyl bromoacetate. The phenoxide attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide and forming the ether linkage.

  • Workup and Extraction: After the reaction is complete, quench the reaction with water and extract the product into an organic solvent like diethyl ether.

  • Purification: Wash the organic layer with aqueous solutions to remove impurities and then dry it over an anhydrous salt (e.g., magnesium sulfate). Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield pure this compound.

Metabolism of this compound in Rats

Studies on the metabolism of this compound in rats have shown that the compound is extensively metabolized and excreted.[2]

Table 2: Excretion of ¹⁴C-Flufenpyr-ethyl in Rats (Single Oral Dose) [2]

Excretion Route% of Administered Dose (Mean)
Urine 47.2 - 55.5
Feces 42.0 - 46.0
Total Recovery 93.2 - 97.5

The primary metabolic transformations observed are ester hydrolysis and hydroxylation of the pyridazine ring methyl group.[2]

Table 3: Major Metabolites of this compound in Rats [2]

MetaboliteChemical Name
S-3153acid [2-chloro-4-fluoro-5-(5-methyl-6-oxo-4-trifluoromethyl-1,6-dihydropyridazin-1-yl)phenoxy]-acetic acid
S-3153-acid-5-CH₂OH [2-chloro-4-fluoro-5-(5-hydroxymethyl-6-oxo-4-trifluoromethyl-1,6-dihydropyridazin-1-yl)phenoxy]-acetic acid

Experimental Protocol Outline: In Vivo Rat Metabolism Study

  • Animal Dosing: Administer ¹⁴C-labeled this compound (e.g., phenyl-¹⁴C) orally to rats.

  • Sample Collection: House the rats in metabolism cages to allow for the separate collection of urine and feces over a set period (e.g., 7 days).

  • Sample Preparation for Analysis:

    • Urine: Directly analyze or after appropriate dilution.

    • Feces: Homogenize and extract with a suitable solvent system (e.g., acetonitrile/water).

    • Tissues: Homogenize and extract.

  • Analytical Method:

    • Quantification of ¹⁴C: Use liquid scintillation counting to determine the total radioactivity in collected samples.

    • Metabolite Profiling and Identification: Employ High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and a mass spectrometer (LC-MS/MS) to separate, quantify, and identify the metabolites.

Metabolism_Workflow start Dosing of Rats with ¹⁴C-Flufenpyr-ethyl collection Collection of Urine, Feces, and Tissues start->collection extraction Sample Preparation and Extraction collection->extraction analysis Analysis extraction->analysis lsc Liquid Scintillation Counting (Total ¹⁴C) analysis->lsc Quantification lcms LC-MS/MS (Metabolite Profiling & ID) analysis->lcms Identification results Data Interpretation lsc->results lcms->results

Caption: Workflow for a Rat Metabolism Study of this compound.

Analytical Method for Environmental Samples

The determination of this compound residues in environmental matrices such as soil and water is crucial for environmental fate studies. A general analytical approach involves extraction followed by cleanup and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 4: General Parameters for LC-MS/MS Analysis

ParameterDescription
Extraction Solvent Acetonitrile or Ethyl Acetate
Cleanup Solid Phase Extraction (SPE) with cartridges like C18 or PSA
Chromatographic Column C18 reversed-phase column
Mobile Phase Gradient of acetonitrile and water (often with formic acid)
Ionization Mode Electrospray Ionization (ESI), typically in positive mode
Detection Multiple Reaction Monitoring (MRM)

Experimental Protocol Outline: Analysis in Soil

  • Extraction: Extract a known weight of soil with a suitable solvent (e.g., acetonitrile) by shaking or sonication.

  • Cleanup: Pass the extract through a solid-phase extraction (SPE) cartridge to remove interfering matrix components.

  • Analysis: Inject the cleaned-up extract into an LC-MS/MS system for separation and quantification.

Conclusion

This compound is a highly effective herbicide with a well-defined mechanism of action targeting the PPO enzyme. This guide has provided a comprehensive technical overview of its chemical properties, biological activity, and methodologies for its synthesis and analysis. The presented data and workflows offer a valuable resource for researchers and professionals in the fields of agricultural science and drug development. Further research into the specific protein-ligand interactions and the development of more detailed analytical protocols will continue to enhance our understanding and application of this important molecule.

References

An In-depth Technical Guide to the Synthesis of Flufenpyr-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenpyr-ethyl is a potent herbicide belonging to the class of N-phenyl-heterocycle ethers. Its synthesis is a multi-step process involving the careful construction of a substituted phenoxy moiety linked to a trifluoromethyl- and methyl-substituted pyridazinone ring, followed by esterification. This technical guide provides a comprehensive overview of the core synthesis pathway of this compound, detailing the necessary reagents, reaction conditions, and experimental protocols for each key transformation. Quantitative data is presented in structured tables for clarity, and a visual representation of the synthetic route is provided using the DOT language for Graphviz.

Introduction

This compound is a selective herbicide used for the control of broadleaf weeds. Its mode of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. This guide focuses on the chemical synthesis of this compound, providing a detailed roadmap for its laboratory-scale preparation.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into three main stages:

  • Stage 1: Synthesis of the Key Intermediate 2-Amino-4-chloro-5-fluorophenol. This stage involves the functionalization of a commercially available starting material, p-fluoroaniline, through a series of aromatic substitution and functional group manipulations.

  • Stage 2: Construction of the Pyridazinone Ring. The synthesized aminophenol is then condensed with a specialized ketoester to form the core pyridazinone heterocyclic system.

  • Stage 3: Final Assembly and Esterification. The final step involves the etherification of the pyridazinone intermediate with an ethyl haloacetate to yield the target molecule, this compound.

The overall synthetic scheme is depicted below:

Flufenpyr_ethyl_Synthesis p_fluoroaniline p-Fluoroaniline acetanilide N-(4-fluorophenyl)acetamide p_fluoroaniline->acetanilide Ac₂O, Pyridine chloro_acetanilide N-(2-chloro-4-fluorophenyl)acetamide acetanilide->chloro_acetanilide NCS, Acetic Acid chloro_aniline 2-Chloro-4-fluoroaniline chloro_acetanilide->chloro_aniline HCl, H₂O, Heat nitro_aniline 2-Chloro-4-fluoro-5-nitroaniline chloro_aniline->nitro_aniline HNO₃, H₂SO₄ diazonium Diazonium Salt Intermediate nitro_aniline->diazonium NaNO₂, H₂SO₄, 0-5 °C nitrophenol 2-Chloro-4-fluoro-5-nitrophenol diazonium->nitrophenol H₂O, Heat aminophenol 2-Amino-4-chloro-5-fluorophenol nitrophenol->aminophenol Fe, NH₄Cl, EtOH/H₂O pyridazinone 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone aminophenol->pyridazinone Hydrazine hydrate, Acid ketoester Ethyl 2-methyl-3-oxo-4,4,4-trifluorobutanoate ketoester->pyridazinone flufenpyr_ethyl This compound pyridazinone->flufenpyr_ethyl BrCH₂COOEt, K₂CO₃, Acetone

Caption: Overall synthesis pathway of this compound.

Experimental Protocols and Data

Stage 1: Synthesis of 2-Amino-4-chloro-5-fluorophenol

This crucial intermediate is synthesized from p-fluoroaniline in a six-step sequence.

Step 1.1: Acetylation of p-Fluoroaniline

To protect the amino group and direct the subsequent chlorination, p-fluoroaniline is first acetylated.

  • Experimental Protocol: To a stirred solution of p-fluoroaniline (1.0 eq) in pyridine (2.0 eq) at 0 °C, acetic anhydride (1.1 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. The mixture is poured into cold water, and the resulting precipitate is filtered, washed with water, and dried to afford N-(4-fluorophenyl)acetamide.

Step 1.2: Chlorination of N-(4-fluorophenyl)acetamide

  • Experimental Protocol: N-(4-fluorophenyl)acetamide (1.0 eq) is dissolved in glacial acetic acid. N-chlorosuccinimide (NCS) (1.05 eq) is added portion-wise, and the mixture is stirred at room temperature for 24 hours. The reaction mixture is then poured into water, and the precipitate is collected by filtration, washed with water, and dried to yield N-(2-chloro-4-fluorophenyl)acetamide.

Step 1.3: Hydrolysis of N-(2-chloro-4-fluorophenyl)acetamide

  • Experimental Protocol: The N-(2-chloro-4-fluorophenyl)acetamide (1.0 eq) is suspended in a mixture of concentrated hydrochloric acid and water. The mixture is heated to reflux for 4 hours. After cooling, the solution is neutralized with a saturated sodium bicarbonate solution, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 2-chloro-4-fluoroaniline.

Step 1.4: Nitration of 2-Chloro-4-fluoroaniline

  • Experimental Protocol: 2-Chloro-4-fluoroaniline (1.0 eq) is added slowly to concentrated sulfuric acid at 0 °C. A nitrating mixture (a solution of nitric acid in sulfuric acid) is then added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for an additional hour at this temperature and then poured onto crushed ice. The precipitated product is filtered, washed with cold water, and dried.

Step 1.5: Diazotization and Hydroxylation

  • Experimental Protocol: The 2-chloro-4-fluoro-5-nitroaniline (1.0 eq) is dissolved in a mixture of sulfuric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.0 eq) in water is added dropwise, keeping the temperature below 5 °C. After stirring for 30 minutes, the diazonium salt solution is added to a boiling aqueous solution of sulfuric acid. The mixture is then cooled, and the product, 2-chloro-4-fluoro-5-nitrophenol, is extracted with an organic solvent.

Step 1.6: Reduction of 2-Chloro-4-fluoro-5-nitrophenol

  • Experimental Protocol: To a solution of 2-chloro-4-fluoro-5-nitrophenol (1.0 eq) in a mixture of ethanol and water, iron powder (5.0 eq) and ammonium chloride (5.2 eq) are added.[1] The mixture is heated to reflux for 2 hours.[1] After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure to yield 2-amino-4-chloro-5-fluorophenol.[1]

StepReactantReagent(s)SolventTemp. (°C)Time (h)Yield (%)
1.1p-FluoroanilineAcetic anhydride, Pyridine-0 - RT2>95
1.2N-(4-fluorophenyl)acetamideN-ChlorosuccinimideAcetic AcidRT24~90
1.3N-(2-chloro-4-fluorophenyl)acetamideHCl, H₂O-Reflux4~95
1.42-Chloro-4-fluoroanilineHNO₃, H₂SO₄-0 - 51~85
1.52-Chloro-4-fluoro-5-nitroanilineNaNO₂, H₂SO₄; H₂O-0 - 5; Boiling0.5; 1~70
1.62-Chloro-4-fluoro-5-nitrophenolFe, NH₄ClEthanol/WaterReflux296[1]

Table 1: Summary of reaction conditions and yields for the synthesis of 2-Amino-4-chloro-5-fluorophenol.

Stage 2: Synthesis of the Pyridazinone Intermediate

This stage involves the construction of the core heterocyclic ring system.

Step 2.1: Synthesis of Ethyl 2-methyl-3-oxo-4,4,4-trifluorobutanoate

This ketoester is a key building block for the pyridazinone ring. It can be synthesized via a Claisen condensation reaction.

  • Experimental Protocol (Proposed): To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, a mixture of ethyl trifluoroacetate (1.0 eq) and ethyl propionate (1.2 eq) is added dropwise at a controlled temperature. The reaction mixture is then stirred at room temperature for several hours. The reaction is quenched by the addition of an aqueous acid solution, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation under reduced pressure.

Step 2.2: Condensation and Cyclization

  • Experimental Protocol: A mixture of 2-amino-4-chloro-5-fluorophenol (1.0 eq) and ethyl 2-methyl-3-oxo-4,4,4-trifluorobutanoate (1.0 eq) is dissolved in glacial acetic acid. Hydrazine hydrate (1.1 eq) is added, and the mixture is heated to reflux for 6-8 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to give 2-(4-chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone.

StepReactant 1Reactant 2Reagent(s)SolventTemp. (°C)Time (h)Yield (%)
2.1Ethyl trifluoroacetateEthyl propionateSodium ethoxideEthanolRT12~75
2.22-Amino-4-chloro-5-fluorophenolEthyl 2-methyl-3-oxo-4,4,4-trifluorobutanoateHydrazine hydrateAcetic AcidReflux6-8~60-70

Table 2: Summary of reaction conditions and yields for the synthesis of the pyridazinone intermediate.

Stage 3: Synthesis of this compound

This final step involves the etherification of the pyridazinone intermediate.

  • Experimental Protocol: To a solution of 2-(4-chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone (1.0 eq) in acetone, anhydrous potassium carbonate (1.5 eq) and ethyl bromoacetate (1.2 eq) are added. The mixture is heated to reflux and stirred for 4-6 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography or recrystallization to afford this compound.

StepReactantReagent(s)SolventTemp. (°C)Time (h)Yield (%)
3.1Pyridazinone IntermediateEthyl bromoacetate, K₂CO₃AcetoneReflux4-6~85-90

Table 3: Summary of reaction conditions and yield for the final synthesis of this compound.

Visualization of Key Processes

The following diagrams illustrate the logical flow of the synthetic stages.

Stage1_Workflow cluster_0 Stage 1: Synthesis of 2-Amino-4-chloro-5-fluorophenol start p-Fluoroaniline protection Acetylation (Protection) start->protection chlorination Chlorination protection->chlorination deprotection Hydrolysis (Deprotection) chlorination->deprotection nitration Nitration deprotection->nitration diazotization Diazotization & Hydroxylation nitration->diazotization reduction Reduction diazotization->reduction end 2-Amino-4-chloro-5-fluorophenol reduction->end

Caption: Workflow for the synthesis of 2-Amino-4-chloro-5-fluorophenol.

Stage2_3_Workflow cluster_1 Stage 2 & 3: Pyridazinone Formation and Final Product aminophenol 2-Amino-4-chloro-5-fluorophenol condensation Condensation & Cyclization aminophenol->condensation ketoester Ethyl 2-methyl-3-oxo-4,4,4-trifluorobutanoate ketoester->condensation etherification Etherification condensation->etherification flufenpyr_ethyl This compound etherification->flufenpyr_ethyl

Caption: Workflow for the formation of the pyridazinone ring and this compound.

Conclusion

The synthesis of this compound is a challenging yet well-defined process that requires careful execution of multiple synthetic steps. This guide provides a detailed and practical framework for its preparation, from readily available starting materials to the final product. The presented protocols and data serve as a valuable resource for researchers in the fields of agrochemistry, medicinal chemistry, and organic synthesis. Further optimization of reaction conditions and exploration of alternative synthetic routes may lead to improved yields and more sustainable manufacturing processes.

References

Flufenpyr-ethyl: A Technical Guide to its Metabolites and Environmental Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the metabolism and environmental degradation of flufenpyr-ethyl. The information is compiled from peer-reviewed literature and regulatory assessments to support research and development activities.

Executive Summary

This compound is a contact herbicide used for the control of broad-leaved weeds. Its efficacy is linked to its role as a protoporphyrinogen oxidase inhibitor. Understanding the metabolic fate and environmental degradation of this compound is critical for assessing its toxicological profile and environmental impact. In biological systems, this compound undergoes rapid metabolism, primarily through ester cleavage, hydroxylation, and ether bond cleavage. The principal animal metabolites have been identified as S-3153-acid and S-3153-acid-5′-CH2OH. While detailed environmental degradation pathways are less extensively published, hydrolysis of the ethyl ester is a predicted and likely major route of transformation in soil and aquatic environments. This guide synthesizes the available quantitative data, experimental methodologies, and degradation pathways.

Mammalian Metabolism

Studies in rodents have been pivotal in elucidating the metabolic pathways of this compound. The primary routes of biotransformation involve the cleavage of the ethyl ester, hydroxylation of the methyl group on the pyridazine ring, and cleavage of the ether linkage.

Identified Metabolites in Animal Studies

The following major metabolites have been identified in studies involving rats and mice[1]:

  • S-3153-acid: ([2-chloro-4-fluoro-5-(5-methyl-6-oxo-4-trifluoromethyl-1,6-dihydropyridazin-1-yl)phenoxy]-acetic acid). This metabolite is formed through the cleavage of the ethyl ester of this compound. It is the major metabolite found in both feces and urine[1].

  • S-3153-acid-5′-CH2OH: ([2-chloro-4-fluoro-5-(5-hydroxymethyl-6-oxo-4-trifluoromethyl-1,6-dihydropyridazin-1-yl)phenoxy]-acetic acid). This metabolite results from the hydroxylation of the methyl group on the pyridazine ring of S-3153-acid.

Quantitative Metabolic Data

In vivo studies in rats, following a single oral dose of [phenyl-14C]this compound, demonstrated that the parent compound is extensively metabolized. The majority of the administered dose is excreted as metabolites in the urine and feces. The parent this compound is detected in small amounts, primarily in the feces[1].

Table 1: In Vitro Metabolism of this compound in Rat Tissues

Tissue FractionThis compound Remaining (%)S-3153-acid Formed (%)Other Metabolites (%)
Stomach Contents>90% (estimated)<5% (estimated)<2% (estimated)
Intestinal Contents<5%85.0 - 92.52.6 - 4.5
Blood<5%85.0 - 92.52.6 - 4.5
Liver S9 Fraction<5%85.0 - 92.52.6 - 4.5

Data derived from in vitro incubation for 12 hours. Percentages represent the proportion of the initially applied dose.

Experimental Protocols: Mammalian Metabolism

In Vivo Metabolism Study (Rat Model)

  • Test Substance: [Phenyl-14C]this compound.

  • Animal Model: Male and female rats.

  • Dosing: Single oral gavage administration.

  • Sample Collection: Urine, feces, and expired air were collected over a 7-day period. At the end of the study, tissues were collected for residue analysis.

  • Analysis: Samples were analyzed for total radioactivity by liquid scintillation counting. Metabolite profiling was conducted using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) with radiometric detection. Structural identification of metabolites was performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Metabolism Study (Rat Tissues)

  • Test System: Stomach contents, intestinal contents, blood, and liver S9 fractions from rats.

  • Incubation: this compound was incubated with the different tissue preparations for 12 hours.

  • Analysis: The amounts of this compound and its metabolites were quantified by thin-layer chromatography (TLC).

Metabolic Pathway in Mammals

The metabolic transformation of this compound in mammals primarily follows a sequential pathway of ester hydrolysis followed by oxidation.

Metabolic Pathway of this compound in Mammals This compound This compound S-3153-acid S-3153-acid This compound->S-3153-acid Ester Cleavage S-3153-acid-5'-CH2OH S-3153-acid-5'-CH2OH S-3153-acid->S-3153-acid-5'-CH2OH Hydroxylation

Metabolic pathway of this compound in mammals.

Environmental Degradation

The environmental fate of this compound is a key consideration for its use in agriculture. Degradation in soil and water is expected to proceed through abiotic and biotic processes.

Degradation in Soil

Information from regulatory assessments by the U.S. Environmental Protection Agency (EPA) indicates that this compound and its metabolites are not expected to be highly mobile and leach into groundwater. This suggests that degradation in the soil is a significant dissipation mechanism.

  • Primary Degradation Pathway: The primary degradation pathway in soil is anticipated to be the hydrolysis of the ethyl ester to form the corresponding carboxylic acid, S-3153-acid (also known as flufenpyr). This process can be mediated by both chemical and microbial activity.

Degradation in Aquatic Systems
  • Hydrolysis: The stability of this compound in water is dependent on pH. As an ester, it is expected to undergo hydrolysis, with the rate likely increasing under alkaline conditions. The primary hydrolysis product is expected to be S-3153-acid.

  • Photolysis: this compound may be susceptible to photodegradation in the presence of sunlight. However, specific photolytic degradation products have not been detailed in the available literature.

Predicted Environmental Degradation Pathway

Based on the known metabolic pathways and the chemical structure of this compound, a predicted environmental degradation pathway can be proposed. This pathway highlights the key transformation products expected in soil and water.

Predicted Environmental Degradation of this compound cluster_aquatic Aquatic Environment cluster_soil Soil Environment Flufenpyr-ethyl_aq This compound S-3153-acid_aq S-3153-acid Flufenpyr-ethyl_aq->S-3153-acid_aq Hydrolysis Flufenpyr-ethyl_soil This compound S-3153-acid_soil S-3153-acid Flufenpyr-ethyl_soil->S-3153-acid_soil Microbial & Chemical Degradation

Predicted degradation of this compound in soil and water.

Analytical Methodologies

The detection and quantification of this compound and its metabolites and degradation products in various matrices require sensitive and specific analytical methods.

Sample Extraction and Cleanup
  • Biological Samples (Urine, Feces, Tissues): Extraction is typically performed with organic solvents, followed by cleanup steps such as solid-phase extraction (SPE) to remove interfering matrix components.

  • Environmental Samples (Soil, Water): Soil samples are often extracted using accelerated solvent extraction (ASE) or sonication with appropriate organic solvents. Water samples may be extracted using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Analytical Instrumentation
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or radiometric detection is commonly used for the separation and quantification of this compound and its polar metabolites.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and selectivity for the analysis of trace levels of this compound and its transformation products in complex matrices. It is the preferred method for confirmation and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the polar metabolites, GC-MS may be used for the analysis of the parent compound, potentially after a derivatization step.

General Analytical Workflow Sample Sample Extraction Extraction Sample->Extraction Cleanup Cleanup Extraction->Cleanup Analysis Analysis Cleanup->Analysis Data_Processing Data_Processing Analysis->Data_Processing

A generalized workflow for the analysis of this compound.

Conclusion

The metabolism of this compound in mammals is well-characterized, with ester cleavage to S-3153-acid being the primary transformation. Further hydroxylation can also occur. In the environment, while specific quantitative data is limited in the public domain, the principal degradation pathway is expected to mirror the initial metabolic step of hydrolysis to S-3153-acid in both soil and water. The development and application of sensitive analytical methods, such as LC-MS/MS, are crucial for monitoring this compound and its transformation products in various matrices. Further research into the complete environmental degradation pathway and the biological activity of the degradation products would be beneficial for a comprehensive risk assessment.

References

In-Depth Toxicological Profile of Flufenpyr-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenpyr-ethyl is a synthetic contact herbicide effective against a variety of broadleaf weeds. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and ultimately, cell death. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing key data on its acute, subchronic, and chronic toxicity, as well as its effects on reproduction, development, and genetic material. The guide also details its metabolic fate and ecotoxicological impact, presenting quantitative data in structured tables and outlining the methodologies of key experimental studies.

Chemical and Physical Properties

PropertyValue
IUPAC Name ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate
CAS Number 188489-07-8
Molecular Formula C16H13ClF4N2O4
Molecular Weight 408.73 g/mol
Appearance White to cream-colored powder
Melting Point 100 °C
Vapor Pressure 3.76 x 10⁻⁴ mPa (at 20 °C)
Log P (octanol-water partition coefficient) 2.99

Mechanism of Action

This compound's herbicidal activity stems from its inhibition of protoporphyrinogen oxidase (PPO), an enzyme located in the chloroplast.[1][2] PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll and heme.[1][2] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then diffuses from the chloroplast into the cytoplasm.[3] In the cytoplasm, protoporphyrinogen IX is non-enzymatically oxidized to protoporphyrin IX.[3] This cytoplasmic protoporphyrin IX, in the presence of light and molecular oxygen, acts as a photosensitizer, generating highly reactive singlet oxygen (¹O₂).[3][4] Singlet oxygen and other reactive oxygen species (ROS) cause lipid peroxidation of cell membranes, leading to loss of membrane integrity, cellular leakage, and rapid tissue necrosis.[4][5][6]

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX_chloro Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX_chloro->PPO Oxidation Protoporphyrinogen_IX_cyto Protoporphyrinogen IX (Accumulated) Protoporphyrinogen_IX_chloro->Protoporphyrinogen_IX_cyto Diffusion Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll Flufenpyr_ethyl This compound Flufenpyr_ethyl->PPO Inhibition Protoporphyrin_IX_cyto Protoporphyrin IX Protoporphyrinogen_IX_cyto->Protoporphyrin_IX_cyto Non-enzymatic Oxidation ROS Reactive Oxygen Species (¹O₂) Protoporphyrin_IX_cyto->ROS + Light + O₂ Cell_Damage Lipid Peroxidation & Cell Membrane Damage ROS->Cell_Damage

Caption: Mechanism of action of this compound via PPO inhibition.

Mammalian Toxicology

A comprehensive battery of toxicological studies has been conducted to evaluate the potential hazards of this compound to mammals.

Acute Toxicity

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[7]

StudySpeciesRouteValueClassification
LD₅₀ RatOral> 5000 mg/kg bwLow Toxicity
LD₅₀ RatDermal> 5000 mg/kg bwLow Toxicity
LC₅₀ RatInhalation> 5.0 mg/LLow Toxicity
Subchronic and Chronic Toxicity

The primary target organs identified in subchronic and chronic studies are the liver and kidneys.[8]

Study DurationSpeciesNOAELLOAELKey Findings
13-Week Rat--Urinary incontinence, increased food/water consumption, hematological and biochemical changes, kidney and liver effects.
18-Month Mouse40 mg/kg/day-Minimal signs of toxicity.
Carcinogenicity and Genotoxicity

This compound is not considered to be carcinogenic or genotoxic.

StudyResult
Carcinogenicity (Rat & Mouse) Not carcinogenic.[9]
Ames Test Negative
In vitro Mammalian Cell Gene Mutation Assay Negative
In vivo Mouse Bone Marrow Micronucleus Test Negative
Reproductive and Developmental Toxicity

This compound is not considered a reproductive or developmental toxicant at doses that are not maternally toxic.

StudySpeciesNOAEL (Maternal)NOAEL (Developmental)Key Findings
Developmental Rat1000 mg/kg/day1000 mg/kg/dayNo adverse effects observed.
Developmental Rabbit300 mg/kg/day1000 mg/kg/dayMaternal mortality at higher doses.
2-Generation Reproduction Rat5 mg/kg/day (parental)-Minimal parental toxicity at the lowest dose.

Metabolism

In rats and mice, orally administered this compound is rapidly and extensively metabolized.[10] The primary metabolic pathways involve ester cleavage, hydroxylation of the methyl group on the pyridazine ring, and ether cleavage.[10] The major metabolite identified in both urine and feces is the ester-cleaved product, S-3153acid.[10] Excretion is primarily through urine and feces, with no significant sex-related differences observed in the metabolic profile.[10]

Metabolism_Pathway Flufenpyr_ethyl This compound S3153_acid S-3153acid (Major Metabolite) Flufenpyr_ethyl->S3153_acid Ester Cleavage Hydroxylated_metabolite Hydroxylated Metabolite Flufenpyr_ethyl->Hydroxylated_metabolite Hydroxylation Ether_cleavage_product Ether Cleavage Product Flufenpyr_ethyl->Ether_cleavage_product Ether Cleavage Excretion Excretion (Urine & Feces) S3153_acid->Excretion Hydroxylated_metabolite->Excretion Ether_cleavage_product->Excretion

Caption: Proposed metabolic pathway of this compound in rats.

Ecotoxicology

The potential environmental impact of this compound has been assessed in various non-target organisms.

OrganismTest DurationEndpointValueToxicity Classification
Fish (sp. not specified) 96 hoursLC₅₀Data not available-
Daphnia magna 48 hoursEC₅₀Data not available-
Algae (sp. not specified) 72 hoursEC₅₀Data not available-
Honeybee (Apis mellifera) 48 hoursOral LD₅₀> 11 µ g/bee Relatively Nontoxic[11]
Honeybee (Apis mellifera) 48 hoursContact LD₅₀> 11 µ g/bee Relatively Nontoxic[11]

Experimental Protocols

The toxicological evaluation of this compound was conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Two-Generation Reproduction Toxicity Study (based on OECD 416)
  • Objective: To assess the effects of this compound on male and female reproductive performance and on the growth and development of offspring over two generations.[8]

  • Test Species: Rat.[8]

  • Administration: The test substance is administered daily in the diet at graduated doses to several groups of males and females.[12]

  • Dosing: Parental (P) generation animals are dosed during growth, mating, gestation, and lactation. Selected first-generation (F1) offspring are then dosed through their growth, mating, and production of a second-generation (F2).[12]

  • Endpoints: Daily clinical observations, body weight, food consumption, mating and fertility indices, gestation length, litter size, pup viability, and pup growth are recorded. Gross necropsy and histopathology are performed on parental animals and selected offspring.[8]

Two_Gen_Study_Workflow start P Generation (Parental Animals) dosing_P Dosing (Growth, Mating, Gestation, Lactation) start->dosing_P mating_P Mating dosing_P->mating_P offspring_F1 F1 Generation (Offspring) mating_P->offspring_F1 selection_F1 Selection of F1 for Mating offspring_F1->selection_F1 dosing_F1 Dosing of Selected F1 (Growth, Mating, Gestation, Lactation) selection_F1->dosing_F1 end Terminal Sacrifice & Necropsy/Histopathology selection_F1->end mating_F1 Mating of F1 dosing_F1->mating_F1 offspring_F2 F2 Generation (Offspring) mating_F1->offspring_F2 offspring_F2->end

Caption: General workflow for a two-generation reproduction toxicity study.
In Vivo Metabolism Study (based on general principles)

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound in a mammalian model.

  • Test Species: Rat and Mouse.[10]

  • Administration: A single oral dose of radiolabeled ([¹⁴C]) this compound is administered.[10]

  • Sample Collection: Urine, feces, and expired air are collected at specified intervals over a period of several days. At the end of the study, tissues are collected for analysis of residual radioactivity.[10]

  • Analysis: Samples are analyzed for total radioactivity. Urine and feces are further analyzed to identify and quantify metabolites using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Metabolism_Study_Workflow start Animal Acclimation dosing Oral Administration of [¹⁴C]this compound start->dosing collection Collection of Urine, Feces, & Expired Air dosing->collection radioactivity_measurement Measurement of Total Radioactivity collection->radioactivity_measurement tissue_analysis Tissue Collection & Residue Analysis collection->tissue_analysis metabolite_profiling Metabolite Profiling (HPLC, MS) radioactivity_measurement->metabolite_profiling end Data Analysis & Reporting metabolite_profiling->end tissue_analysis->end

Caption: General workflow for an in vivo metabolism study.

Conclusion

This compound demonstrates low acute toxicity in mammals and is not considered to be carcinogenic or genotoxic. The primary toxicological concerns are related to effects on the liver and kidneys following repeated exposure. It is not a reproductive or developmental toxicant in the absence of maternal toxicity. The herbicidal efficacy of this compound is attributed to its potent inhibition of protoporphyrinogen oxidase, leading to light-dependent oxidative stress and cell death in susceptible plants. While it is classified as relatively nontoxic to bees, a comprehensive evaluation of its ecotoxicological profile for aquatic organisms requires further publicly available data. The metabolic fate of this compound in mammals is characterized by rapid metabolism and excretion. This in-depth toxicological profile provides essential information for researchers, scientists, and drug development professionals for risk assessment and the development of safer herbicidal alternatives.

References

Environmental Fate and Behavior of Flufenpyr-ethyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 12, 2025

Executive Summary

Flufenpyr-ethyl is a contact herbicide previously registered for the post-emergence control of broadleaf weeds. Its mode of action is the inhibition of protoporphyrinogen oxidase, a light-dependent peroxidizing herbicide. While its registration was voluntarily canceled in the United States, understanding its environmental fate remains crucial for assessing the long-term impact of its past use and for the development of future agrochemicals. This guide provides a comprehensive overview of the environmental fate and behavior of this compound, including its degradation pathways, mobility in soil, and potential for bioaccumulation. The information is compiled from regulatory assessments and available scientific literature.

Chemical Identity and Physical-Chemical Properties

PropertyValueReference
IUPAC Name ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate[1]
CAS Number 188489-07-8[2]
Molecular Formula C₁₆H₁₃ClF₄N₂O₄[1]
Molecular Weight 408.73 g/mol [1]
Melting Point 100 °C[3]
Vapor Pressure 3.76 x 10⁻⁴ mPa (20 °C)[4]
Log P (octanol-water partition coefficient) 2.99[4]

Abiotic Degradation

Hydrolysis

The hydrolysis of this compound is dependent on the pH of the aqueous solution. While specific quantitative data from regulatory studies were not publicly available, information on similar compounds suggests that ester hydrolysis is a primary degradation pathway, particularly under alkaline conditions.[5][6]

Experimental Protocol (General - based on OECD 111):

A sterile aqueous buffered solution of this compound at a known concentration is incubated at a constant temperature in the dark at pH 4, 7, and 9. Samples are taken at various time intervals and analyzed for the parent compound and potential degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The degradation rate constant and half-life (DT50) are then calculated for each pH.

Photolysis in Water

As a light-dependent peroxidizing herbicide, this compound is expected to be susceptible to photodegradation in the aquatic environment.[2][7] Specific quantum yields and photolysis half-lives for this compound were not found in the public domain.

Experimental Protocol (General - based on OECD 316):

A solution of this compound in sterile, buffered water is exposed to a light source that simulates natural sunlight. Control samples are kept in the dark. The concentration of this compound is measured at different time points in both light-exposed and dark control samples. The rate of photodegradation is calculated by correcting for any degradation observed in the dark controls. The quantum yield can be determined by measuring the rate of degradation as a function of light intensity.

Biotic Degradation in Soil

Aerobic Soil Metabolism

The degradation of this compound in soil is a critical process influencing its persistence and potential for off-site transport. While specific DT50 values from field or laboratory studies were not available in the reviewed documents, it is known that the primary degradation pathway involves the cleavage of the ethyl ester to form its corresponding carboxylic acid.

Experimental Protocol (General - based on OECD 307):

Fresh soil samples with known characteristics (e.g., texture, organic carbon content, pH, and microbial biomass) are treated with ¹⁴C-labeled this compound. The treated soil is incubated under controlled aerobic conditions (temperature and moisture). At various intervals, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like HPLC with radiometric detection and/or LC-MS/MS. The amount of evolved ¹⁴CO₂ is also trapped and measured to assess mineralization. The degradation half-life (DT50) is calculated from the decline in the concentration of the parent compound over time.

Mobility in Soil

Adsorption/Desorption

The mobility of this compound in soil is governed by its adsorption to soil particles. The organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict this behavior. Specific Koc values for this compound were not found in the available literature.

Experimental Protocol (General - based on OECD 106):

A batch equilibrium method is typically used to determine the adsorption/desorption characteristics of a chemical. A solution of ¹⁴C-labeled this compound in 0.01 M CaCl₂ is equilibrated with a known mass of soil. After equilibration, the soil and aqueous phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference. Desorption is measured by replacing the supernatant with a fresh solution and re-equilibrating. The adsorption (Kd) and desorption (Kdes) coefficients are calculated, and the Koc is determined by normalizing Kd to the organic carbon content of the soil.

Bioaccumulation

The potential for a chemical to accumulate in living organisms is assessed by its bioconcentration factor (BCF). A specific BCF value for this compound was not identified in the reviewed documents. However, its Log P of 2.99 suggests a moderate potential for bioaccumulation.[4]

Experimental Protocol (General - based on OECD 305):

Fish are exposed to a constant, low concentration of ¹⁴C-labeled this compound in water for an uptake phase. The concentration of the test substance in the fish tissue and in the water is measured at regular intervals. After the uptake phase, the fish are transferred to clean water for a depuration phase, and the decline of the substance in the fish tissue is monitored. The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady state.

Degradation Pathways and Metabolites

The primary degradation pathway of this compound in the environment is anticipated to be the hydrolysis of the ethyl ester to form its carboxylic acid metabolite, Flufenpyr-acid (also referred to as S-3153 acid). In animals, further metabolism can occur, including hydroxylation of the methyl group on the pyridazine ring.[1][8]

Flufenpyr_Ethyl_Degradation Flufenpyr_ethyl This compound (Parent Compound) S3153_acid Flufenpyr-acid (S-3153 acid) Major Metabolite Flufenpyr_ethyl->S3153_acid Ester Hydrolysis (Abiotic/Biotic) S3153_acid_5_CH2OH S-3153-acid-5-CH2OH (Hydroxylated Metabolite) S3153_acid->S3153_acid_5_CH2OH Hydroxylation (Biotic)

Degradation pathway of this compound.

Experimental Workflows

The following diagram illustrates a typical workflow for an environmental fate study, from initial planning to final data analysis.

Experimental_Workflow cluster_planning 1. Study Planning cluster_execution 2. Experiment Execution cluster_analysis 3. Sample Analysis cluster_data 4. Data Interpretation Protocol_Development Protocol Development (e.g., OECD Guidelines) Test_Substance Test Substance Preparation (Radiolabeled if required) Protocol_Development->Test_Substance Incubation Incubation/Exposure (Controlled Conditions) Test_Substance->Incubation Sampling Sampling at Defined Intervals Incubation->Sampling Extraction Extraction of Parent & Metabolites Sampling->Extraction Quantification Quantification (e.g., HPLC, GC-MS) Extraction->Quantification Kinetics Degradation Kinetics (DT50 Calculation) Quantification->Kinetics Metabolite_ID Metabolite Identification Quantification->Metabolite_ID Reporting Final Study Report Kinetics->Reporting Metabolite_ID->Reporting

Typical workflow for an environmental fate study.

Logical Relationships in Environmental Fate

The fate of this compound in the environment is a complex interplay of various processes occurring in different environmental compartments.

Environmental_Fate_Relationships cluster_application cluster_soil Soil Compartment cluster_water Water Compartment cluster_air Air Compartment Flufenpyr_ethyl This compound Application Soil_Surface Soil Surface Flufenpyr_ethyl->Soil_Surface Deposition Soil_Matrix Soil Matrix Soil_Surface->Soil_Matrix Leaching & Infiltration Surface_Water Surface Water Soil_Surface->Surface_Water Runoff Atmosphere Atmosphere Soil_Surface->Atmosphere Volatilization Soil_Matrix->Soil_Matrix Degradation (Biotic/Abiotic) Groundwater Groundwater Soil_Matrix->Groundwater Leaching Surface_Water->Surface_Water Degradation (Hydrolysis/Photolysis) Surface_Water->Atmosphere Volatilization Atmosphere->Atmosphere Photodegradation

Logical relationships in the environmental fate of this compound.

Analytical Methodology

An analytical method for the determination of this compound residues in soil has been documented by the U.S. Environmental Protection Agency (MRID 45119120).

  • Technique: Gas Chromatography with Mass Selective Detector (GC-MSD)

  • Limit of Quantitation (LOQ): 0.005 ppm

General Procedure for Soil Analysis:

  • Extraction: Soil samples are typically extracted with an organic solvent mixture, such as acetone/water, followed by a liquid-liquid partitioning step with a less polar solvent like ethyl acetate or dichloromethane to isolate the analyte from the soil matrix.

  • Cleanup: The extract is then cleaned up to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) with cartridges such as Florisil or C18.

  • Analysis: The final extract is concentrated and analyzed by GC-MSD. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound.

Conclusion

References

The Herbicidal Efficacy of Flufenpyr-ethyl Against Broad-leaved Weeds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Crop Protection Professionals

Introduction

Flufenpyr-ethyl is a post-emergence contact herbicide valued for its efficacy in controlling a variety of broad-leaved weeds in several major crops, including potatoes, maize, soybeans, and wheat.[1][2] As a member of the N-phenylimide chemical class, its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[2][3][4] This inhibition leads to a cascade of cytotoxic events within the plant, ultimately resulting in rapid necrosis of weed tissues. This technical guide provides an in-depth overview of the herbicidal spectrum of this compound, its biochemical mechanism, and standardized protocols for its evaluation.

Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

This compound targets and inhibits protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. The inhibition of PPO disrupts the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to an accumulation of the former. This excess protoporphyrinogen IX leaks from the chloroplast and is rapidly oxidized in the cytoplasm, forming toxic levels of protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen radicals. These radicals cause rapid peroxidation of lipids and proteins in the cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. This process manifests as rapid wilting, necrosis, and desiccation of the treated broad-leaved weeds.

Figure 1: Simplified signaling pathway of this compound's mode of action.

Herbicidal Spectrum and Efficacy Data

Table 1: Documented Efficacy of this compound against Broad-leaved Weeds

Weed SpeciesCommon NameEfficacy Level
Ipomoea spp.Morning gloryEffective Control[1]
Abutilon theophrastiVelvetleafEffective Control[1]

Table 2: Efficacy of the Related PPO Inhibitor Pyraflufen-ethyl Against Key Broad-leaved Weeds

Note: The following data is for Pyraflufen-ethyl, a different but related PPO inhibitor, and may serve as a proxy for the potential efficacy of this compound against these species.

Weed SpeciesCommon NameApplication Rate (g a.i./ha)Weed Stage% ControlDays After Treatment (DAT)
Galium aparineCleavers6-12Post-emergenceExcellentNot Specified
Chenopodium albumCommon Lambsquarters10-20Post-emergenceEffectiveNot Specified

Experimental Protocols for Efficacy Evaluation

To ensure robust and comparable data on the efficacy of this compound, standardized experimental protocols are essential. The following outlines a comprehensive methodology for conducting a post-emergence herbicide field trial.

Experimental_Workflow cluster_planning Phase 1: Trial Planning & Setup cluster_execution Phase 2: Application & Data Collection cluster_analysis Phase 3: Analysis & Reporting Site_Selection Site Selection (Uniform weed pressure) Experimental_Design Experimental Design (e.g., RCBD) Site_Selection->Experimental_Design Plot_Layout Plot Layout & Marking Experimental_Design->Plot_Layout Pre_Application_Assessment Pre-Application Assessment (Weed density & stage) Plot_Layout->Pre_Application_Assessment Treatment_List Treatment List Preparation (Rates, Adjuvants, Controls) Herbicide_Application Herbicide Application (Calibrated sprayer) Treatment_List->Herbicide_Application Pre_Application_Assessment->Herbicide_Application Post_Application_Assessment Post-Application Assessments (Visual ratings at 7, 14, 28 DAT) Herbicide_Application->Post_Application_Assessment Data_Compilation Data Compilation Post_Application_Assessment->Data_Compilation Yield_Data Crop Yield & Quality Measurement at Harvest Yield_Data->Data_Compilation Statistical_Analysis Statistical Analysis (e.g., ANOVA, Means Separation) Data_Compilation->Statistical_Analysis Final_Report Final Report Generation Statistical_Analysis->Final_Report

Figure 2: General workflow for a herbicide efficacy field trial.
Detailed Methodology for a Representative Field Efficacy Trial:

  • Site Selection and Preparation:

    • Select a field with a uniform and representative population of the target broad-leaved weed species.

    • Ensure the site has uniform soil type, topography, and cropping history.

    • Prepare the seedbed and plant the desired crop (e.g., wheat, soybean) according to standard agricultural practices for the region.

  • Experimental Design and Plot Layout:

    • Employ a Randomized Complete Block Design (RCBD) with a minimum of three to four replications.

    • Establish individual plots of a size suitable for the application equipment and to minimize edge effects (e.g., 3m x 10m).

    • Include an untreated control (weedy check) and a weed-free control (maintained by hand-weeding) within each replication for comparison.

  • Treatment Application:

    • Prepare herbicide solutions of this compound at various rates, including the proposed label rate, a half rate, and a double rate to assess dose-response and crop safety.

    • Include a standard commercial herbicide treatment for comparison.

    • Apply treatments post-emergence when the target weeds are at the 2-4 leaf stage and the crop is at a tolerant growth stage as specified by the manufacturer.

    • Use a calibrated backpack or bicycle sprayer equipped with flat-fan nozzles to ensure uniform coverage. Maintain a constant pressure and speed during application.

    • Record environmental conditions at the time of application, including temperature, relative humidity, wind speed, and cloud cover.

  • Data Collection and Assessment:

    • Weed Control Efficacy: Conduct visual assessments of percent weed control at 7, 14, 21, and 28 days after treatment (DAT). Ratings should be on a scale of 0% (no effect) to 100% (complete weed death) relative to the untreated control.

    • Crop Phytotoxicity: Visually assess crop injury (e.g., chlorosis, necrosis, stunting) at the same intervals as weed control ratings, using a 0% (no injury) to 100% (crop death) scale.

    • Weed Density and Biomass: At a specified time point (e.g., 28 DAT), count the number of surviving weeds per unit area (e.g., a 0.25m² quadrat) and collect the above-ground biomass. Dry the biomass to a constant weight.

    • Crop Yield: At crop maturity, harvest the grain or other marketable portion of the crop from a designated area within each plot. Adjust yield data for moisture content.

  • Statistical Analysis:

    • Subject the collected data (weed control ratings, crop injury, weed biomass, and crop yield) to Analysis of Variance (ANOVA).

    • Where significant treatment effects are observed, use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means at a specified probability level (e.g., p ≤ 0.05).

Conclusion

This compound is an effective post-emergence herbicide for the control of a range of broad-leaved weeds, acting through the potent inhibition of the PPO enzyme. While publicly available quantitative efficacy data is limited, its known spectrum and the performance of related compounds underscore its value in integrated weed management programs for key agricultural crops. The successful and reliable use of this compound is dependent on proper application timing and adherence to established scientific protocols for efficacy evaluation. Further research to generate and publish detailed efficacy data across a wider range of broad-leaved weed species would be of significant benefit to the agricultural science community.

References

Flufenpyr-ethyl: An In-depth Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenpyr-ethyl is a contact herbicide used for the control of broad-leaved weeds. Its efficacy and formulation development are intrinsically linked to its solubility in various organic solvents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound relevant to its solubility. Despite extensive searches of publicly available scientific databases, regulatory documents, and manufacturer safety data sheets, specific quantitative solubility data for this compound in a range of organic solvents remains largely unavailable. This guide, therefore, focuses on providing a qualitative understanding of its solubility characteristics, a general experimental protocol for determining solubility, and an exploration of the key factors influencing this critical property.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior in different solvent systems.

PropertyValueSource
Chemical Formula C₁₆H₁₃ClF₄N₂O₄[1]
Molecular Weight 408.73 g/mol [1]
Physical State Off-white colored powder[2]
Melting Point 100 °C[2]
Octanol-Water Partition Coefficient (Log P) 2.99[2]
Water Solubility Data not available[2]

The Log P value of 2.99 indicates that this compound is a relatively non-polar compound, suggesting it will have better solubility in non-polar organic solvents compared to polar solvents like water. Its solid state at room temperature necessitates the use of solvents for many applications.

Solubility of this compound in Organic Solvents

As of the date of this publication, specific quantitative data on the solubility of this compound in various organic solvents (e.g., in g/L or mg/mL at a given temperature) is not publicly available in scientific literature, technical data sheets, or regulatory submission summaries. The following table reflects this lack of data.

Organic SolventTemperature (°C)Solubility (g/L)
Acetone20Data not available
Methanol20Data not available
Ethyl Acetate20Data not available
Toluene20Data not available
Hexane20Data not available
Dichloromethane20Data not available

While quantitative data is absent, the use of solvents such as acetone and ethyl acetate in analytical methods for this compound implies at least some degree of solubility in these polar aprotic and ester solvents.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol, based on standard methods for pesticide solubility determination, can be employed.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial with a screw cap). The excess solid is crucial to ensure saturation is reached.

    • Place the containers in a thermostatic shaker set to the desired temperature (e.g., 20°C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Clarification:

    • After the equilibration period, allow the samples to stand undisturbed at the constant temperature to allow the excess solid to settle.

    • To completely remove undissolved solids, centrifuge the samples at a high speed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining particulate matter.

  • Quantification:

    • Accurately dilute the filtered aliquot with the same organic solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.

  • Calculation:

    • Calculate the solubility of this compound in the organic solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in g/L or mg/mL.

Factors Influencing Solubility

The solubility of a pesticide like this compound in an organic solvent is a complex interplay of various factors. The following diagram illustrates these key relationships.

G Solubility This compound Solubility Solute Solute Properties (this compound) Solute->Solubility Polarity Polarity (Log P) Solute->Polarity MolSize Molecular Size and Shape Solute->MolSize MP Melting Point Solute->MP Solvent Solvent Properties Solvent->Solubility SolventPolarity Polarity Solvent->SolventPolarity Hbonding Hydrogen Bonding Capacity Solvent->Hbonding System System Conditions System->Solubility Temperature Temperature System->Temperature Pressure Pressure System->Pressure

Caption: Factors influencing the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to Flufenpyr-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide Flufenpyr-ethyl, including its chemical identity, physicochemical properties, mode of action, herbicidal efficacy, toxicological profile, and analytical methodologies.

Chemical Identity

This compound is a contact herbicide used for the post-emergence control of broad-leaved weeds in various crops.[1][2]

IUPAC Name: ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate[1]

Synonyms:

  • This compound[1][2][3]

  • 188489-07-8 (CAS Number)[1][2][3]

  • OEE6QKB5MY[1]

  • DTXSID3034618[1]

  • Acetic acid, (2-chloro-4-fluoro-5-(5-methyl-6-oxo-4-(trifluoromethyl)-1(6H)-pyridazinyl)phenoxy)-, ethyl ester[1]

  • ethyl {2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl]phenoxy}acetate[2]

  • Ethyl 2-chloro-5-[1,6-dihydro-5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]-4-fluorophenoxyacetate[2]

  • S-3153 Technical[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₆H₁₃ClF₄N₂O₄[1][3]
Molecular Weight 408.73 g/mol [1][3]
Physical State Off-white coloured powder[4][5]
Melting Point 100 °C[4]
Octanol-Water Partition Coefficient (log P) 2.99[4]
Stereochemistry Achiral[3]

Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

This compound is classified as a light-dependent peroxidizing herbicide.[6] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is a key enzyme in the biosynthesis of both chlorophyll and heme.[1][5][7][8][9]

PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.[7][8] When this compound inhibits PPO in the chloroplast, protoporphyrinogen IX accumulates and moves into the cytoplasm. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. This accumulation of protoporphyrin IX, a photosensitizing molecule, in the presence of light and oxygen, leads to the generation of reactive oxygen species (ROS), such as singlet oxygen.[8] These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, cellular leakage, and ultimately, cell death.[8]

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm ProtoIX_gen Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) ProtoIX_gen->PPO Accumulated_ProtoIX_gen Accumulated Protoporphyrinogen IX ProtoIX_gen->Accumulated_ProtoIX_gen Leaks out ProtoIX Protoporphyrin IX PPO->ProtoIX Chlorophyll Chlorophyll & Heme Biosynthesis ProtoIX->Chlorophyll Normal Pathway NonEnzymatic_Oxidation Non-Enzymatic Oxidation (+ Light, O₂) Accumulated_ProtoIX_gen->NonEnzymatic_Oxidation Accumulated_ProtoIX Accumulated Protoporphyrin IX NonEnzymatic_Oxidation->Accumulated_ProtoIX ROS Reactive Oxygen Species (ROS) Accumulated_ProtoIX->ROS CellDeath Lipid Peroxidation & Cell Death ROS->CellDeath Flufenpyr_ethyl This compound Flufenpyr_ethyl->PPO Inhibits

PPO Inhibition Pathway by this compound

Herbicidal Efficacy

This compound is effective for the post-emergence control of a range of broad-leaved weeds in crops such as field corn, soybeans, and sugarcane.[6] It is typically formulated as water-dispersible granules.[4]

Target Crop(s)Target WeedsApplication RateReference
Cereals (Wheat, Barley)Broad-leaved weeds, including Galium aparine6-12 g a.i./ha[10]
VariousParthenium hysterophorus (rosette stage)2.33–2.65 g a.i./ha[10]

Toxicological Profile

The toxicological data for this compound indicates low acute toxicity.

EndpointSpeciesRouteValueReference
LD₅₀ RatOral> 5,000 mg/kg[1]
LD₅₀ RatDermal> 5,000 mg/kg[1]
LC₅₀ RatInhalation> 5.0 mg/L[1]
Oral Chronic Reference Dose (RfDoc) HumanOral0.4 mg/kg-day[1]

Ecotoxicological data suggests a moderate alert for aquatic organisms and bees.[4]

Experimental Protocols

Synthesis of this compound

A representative synthesis protocol for this compound involves the condensation of 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone with ethyl bromoacetate.[4][11]

Materials:

  • 2-[2-fluoro-4-chloro-5-hydroxyphenyl]-4-methyl-5-trifluoromethylpyridazin-3-one

  • N,N-dimethylformamide (DMF)

  • Sodium hydride (60% oil dispersion)

  • Ethyl bromoacetate

  • Diethyl ether

  • 10% aqueous hydrochloric acid solution

  • Saturated aqueous sodium hydrogencarbonate solution

  • Saturated aqueous sodium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3.2 g (9.9 mmol) of 2-[2-fluoro-4-chloro-5-hydroxyphenyl]-4-methyl-5-trifluoromethylpyridazin-3-one in approximately 50 ml of DMF.

  • Add 0.44 g (11 mmol) of sodium hydride (60% oil dispersion) to the solution at room temperature.

  • Allow the mixture to stand at room temperature for 30 minutes.

  • Cool the mixture with ice and add 1.8 g (11 mmol) of ethyl bromoacetate.

  • Stir the mixture at room temperature for 1 hour.

  • Perform an extraction by adding diethyl ether and water.

  • Wash the organic layer sequentially with 10% aqueous hydrochloric acid solution, saturated aqueous sodium hydrogencarbonate solution, and saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent by distillation under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield ethyl 2-chloro-4-fluoro-5-(4-methyl-5-trifluoromethyl-3-pyridazinon-2-yl)phenoxyacetate (this compound).[11]

Analytical Method for this compound in Soil by LC-MS/MS

This protocol outlines a general procedure for the analysis of this compound residues in soil using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Equipment:

  • Soil sample

  • Acetonitrile (Lichrosolv grade)

  • Saturated calcium hydroxide solution (pH 12.3)

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system with a C18 column[1]

Procedure:

  • Extraction:

    • Weigh a representative sample of soil into a centrifuge tube.

    • Add 5 mL of saturated calcium hydroxide solution (pH 12.3) and vortex for 30 seconds. Let it react for 10 minutes.

    • Add 15 mL of acetonitrile and vortex for another 30 seconds.

    • Add 1.5 g of NaCl and 6.0 g of anhydrous MgSO₄, and vortex for an additional 30 seconds.

    • Centrifuge the tubes for 7 minutes at 3000 rpm.

  • Sample Preparation for Analysis:

    • Take an aliquot of the supernatant (extract).

    • Perform a 1:1 (v/v) dilution of the extract with the mobile phase in a vial.

  • LC-MS/MS Analysis:

    • Inject the diluted extract into the LC-MS/MS system.

    • Separate the analyte using a C18 column.

    • Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Experimental_Workflow cluster_extraction Sample Extraction cluster_analysis Analysis Soil Soil Sample Add_CaOH2 Add Saturated Ca(OH)₂ (pH 12.3) Soil->Add_CaOH2 Vortex1 Vortex & React Add_CaOH2->Vortex1 Add_ACN Add Acetonitrile Vortex1->Add_ACN Vortex2 Vortex Add_ACN->Vortex2 Add_Salts Add NaCl & MgSO₄ Vortex2->Add_Salts Vortex3 Vortex Add_Salts->Vortex3 Centrifuge Centrifuge Vortex3->Centrifuge Extract Supernatant (Extract) Centrifuge->Extract Dilution Dilute Extract with Mobile Phase Extract->Dilution LCMSMS LC-MS/MS Analysis (C18 Column, MRM) Dilution->LCMSMS Data Data Acquisition & Quantification LCMSMS->Data

Workflow for this compound Analysis in Soil

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Flufenpyr-ethyl Residues in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Flufenpyr-ethyl residues in soil samples. The protocols are designed to be implemented in a laboratory setting by trained professionals. Two primary analytical techniques are presented: a validated Gas Chromatography-Mass Spectrometry (GC-MS) method and a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method based on established analytical principles.

Overview of Analytical Methods

The determination of this compound residues in a complex matrix like soil requires robust sample preparation to remove interfering substances, followed by sensitive and selective analytical detection. This document outlines two effective approaches:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A validated and reliable method for the quantification of this compound. This technique offers high selectivity and sensitivity.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A proposed high-throughput method that is commonly used for multi-residue pesticide analysis. This technique is known for its excellent sensitivity and specificity.

Quantitative Data Summary

The following tables summarize the quantitative performance parameters for the analytical methods discussed.

Table 1: GC-MS Method Performance Data

ParameterValueReference
Limit of Quantitation (LOQ)0.005 ppm[1]
Instrument DetectionGas Chromatography/Mass Selective Detector (GC/MSD)[1]

Note: Further validation data such as recovery and precision were not detailed in the available public documentation for this specific EPA method.

Table 2: Proposed LC-MS/MS Method Performance Goals

ParameterTarget ValueNotes
Limit of Detection (LOD)< 0.001 mg/kgBased on typical performance of modern LC-MS/MS instruments for similar analytes.
Limit of Quantitation (LOQ)0.005 mg/kgTo match the sensitivity of the GC-MS method.
Recovery70-120%Acceptable range for pesticide residue analysis.
Precision (RSD%)< 20%Standard requirement for method validation.

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil. It involves a two-step process of extraction and partitioning, followed by dispersive solid-phase extraction (d-SPE) for cleanup.

Materials:

  • Soil sample, air-dried and sieved (2 mm mesh)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

Protocol:

  • Sample Hydration and Extraction:

    • Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds to hydrate the soil. Let it stand for 30 minutes.

    • Add 10 mL of acetonitrile to the tube.

    • Cap the tube and shake vigorously for 1 minute using a vortex mixer.

  • Partitioning:

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) to the tube.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of anhydrous MgSO₄.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥5000 rcf for 2 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned extract into an autosampler vial for analysis.

Workflow for this compound Residue Analysis in Soil

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SoilSample 1. Soil Sampling and Sieving Extraction 2. QuEChERS Extraction (Acetonitrile) SoilSample->Extraction 10g soil + 10mL H2O + 10mL ACN Cleanup 3. Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Transfer Supernatant FinalExtract 4. Final Extract Cleanup->FinalExtract Centrifuge and Collect GCMS GC-MS Analysis FinalExtract->GCMS LCMSMS LC-MS/MS Analysis FinalExtract->LCMSMS Quantification Quantification and Confirmation GCMS->Quantification LCMSMS->Quantification

Caption: General workflow for the analysis of this compound in soil.

GC-MS Analysis (Validated Method)

This protocol is based on the US EPA analytical method MRID 45119120 for the determination of this compound in soil.[1]

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (GC/MSD)

  • Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Injector: Splitless mode

GC Conditions:

ParameterValue
Injector Temperature250 °C
Oven Temperature ProgramInitial 70 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)

MSD Conditions:

ParameterValue
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Ions to Monitor To be determined based on the mass spectrum of this compound

Protocol:

  • Sample Injection: Inject 1-2 µL of the final extract from the sample preparation step into the GC-MS system.

  • Data Acquisition: Acquire data in SIM mode, monitoring for characteristic ions of this compound.

  • Quantification: Create a calibration curve using this compound standards of known concentrations. Quantify the analyte in the samples by comparing its peak area to the calibration curve.

Logical Relationship for GC-MS Method Validation

G cluster_validation Method Validation Parameters cluster_criteria Acceptance Criteria Specificity Specificity Crit_Specificity No interferences at retention time of analyte Specificity->Crit_Specificity Linearity Linearity Crit_Linearity Correlation coefficient (r²) > 0.99 Linearity->Crit_Linearity LOD Limit of Detection (LOD) Crit_LOD_LOQ S/N ≥ 3 for LOD S/N ≥ 10 for LOQ LOD->Crit_LOD_LOQ LOQ Limit of Quantitation (LOQ) LOQ->Crit_LOD_LOQ Accuracy Accuracy (Recovery) Crit_Accuracy Recovery within 70-120% Accuracy->Crit_Accuracy Precision Precision (RSD%) Crit_Precision RSD% < 20% Precision->Crit_Precision Robustness Robustness Crit_Robustness Insensitive to small variations in method parameters Robustness->Crit_Robustness

Caption: Key parameters for the validation of an analytical method.

LC-MS/MS Analysis (Proposed Method)

This proposed method is based on common practices for multi-residue pesticide analysis in soil and requires in-house validation before routine use.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

LC Conditions:

ParameterValue
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase BMethanol with 0.1% formic acid and 5 mM ammonium formate
GradientStart with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL

MS/MS Conditions:

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Acquisition ModeMultiple Reaction Monitoring (MRM)
Proposed MRM Transitions Precursor Ion (m/z)
This compound[M+H]⁺

Note: The specific m/z values for the precursor and product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.

Protocol:

  • Method Development and Validation:

    • Optimize the MS/MS parameters, including the selection of precursor and product ions and their corresponding collision energies, by infusing a standard solution of this compound.

    • Validate the method for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (repeatability and reproducibility) by analyzing spiked blank soil samples at various concentration levels.

  • Sample Analysis:

    • Inject the final extract from the sample preparation step into the LC-MS/MS system.

    • Acquire data in MRM mode using the optimized transitions.

  • Quantification:

    • Create a matrix-matched calibration curve to compensate for any matrix effects.

    • Quantify this compound in the samples by comparing its peak area to the matrix-matched calibration curve.

Conclusion

The analytical methods described provide robust and sensitive options for the determination of this compound residues in soil. The validated GC-MS method offers a reliable approach, while the proposed LC-MS/MS method has the potential for high-throughput analysis, which is advantageous for laboratories with a large number of samples. Proper method validation is crucial before implementing any new analytical procedure to ensure the accuracy and reliability of the results.

References

Application Note: Quantification of Flufenpyr-ethyl using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flufenpyr-ethyl is a protoporphyrinogen oxidase inhibiting herbicide used for the control of broad-leaved weeds in various crops. Accurate and reliable quantification of this compound residues in environmental and agricultural samples is crucial for regulatory compliance, environmental monitoring, and food safety assessment. This application note presents a detailed protocol for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described method is intended for researchers, scientists, and professionals in the fields of analytical chemistry, environmental science, and drug development.

Principle

This method utilizes reversed-phase HPLC to separate this compound from sample matrix components. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile and water. Quantification is performed by monitoring the UV absorbance of the analyte at a specified wavelength and comparing the peak area to that of external standards of known concentrations. Sample preparation involves solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte prior to HPLC analysis.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following instrumental parameters have been established for the optimal separation and detection of this compound.

ParameterRecommended Setting
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
UV Detection Wavelength 225 nm
Run Time Approximately 10 minutes

2. Preparation of Standard Solutions

High-purity this compound analytical standard is required for the preparation of calibration solutions.

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Intermediate Standard Solution (100 µg/mL): Pipette 10 mL of the stock standard solution into a 100 mL volumetric flask and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the intermediate standard solution with the mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL).

3. Sample Preparation Protocol (Solid-Phase Extraction - SPE)

The following protocol is a general guideline for the extraction of this compound from soil and water samples. The procedure may require optimization for other matrices.

  • Sample Extraction (Soil):

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile and shake vigorously for 30 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Collect the supernatant for SPE cleanup.

  • Sample Extraction (Water):

    • Filter the water sample through a 0.45 µm membrane filter.

    • Measure 100 mL of the filtered water sample.

  • SPE Cleanup (C18 Cartridge):

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Loading: Load the sample extract (soil) or the water sample onto the conditioned cartridge at a slow, steady flow rate.

    • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Elution: Elute the retained this compound from the cartridge with 5 mL of acetonitrile into a clean collection tube.

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.

Method Validation Data

The following table summarizes the typical performance characteristics of the HPLC-UV method for this compound quantification based on established analytical guidelines.

Validation ParameterTypical Performance
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.02 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD%) < 2%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Soil/Water) Extraction Extraction with Acetonitrile Sample->Extraction Centrifugation Centrifugation (Soil) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Conditioning Condition C18 Cartridge Loading Load Sample Extract Supernatant->Loading Conditioning->Loading Washing Wash Cartridge Loading->Washing Elution Elute with Acetonitrile Washing->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Filtration Filter (0.22 µm) Reconstitution->Filtration HPLC_Analysis HPLC-UV Analysis Filtration->HPLC_Analysis Peak_Integration Peak Integration HPLC_Analysis->Peak_Integration Quantification Quantification vs. Standards Peak_Integration->Quantification Report Generate Report Quantification->Report

Application Note: Analysis of Flufenpyr-ethyl using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of Flufenpyr-ethyl in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a protoporphyrinogen oxidase inhibiting herbicide used for the control of broad-leaved weeds.[1] The methodology outlined below details sample preparation, GC-MS instrumental parameters, and data analysis, providing a robust framework for the accurate detection and quantification of this compound. This guide is intended for analytical chemists and researchers in the fields of environmental science, food safety, and agrochemical development.

Introduction

This compound is an ethyl ester and a pyridazinone herbicide.[1] Monitoring its residue levels in environmental and agricultural samples is crucial for ensuring food safety and assessing environmental impact. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of pesticide residues due to its high sensitivity and selectivity.[2] This application note describes a detailed method for the analysis of this compound, including a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol and optimized GC-MS/MS parameters for accurate and reliable results.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural matrices.[3]

Materials:

  • Homogenized sample (e.g., soil, fruit, vegetable)

  • Acetonitrile (ACN), pesticide residue grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄

  • Centrifuge capable of 4000 rpm

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a d-SPE tube containing 150 mg of PSA and 900 mg of MgSO₄.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • The resulting supernatant is the final extract for GC-MS analysis.

Instrumental Analysis: GC-MS/MS

Instrumentation:

  • Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) with an electron ionization (EI) source.

GC Conditions:

  • Column: A DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent 5% phenyl-methylpolysiloxane column is recommended.[4][5]

  • Injector Temperature: 250 °C[5]

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp to 150 °C at 25 °C/min

    • Ramp to 200 °C at 5 °C/min

    • Ramp to 280 °C at 10 °C/min, hold for 5 minutes

MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Collision Gas: Argon

MRM Transitions: For accurate quantification and confirmation, specific precursor and product ions for this compound need to be determined. This typically involves infusing a standard solution of the analyte and optimizing the collision energy for each transition. Based on the structure of this compound (Molecular Weight: 408.73 g/mol ), potential precursor ions and their fragments would be selected for monitoring.[6]

  • Note: The optimal MRM transitions (precursor ion > product ions) and collision energies should be determined empirically on the specific instrument being used.

Data Presentation

Quantitative data for the analysis of this compound should be summarized for clarity and easy comparison. The following table provides an example of expected performance data based on a validated method for pesticide residue analysis.

ParameterResult
Limit of Quantitation (LOQ)0.01 mg/kg
Recovery (at 0.01 mg/kg)95%
Recovery (at 0.05 mg/kg)98%
Relative Standard Deviation (RSD)< 15%

Data adapted from a multi-residue pesticide analysis study.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol, from sample collection to data analysis.

Flufenpyr_Ethyl_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Soil, Crop) Homogenization Homogenization SampleCollection->Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, MgSO4) Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract GCMS_Analysis GC-MS/MS Analysis (MRM Mode) FinalExtract->GCMS_Analysis DataAcquisition Data Acquisition GCMS_Analysis->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Analytical Steps

This diagram shows the hierarchical relationship and dependencies of the key stages in the analytical method.

Analytical_Method_Logic cluster_prep Extraction & Cleanup cluster_inst Separation & Detection cluster_data Quantification & Reporting Start Start SamplePrep Sample Preparation Start->SamplePrep InstrumentalAnalysis Instrumental Analysis SamplePrep->InstrumentalAnalysis QuEChERS QuEChERS DataAnalysis Data Analysis InstrumentalAnalysis->DataAnalysis GC Gas Chromatography End End DataAnalysis->End Calibration Calibration dSPE d-SPE QuEChERS->dSPE MSMS Tandem Mass Spectrometry GC->MSMS Integration Peak Integration Calibration->Integration Results Results Integration->Results

Caption: Logical steps in the GC-MS/MS analysis of this compound.

Conclusion

The GC-MS/MS method detailed in this application note provides a reliable and robust protocol for the quantification of this compound in complex matrices. The use of the QuEChERS sample preparation method offers an efficient and effective extraction and cleanup, while the specified GC-MS/MS parameters ensure high sensitivity and selectivity. Adherence to this protocol will enable researchers and analytical scientists to obtain accurate and reproducible results for the monitoring of this compound residues. Method validation in the specific matrix of interest is always recommended to ensure data quality.

References

Application Note: High-Recovery Extraction of Flufenpyr-ethyl Residues from Environmental Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details two robust and validated methods for the extraction of flufenpyr-ethyl, a contact herbicide, from water samples for the purpose of residue analysis.[1] Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) protocols are presented, providing researchers with flexible and effective options for sample preparation prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methods are designed to deliver high recovery rates, low limits of detection, and excellent reproducibility, making them suitable for environmental monitoring and regulatory compliance testing.

Introduction

This compound is an ethyl ester herbicide used for the control of broad-leaved weeds in various agricultural settings.[2] Its potential for runoff into surface and groundwater necessitates sensitive and reliable analytical methods for its detection and quantification in aqueous matrices. Effective sample preparation is a critical step in the analytical workflow to isolate the target analyte from complex sample matrices and to concentrate it to a level suitable for instrumental analysis. This document provides detailed protocols for LLE and SPE, two widely accepted techniques for pesticide residue analysis in water.[3]

Chemical Properties of this compound

PropertyValue
Chemical Name ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate
Molecular Formula C16H13ClF4N2O4
Molecular Weight 408.73 g/mol [2]
Log P (Octanol-water partition coefficient) 2.99

Experimental Protocols

Two primary methods for the extraction of this compound from water samples are presented below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from methodologies developed for similar pesticide residues and is designed for high analyte recovery through sequential solvent partitioning.[2]

Materials:

  • Water sample (1 L)

  • Sodium chloride (NaCl), analytical grade

  • Ethyl acetate, pesticide residue grade

  • Anhydrous sodium sulfate

  • Separatory funnel (2 L)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Collect a 1 L water sample in a clean glass container.

    • Add 50 g of NaCl to the water sample and shake until dissolved. This increases the ionic strength of the aqueous phase, promoting the partitioning of this compound into the organic solvent.

  • First Extraction:

    • Transfer the water sample to a 2 L separatory funnel.

    • Add 100 mL of ethyl acetate to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting the pressure by opening the stopcock.[4]

    • Allow the layers to separate for 10 minutes.[4]

    • Drain the lower aqueous layer back into the original sample container.

    • Drain the upper organic layer (ethyl acetate) into a clean flask.

  • Second and Third Extractions:

    • Return the aqueous phase to the separatory funnel.

    • Repeat the extraction two more times with fresh 100 mL portions of ethyl acetate.

    • Combine all three organic extracts.

  • Drying and Concentration:

    • Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the dried extract to near dryness using a rotary evaporator with a water bath temperature of 40°C.

    • Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the residue in a suitable solvent for the intended analytical method (e.g., acetonitrile for LC-MS/MS or hexane for GC-MS).

    • Transfer the final extract to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes a C18 reversed-phase SPE cartridge to efficiently extract and concentrate this compound from water samples.[5]

Materials:

  • Water sample (1 L)

  • Methanol, pesticide residue grade

  • Dichloromethane (DCM), pesticide residue grade

  • Acetone, pesticide residue grade

  • n-Hexane, pesticide residue grade

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Collection vials

  • Nitrogen evaporator

  • Autosampler vials

Procedure:

  • Cartridge Conditioning:

    • Place the C18 SPE cartridges on a vacuum manifold.

    • Wash the cartridges sequentially with 10 mL of DCM, followed by 10 mL of methanol, and finally 20 mL of reagent water.[5] Do not allow the cartridge to go dry after the final water wash.

  • Sample Loading:

    • Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Washing and Drying:

    • After the entire sample has passed through, wash the cartridge with 10 mL of reagent water to remove any polar impurities.

    • Dry the cartridge under a full vacuum for 10-15 minutes to remove residual water.[5]

  • Analyte Elution:

    • Place a collection vial under each cartridge.

    • Elute the this compound from the cartridge by passing 10 mL of a 1:1 (v/v) acetone:n-hexane solution through the cartridge.[5]

  • Concentration and Reconstitution:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS or LC-MS/MS analysis.

Data Presentation

The following table summarizes the expected performance characteristics of the described extraction methods coupled with appropriate analytical instrumentation. Data is based on validated methods for structurally similar pesticides.[2]

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery 85-110%90-115%
Relative Standard Deviation (RSD) < 15%< 10%
Limit of Quantification (LOQ) 0.01 - 0.05 µg/L0.01 - 0.05 µg/L
Limit of Detection (LOD) 0.003 - 0.015 µg/L0.003 - 0.015 µg/L

Analytical Finish

The final extracts from either the LLE or SPE protocol can be analyzed using GC-MS or LC-MS/MS.

  • GC-MS: A DB-5ms column (30 m x 0.25 mm x 0.25 µm) or equivalent is recommended. The analysis is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • LC-MS/MS: A C18 reversed-phase column is suitable for separation. The mobile phase is typically a gradient of acetonitrile and water with a small amount of formic acid or ammonium formate. Detection is performed using Multiple Reaction Monitoring (MRM) for accurate quantification.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_concentration Drying & Concentration cluster_analysis Analysis A 1 L Water Sample B Add 50g NaCl A->B C Transfer to Separatory Funnel B->C D Add 100 mL Ethyl Acetate & Shake C->D E Separate Layers D->E F Repeat Extraction 2x E->F G Combine Organic Extracts F->G H Dry with Sodium Sulfate G->H I Rotary Evaporation H->I J Nitrogen Evaporation to 1 mL I->J K Reconstitute & Transfer to Vial J->K L GC-MS or LC-MS/MS Analysis K->L

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound from water.

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_extraction Solid-Phase Extraction cluster_elution Elution & Concentration cluster_analysis Analysis A Condition C18 SPE Cartridge (DCM, Methanol, Water) B Load 1 L Water Sample A->B C Wash Cartridge with Water B->C D Dry Cartridge under Vacuum C->D E Elute with Acetone:n-Hexane D->E F Concentrate to 1 mL under Nitrogen E->F G Transfer to Vial F->G H GC-MS or LC-MS/MS Analysis G->H

Caption: Solid-Phase Extraction (SPE) workflow for this compound from water.

References

Application Notes and Protocols for Dose-Response Bioassay of Flufenpyr-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a dose-response bioassay of Flufenpyr-ethyl, a contact herbicide. The information herein is intended to guide researchers in assessing the herbicidal efficacy and mechanism of action of this compound.

Introduction

This compound is a synthetic contact herbicide used for the control of broad-leaved weeds in various agricultural settings.[1][2] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[2][3] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which is subsequently oxidized to protoporphyrin IX. In the presence of light, protoporphyrin IX generates reactive oxygen species (ROS), causing lipid peroxidation and ultimately leading to the disruption of cell membrane integrity and cell death.[3]

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

This compound acts as a potent inhibitor of protoporphyrinogen oxidase (PPO), an enzyme located in the chloroplasts.[3] PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX), a precursor for both chlorophyll and heme.[3] The inhibition of PPO disrupts this critical pathway, leading to the accumulation of PPGIX in the cytoplasm. This accumulated PPGIX is then non-enzymatically oxidized to PPIX. In the presence of light and oxygen, PPIX acts as a photosensitizer, generating singlet oxygen, a highly reactive oxygen species. This leads to lipid peroxidation, destruction of cellular membranes, and ultimately, cell death, manifesting as rapid wilting and necrosis of the treated plant tissues.[3]

Signaling_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX Protoporphyrinogen IX (PPGIX) PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX (PPIX) Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme PPO->Protoporphyrin_IX Accumulated_PPGIX Accumulated PPGIX PPO->Accumulated_PPGIX Leakage Oxidized_PPIX Protoporphyrin IX (PPIX) Accumulated_PPGIX->Oxidized_PPIX Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) Oxidized_PPIX->ROS Flufenpyr_ethyl This compound Flufenpyr_ethyl->PPO Inhibition Light_O2 Light + O2 Light_O2->ROS Cell_Membrane_Damage Cell Membrane Damage (Lipid Peroxidation) ROS->Cell_Membrane_Damage Cell_Death Cell Death Cell_Membrane_Damage->Cell_Death

Signaling pathway of this compound.

Quantitative Data Presentation

Due to the limited availability of specific dose-response data for this compound in publicly accessible literature, the following table provides representative values for PPO-inhibiting herbicides. Researchers should determine the specific EC50/IC50 values for this compound experimentally.

Bioassay TypeTest Organism/SystemEndpointRepresentative EC50/IC50 Range for PPO Inhibitors
In Vitro PPO Inhibition Isolated Spinach ChloroplastsPPO Enzyme Activity10 nM - 1 µM
Whole Plant Growth Inhibition Lemna minor (Duckweed)Frond Number or Fresh Weight1 µg/L - 100 µg/L
Seedling Growth Inhibition Arabidopsis thalianaRoot Length or Biomass0.1 µM - 10 µM
Cell Viability Assay Plant Cell Suspension CulturePercentage of Viable Cells1 µM - 50 µM
Chlorophyll Content Leaf Discs from various speciesTotal Chlorophyll (a+b)0.5 µM - 25 µM

Note: EC50 (Effective Concentration 50) is the concentration of a substance that causes a 50% reduction in a measured biological response. IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme or a biological process. These values are highly dependent on the specific experimental conditions.

Experimental Protocols

The following are detailed protocols for assessing the dose-response of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis Prepare_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound Prepare_Stock->Serial_Dilution Prepare_Test_System Prepare Test System (e.g., Isolated Chloroplasts, Plant Seedlings, Cell Culture) Treatment Treat Test System with Varying Concentrations Prepare_Test_System->Treatment Serial_Dilution->Treatment Incubation Incubate under Controlled Conditions (Light, Temperature, Duration) Treatment->Incubation Measure_Endpoint Measure Endpoint (PPO Activity, Chlorophyll Content, Cell Viability, Growth) Incubation->Measure_Endpoint Data_Analysis Analyze Data and Generate Dose-Response Curve Measure_Endpoint->Data_Analysis Determine_EC50 Determine EC50/IC50 Values Data_Analysis->Determine_EC50

General experimental workflow.
Protocol 1: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol is adapted for a 96-well plate format for high-throughput screening.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Spinach leaves

  • Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl2, 1 mM MnCl2, 0.5 mM KH2PO4, 5 mM sodium ascorbate)

  • Assay buffer (e.g., 0.1 M Tris-HCl pH 7.5, 1 mM EDTA, 5 mM dithiothreitol)

  • Protoporphyrinogen IX (substrate)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Chloroplast Isolation:

    • Homogenize fresh spinach leaves in ice-cold isolation buffer.

    • Filter the homogenate through layers of cheesecloth and centrifuge at low speed (e.g., 200 x g for 2 min) to pellet debris.

    • Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 7 min) to pellet intact chloroplasts.

    • Resuspend the chloroplast pellet in a small volume of assay buffer. Determine the chlorophyll concentration to standardize the amount of chloroplasts used in the assay.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in assay buffer to achieve a range of desired concentrations (e.g., 0.01 nM to 100 µM). Include a DMSO-only control.

  • Enzyme Assay:

    • To each well of a 96-well black microplate, add the assay buffer.

    • Add a standardized amount of the isolated chloroplast suspension to each well.

    • Add the different concentrations of this compound or DMSO control to the respective wells.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding protoporphyrinogen IX to each well.

    • Immediately measure the fluorescence (Excitation: ~405 nm, Emission: ~630 nm) over time using a microplate reader. The increase in fluorescence corresponds to the formation of protoporphyrin IX.

  • Data Analysis:

    • Calculate the rate of PPO activity from the linear phase of the fluorescence increase.

    • Determine the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Chlorophyll Content Measurement

This protocol measures the effect of this compound on the chlorophyll content of a model plant, such as Arabidopsis thaliana or Lemna minor.

Materials:

  • This compound

  • Test plants (e.g., 2-week-old Arabidopsis thaliana seedlings or Lemna minor fronds)

  • Growth medium (e.g., Murashige and Skoog medium for Arabidopsis, or appropriate medium for Lemna)

  • 80% Acetone

  • Spectrophotometer

  • Petri dishes or multi-well plates

Procedure:

  • Plant Growth and Treatment:

    • Grow the test plants under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

    • Prepare a range of this compound concentrations in the growth medium.

    • Transfer seedlings or fronds to the treatment solutions and incubate for a set period (e.g., 3-7 days). Include a control group with no herbicide.

  • Chlorophyll Extraction:

    • Harvest a known weight of plant tissue (e.g., whole seedlings or a specific number of fronds).

    • Place the tissue in a tube with a known volume of 80% acetone.

    • Grind the tissue until it is completely homogenized.

    • Centrifuge the homogenate to pellet the cell debris.

  • Spectrophotometric Measurement:

    • Transfer the supernatant to a clean cuvette.

    • Measure the absorbance at 645 nm and 663 nm using 80% acetone as a blank.

    • Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (for 80% acetone):

      • Chlorophyll a (mg/L) = 12.7(A663) - 2.69(A645)

      • Chlorophyll b (mg/L) = 22.9(A645) - 4.68(A663)

      • Total Chlorophyll (mg/L) = 20.2(A645) + 8.02(A663)

  • Data Analysis:

    • Express the chlorophyll content as mg/g of fresh weight.

    • Calculate the percent reduction in chlorophyll content for each treatment group compared to the control.

    • Plot the percent reduction against the this compound concentration to generate a dose-response curve and determine the EC50 value.

Protocol 3: Plant Cell Viability Assay

This protocol uses fluorescein diacetate (FDA) to assess the viability of plant cells in suspension culture after treatment with this compound.

Materials:

  • This compound

  • Plant cell suspension culture (e.g., tobacco BY-2 cells)

  • Growth medium for the cell culture

  • Fluorescein diacetate (FDA) stock solution (e.g., 5 mg/mL in acetone)

  • Propidium iodide (PI) stock solution (optional, for counterstaining dead cells)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Maintain the plant cell suspension culture under appropriate conditions.

    • Subculture the cells into fresh medium containing a range of this compound concentrations. Include a solvent control.

    • Incubate the cultures for a defined period (e.g., 24-48 hours).

  • Staining:

    • Take a small aliquot of the cell suspension from each treatment.

    • Add FDA solution to a final concentration of 0.01-0.02 µg/mL. If using PI, add to a final concentration of 5-10 µg/mL.

    • Incubate at room temperature in the dark for 5-10 minutes.

  • Microscopy and Imaging:

    • Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.

    • Observe the cells using a fluorescence microscope with appropriate filters for fluorescein (green fluorescence for viable cells) and PI (red fluorescence for non-viable cells).

    • Capture images from several random fields of view for each treatment.

  • Data Analysis:

    • Count the number of viable (green) and non-viable (red or unstained) cells in each image.

    • Calculate the percentage of viable cells for each treatment.

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the EC50 value.

References

Application of Flufenpyr-ethyl in No-Till Farming Systems: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is intended for research and development purposes. Flufenpyr-ethyl is a contact herbicide, and its use is subject to regulatory approval in different regions. It is no longer approved for use in the European Union.[1] Always consult and adhere to local regulations and product labels before any application.

Introduction to this compound in No-Till Agriculture

This compound is a protoporphyrinogen oxidase (PPO) inhibiting herbicide used for the control of broad-leaved weeds.[1] PPO inhibitors are effective at low application rates and are generally compatible with no-tillage agricultural systems. In no-till farming, where the soil is not mechanically tilled, weed control relies heavily on herbicides. This compound, as a contact herbicide, can be a valuable tool in burndown programs to control existing vegetation before planting and can also provide some residual activity against emerging broadleaf weeds. The efficacy of PPO inhibitors like this compound is enhanced in the presence of light, which leads to the rapid destruction of cell membranes in susceptible plants.

No-till farming practices promote soil health by preserving soil structure, increasing organic matter, and reducing erosion. However, the absence of tillage can lead to shifts in weed populations, often favoring perennial and certain annual broadleaf weeds.[2] Herbicides with different modes of action are crucial for sustainable weed management in these systems to prevent the development of herbicide resistance.[2]

Mechanism of Action: PPO Inhibition

This compound's mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This enzyme is critical in the chlorophyll biosynthesis pathway in plants.

  • Inhibition of PPO: this compound blocks the PPO enzyme, leading to an accumulation of protoporphyrinogen IX in the plant cells.

  • Oxidation and Light-Dependent Peroxidation: The excess protoporphyrinogen IX leaks from the chloroplasts into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX becomes highly reactive and generates singlet oxygen radicals.

  • Cell Membrane Disruption: These singlet oxygen radicals cause rapid lipid peroxidation, leading to the destruction of cell membranes. This disruption results in the leakage of cellular contents and ultimately, cell death, which manifests as rapid necrosis of the plant tissue.

G Flufenpyr_ethyl This compound PPO PPO Flufenpyr_ethyl->PPO Inhibits Protoporphyrinogen_IX Protoporphyrinogen_IX Protoporphyrinogen_IX_cyto Protoporphyrinogen_IX_cyto Protoporphyrinogen_IX->Protoporphyrinogen_IX_cyto Leaks out

Application in No-Till Systems

In no-till systems, this compound can be utilized in several scenarios:

  • Burndown Application: Applied before or at planting to control emerged broadleaf weeds. It is often tank-mixed with other herbicides, such as glyphosate or glufosinate, to broaden the weed control spectrum to include grasses and resistant weeds.[3]

  • Pre-emergence Application: When applied to the soil surface, this compound can provide residual control of germinating broadleaf weeds. The presence of crop residue in no-till systems can intercept a portion of the herbicide, and sufficient rainfall is necessary to move the herbicide into the soil for effective residual activity.

  • Tank-Mix Partner: Due to its specific mode of action, this compound is a good candidate for tank-mixing to manage or delay the onset of herbicide resistance. It is crucial to follow label recommendations for compatible tank-mix partners to avoid antagonism or crop injury.[4]

Quantitative Data Summary

While specific field trial data for this compound in no-till systems is limited in publicly available literature, the following tables provide an illustrative summary of expected efficacy based on research on similar PPO-inhibiting herbicides, such as Tiafenacil and Flumioxazin.[5][6][7]

Table 1: Illustrative Weed Control Efficacy of a PPO-Inhibiting Herbicide in a No-Till Burndown Application (Post-emergence)

Weed SpeciesGrowth StageApplication Rate (g a.i./ha)% Control (14 Days After Treatment)
Broadleaf Weeds
Horseweed (Erigeron canadensis)10-15 cm2585 - 95%
Common Lambsquarters (Chenopodium album)5-10 cm2590 - 98%
Palmer Amaranth (Amaranthus palmeri)5-10 cm2588 - 97%
Hairy Fleabane (Erigeron bonariensis)8-10 cm50~100%[6]
Grass Weeds
Barnyardgrass (Echinochloa crus-galli)2-4 leaf1298 - 100%[5]
Junglerice (Echinochloa colona)2-4 leaf1295 - 98%[5]

Data is illustrative and based on studies with the PPO inhibitor Tiafenacil.[5][6]

Table 2: Illustrative Application Rates and Pre-Plant Intervals for PPO Inhibitors in No-Till Soybeans

Herbicide (PPO Inhibitor)Application Rate (oz/A)Pre-Plant Interval (Days)Target Weeds
Sharpen (saflufenacil)1.00Burndown of broadleaf weeds
Valor SX (flumioxazin)2.0 - 3.00Burndown and residual control of broadleaf weeds
Canopy EX (chlorimuron + tribenuron)1.1 - 3.37 - 14Burndown and residual control of broadleaf weeds[8]

Consult specific product labels for exact rates and intervals.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and crop safety of this compound in no-till farming systems, adapted from established protocols for herbicide evaluation.[7][9]

Protocol for Efficacy Evaluation of this compound in a No-Till Burndown Application

Objective: To determine the efficacy of this compound applied alone and in combination with other herbicides for the control of emerged weeds in a no-till system prior to crop planting.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with 4 replications.

  • Plot Size: 3 m x 10 m.

  • Treatments:

    • Untreated Control

    • This compound @ 25 g a.i./ha

    • This compound @ 50 g a.i./ha

    • Glyphosate @ 840 g a.e./ha

    • This compound @ 25 g a.i./ha + Glyphosate @ 840 g a.e./ha

    • This compound @ 50 g a.i./ha + Glyphosate @ 840 g a.e./ha

    • Commercial Standard (e.g., another registered burndown product)

Methodology:

  • Site Selection: Select a field with a uniform stand of naturally occurring weeds representative of the target species and managed under no-till for at least two previous seasons.

  • Herbicide Application:

    • Apply herbicides when weeds are actively growing and at the size specified in the research plan (e.g., 5-15 cm in height).

    • Use a CO2-pressurized backpack sprayer calibrated to deliver a spray volume of 150-200 L/ha at a pressure of 200-275 kPa.

    • Equip the sprayer with flat-fan nozzles to ensure uniform coverage.

    • Include appropriate adjuvants (e.g., non-ionic surfactant or methylated seed oil) as recommended for PPO inhibitors.

  • Data Collection:

    • Weed Control Ratings: Visually assess weed control at 3, 7, 14, and 28 days after treatment (DAT) for each weed species present. Use a scale of 0% (no control) to 100% (complete death of the weed).

    • Weed Density and Biomass: At 28 DAT, place two 0.25 m² quadrats randomly in each plot. Count the number of live plants of each weed species within the quadrats. Harvest the above-ground biomass of all living weeds within the quadrats, dry at 70°C for 72 hours, and record the dry weight.

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA). If the F-test is significant, use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

G cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_data Data Collection cluster_analysis Analysis Site_Selection Select No-Till Field with Uniform Weed Population Plot_Layout Establish Randomized Complete Block Design Plots Site_Selection->Plot_Layout Herbicide_Prep Prepare Herbicide Treatments (this compound ± Tank-Mix Partners) Plot_Layout->Herbicide_Prep Application Apply Herbicides with Calibrated Backpack Sprayer Herbicide_Prep->Application Visual_Ratings Visual Weed Control Ratings (3, 7, 14, 28 DAT) Application->Visual_Ratings Quadrat_Sampling Weed Density & Biomass (28 DAT) Visual_Ratings->Quadrat_Sampling Statistical_Analysis ANOVA & Mean Separation Test Quadrat_Sampling->Statistical_Analysis Efficacy_Determination Determine Efficacy of This compound Treatments Statistical_Analysis->Efficacy_Determination

Protocol for Crop Safety Evaluation of this compound in a No-Till System

Objective: To assess the phytotoxicity of pre-emergence applications of this compound to a specific crop (e.g., soybean or corn) in a no-till system.

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with 4 replications.

  • Plot Size: 3 m x 10 m.

  • Treatments:

    • Untreated Control

    • This compound @ 1X the proposed use rate (e.g., 50 g a.i./ha)

    • This compound @ 2X the proposed use rate (e.g., 100 g a.i./ha)

    • This compound @ 4X the proposed use rate (e.g., 200 g a.i./ha)

    • Commercial Standard (a registered pre-emergence herbicide for the crop)

Methodology:

  • Site Preparation and Planting: Prepare a weed-free seedbed using a non-residual burndown herbicide prior to planting. Plant the crop using a no-till planter at the recommended seeding rate and depth.

  • Herbicide Application:

    • Apply the herbicide treatments within 3 days after planting and before crop emergence.

    • Use a calibrated sprayer as described in the efficacy protocol.

  • Data Collection:

    • Crop Injury Ratings: Visually assess crop injury at 7, 14, 28, and 56 days after emergence (DAE) on a scale of 0% (no injury) to 100% (crop death). Note symptoms such as stunting, chlorosis, and necrosis.

    • Plant Stand Counts: At 14 DAE, count the number of plants in the center two rows of each plot.

    • Plant Height: At 28 DAE, measure the height of 10 randomly selected plants from the center two rows of each plot.

    • Crop Yield: Harvest the center two rows of each plot at crop maturity. Determine the grain yield and adjust to a standard moisture content.

  • Statistical Analysis: Analyze all data using ANOVA and a mean separation test to determine if there are significant differences between the treatments and the untreated control.

Logical Relationships in No-Till Application

The decision-making process for using this compound in a no-till system involves considering several interconnected factors.

G cluster_assessment Pre-Application Assessment cluster_decision Application Decision cluster_outcome Expected Outcomes Weed_Spectrum Identify Weed Species (Broadleaf, Grass, Perennial) Application_Timing Select Application Timing (Burndown vs. Pre-emergence) Weed_Spectrum->Application_Timing Tank_Mix Choose Tank-Mix Partners (e.g., Glyphosate for grass control) Weed_Spectrum->Tank_Mix Crop_Residue Assess Crop Residue Cover (High vs. Low) Crop_Residue->Application_Timing Crop_Type Determine Crop to be Planted (Corn, Soybean, etc.) Crop_Type->Application_Timing Crop_Type->Tank_Mix Weed_Control Effective Broadleaf Weed Control Application_Timing->Weed_Control Tank_Mix->Weed_Control Resistance_Management Contribution to Herbicide Resistance Management Tank_Mix->Resistance_Management Application_Rate Determine Application Rate Application_Rate->Weed_Control Crop_Safety Minimal Crop Injury Application_Rate->Crop_Safety Crop_Reside Crop_Reside Crop_Reside->Application_Rate

Conclusion

This compound, as a PPO-inhibiting herbicide, has the potential to be an effective tool for broadleaf weed management in no-till farming systems. Its utility as a burndown agent, particularly when tank-mixed with other herbicides, addresses a key need in these production systems. Further research is warranted to establish specific use rates, tank-mix compatibilities, and long-term effects on weed dynamics and soil health in various no-till cropping rotations. The protocols outlined above provide a framework for conducting such research to generate the robust data needed for regulatory approval and to inform best management practices.

References

Application Notes and Protocols: Formulation and Adjuvant Effects on Flufenpyr-ethyl Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation strategies and the role of adjuvants in enhancing the herbicidal efficacy of Flufenpyr-ethyl. Detailed experimental protocols are provided to guide researchers in evaluating the performance of different this compound formulations and adjuvant combinations.

Introduction to this compound

This compound is a post-emergence contact herbicide effective against a range of broadleaf weeds.[1] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, causes rapid cell membrane disruption and plant death.[1] Given its contact nature, optimizing the formulation and spray characteristics is crucial for maximizing its efficacy. Adjuvants play a pivotal role in this optimization process.

The Role of Adjuvants in Enhancing this compound Efficacy

Adjuvants are substances added to a herbicide formulation or tank mix to improve its performance. They can be broadly categorized into activator adjuvants, which directly enhance herbicidal activity, and utility modifiers, which improve the application characteristics of the spray solution. For a contact herbicide like this compound, activator adjuvants are particularly important.

Common types of activator adjuvants that can be tested with this compound include:

  • Non-ionic Surfactants (NIS): These adjuvants reduce the surface tension of spray droplets, leading to better spreading and coverage on the leaf surface. This is critical for contact herbicides that require thorough coverage to be effective.

  • Crop Oil Concentrates (COC): COCs are composed of petroleum-based oils and surfactants. They can enhance herbicide penetration through the waxy cuticle of the leaf.

  • Methylated Seed Oils (MSO): MSOs are derived from vegetable oils and are known for their excellent ability to penetrate the leaf cuticle. They are often more effective than COCs, especially under dry or stressful conditions when weeds have a thicker cuticle.

  • High Surfactant Oil Concentrates (HSOC): These are blends of oils and a higher concentration of surfactants, combining the properties of both COCs/MSOs and NIS.

Data Presentation: Efficacy of this compound with Various Adjuvants

The following tables present hypothetical yet representative data illustrating the potential effects of different adjuvants on the efficacy of this compound against common broadleaf weeds. These tables are intended to serve as a template for presenting experimental results.

Table 1: Greenhouse Efficacy of this compound with Different Adjuvants on Velvetleaf (Abutilon theophrasti) 14 Days After Treatment (DAT)

TreatmentAdjuvant TypeAdjuvant Rate (% v/v)This compound Rate (g a.i./ha)Visual Weed Control (%)
1None-5065
2Non-ionic Surfactant (NIS)0.255078
3Crop Oil Concentrate (COC)1.05085
4Methylated Seed Oil (MSO)1.05092
5Untreated Control-00

Table 2: Field Efficacy of this compound with Different Adjuvants on a Mixed Population of Broadleaf Weeds 21 Days After Treatment (DAT)

TreatmentAdjuvant TypeAdjuvant Rate (% v/v)This compound Rate (g a.i./ha)Common Lambsquarters (Chenopodium album) Control (%)Redroot Pigweed (Amaranthus retroflexus) Control (%)
1None-757075
2Non-ionic Surfactant (NIS)0.25758285
3Methylated Seed Oil (MSO)1.0759597
4Untreated Control-000

Experimental Protocols

Protocol 1: Greenhouse Bioassay for Adjuvant Efficacy Evaluation with this compound

Objective: To determine the effect of different adjuvants on the herbicidal efficacy of this compound against a target weed species under controlled greenhouse conditions.

Materials:

  • Technical grade this compound

  • Adjuvants to be tested (e.g., NIS, COC, MSO)

  • Seeds of a target weed species (e.g., Velvetleaf, Abutilon theophrasti)

  • Pots (10 cm diameter) filled with a standard greenhouse potting mix

  • Greenhouse with controlled temperature (25/20°C day/night), humidity (60-70%), and photoperiod (16h light/8h dark)

  • Track sprayer calibrated to deliver a specific spray volume (e.g., 200 L/ha)

  • Analytical balance, volumetric flasks, and pipettes

Procedure:

  • Plant Propagation: Sow weed seeds in pots and grow them in the greenhouse until they reach the 3-4 true leaf stage.

  • Treatment Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • For each treatment, prepare the final spray solution by adding the required amount of this compound stock solution and the specified adjuvant to water. Ensure thorough mixing. Include a treatment with this compound alone and an untreated control.

  • Herbicide Application:

    • Arrange the pots in the track sprayer in a randomized complete block design with at least four replications per treatment.

    • Apply the herbicide treatments using the calibrated track sprayer.

  • Post-Treatment Care: Return the pots to the greenhouse and maintain optimal growing conditions. Water the plants as needed, avoiding washing the herbicide from the leaves.

  • Efficacy Assessment:

    • At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control for each plant on a scale of 0% (no effect) to 100% (complete plant death).

    • At 21 DAT, harvest the above-ground biomass of each plant, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis: Analyze the visual control ratings and dry weight data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test like Tukey's HSD) to determine significant differences between treatments.

Protocol 2: Field Trial for Evaluating this compound Formulations and Adjuvants

Objective: To evaluate the efficacy of different this compound formulations and tank-mixed adjuvants on a natural population of broadleaf weeds under field conditions.

Materials:

  • This compound formulations (e.g., Water Dispersible Granule - WDG)

  • Adjuvants to be tested

  • Field plot sprayer calibrated for consistent application

  • Field with a natural and uniform infestation of target broadleaf weeds

  • Plot markers and measuring tape

Procedure:

  • Site Selection and Plot Layout:

    • Select a field with a known history of broadleaf weed pressure.

    • Establish experimental plots (e.g., 3m x 10m) in a randomized complete block design with four replications.

  • Treatment Application:

    • Apply the treatments when the majority of the target weeds are in the 2-6 leaf stage.

    • Use a calibrated plot sprayer to apply the designated treatments to the respective plots. Include an untreated control in each replication.

  • Efficacy and Crop Safety Assessment:

    • Visually assess weed control by species at 7, 14, 28, and 42 days after treatment (DAT) on a 0-100% scale.

    • If the trial is conducted within a crop, assess crop injury (phytotoxicity) at the same intervals.

    • Count the number of individual weed species per unit area (e.g., per square meter) in each plot at a specified time point (e.g., 28 DAT).

    • At the end of the evaluation period, harvest the weed biomass from a designated area within each plot, dry, and weigh it.

  • Data Analysis: Statistically analyze the weed control ratings, weed density, and biomass data to compare the performance of the different formulations and adjuvant combinations.

Visualizations

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Accumulation & Photo-oxidation PPO->Protoporphyrin_IX Catalysis Flufenpyr_ethyl This compound Flufenpyr_ethyl->PPO Inhibition Cell_Membrane_Damage Cell Membrane Damage & Plant Death ROS->Cell_Membrane_Damage Light Light Light->ROS

Caption: Mechanism of action of this compound via PPO inhibition.

Experimental_Workflow cluster_greenhouse Greenhouse Bioassay cluster_field Field Trial G_Planting 1. Weed Planting & Growth to 3-4 Leaf Stage G_Treatment_Prep 2. Preparation of This compound ± Adjuvant Solutions G_Planting->G_Treatment_Prep G_Application 3. Herbicide Application (Track Sprayer) G_Treatment_Prep->G_Application G_Assessment 4. Efficacy Assessment (Visual Rating & Dry Weight) G_Application->G_Assessment F_Plot_Setup 1. Plot Establishment in Weed-Infested Field F_Application 2. Application with Plot Sprayer F_Plot_Setup->F_Application F_Assessment 3. Efficacy & Crop Safety Assessment (Ratings, Counts, Biomass) F_Application->F_Assessment F_Data_Analysis 4. Statistical Analysis F_Assessment->F_Data_Analysis

Caption: Workflow for greenhouse and field efficacy trials.

References

Optimal Application Timing of Flufenpyr-ethyl for Effective Weed Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenpyr-ethyl is a contact herbicide effective for the control of a range of broad-leaved weeds. Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which leads to the accumulation of protoporphyrins, ultimately causing damage to the cell membrane and cellular function.[1] The efficacy of this compound, like other PPO inhibitors, is critically dependent on the timing of application, particularly in relation to the growth stage of the target weed species.[2] These notes provide detailed guidance on optimizing the application timing of this compound for maximal weed control, supported by experimental protocols for further research.

I. Application Notes

General Principles of this compound Application

This compound is a post-emergence herbicide, meaning it is most effective when applied to weeds that have already germinated and are actively growing.[3] The primary factor influencing the success of a post-emergence application is the size of the weed at the time of spraying.[2][4] Smaller, younger weeds are more susceptible to herbicides than larger, more established plants.[2]

Key Recommendations:

  • Target small weeds: For optimal control, this compound should be applied when broadleaf weeds are in the early stages of development, typically between the 2- to 4-leaf stage, or less than 4 inches in height.[2][5][6][7][8][9]

  • Ensure active growth: Application should coincide with conditions that promote active weed growth, such as adequate soil moisture and moderate temperatures.[4] Weeds under stress from drought or extreme temperatures may not be as effectively controlled.[3]

  • Thorough coverage is essential: As a contact herbicide, this compound requires complete and uniform coverage of the weed foliage to be effective.[2]

Influence of Weed Species and Growth Stage on Efficacy

The susceptibility of different weed species to this compound can vary, and the optimal application timing is closely tied to the specific growth characteristics of the target weed. While specific quantitative data for this compound across a broad range of weeds is limited in publicly available literature, general principles for PPO inhibitors provide a strong framework for application timing.

Table 1: General Guidelines for Post-Emergence Application Timing of PPO-Inhibiting Herbicides on Common Broadleaf Weeds

Weed SpeciesCommon NameOptimal Growth Stage for ApplicationExpected Efficacy at Optimal TimingReduced Efficacy at Later Stages
Amaranthus retroflexusRedroot Pigweed2-4 true leaves; < 4 inches tall[5][10]HighSignificant reduction in control as plants exceed 4 inches; resistance has been reported in some populations.[5][11][12]
Chenopodium albumCommon Lambsquarters2-4 true leaves; < 4 inches tall[13][14][15][16]Moderate to HighControl is significantly reduced when plants are > 4-6 inches tall; often better controlled with pre-emergence herbicides.[13][15][16][17][18]
Abutilon theophrastiVelvetleafCotyledon to 4 true leaves; < 4 inches tall[7][8][9][19][20][21][22][23]Moderate to HighBecomes increasingly difficult to control with post-emergence herbicides as it grows larger.[8][9][19][24][20][21][22][23][25][26]

Note: This table is based on general principles for PPO-inhibiting herbicides. Efficacy can be influenced by environmental conditions and the specific formulation of this compound used.

Pre-emergence vs. Post-emergence Applications

This compound is primarily used as a post-emergence herbicide. However, some PPO inhibitors have both pre- and post-emergence activity.[2][27]

  • Post-emergence: Application directly to emerged weeds. This is the primary application method for this compound.

  • Pre-emergence: Application to the soil before weed emergence. This method relies on the herbicide being absorbed by the emerging seedling. While some PPO inhibitors are effective as pre-emergence treatments, the suitability of this compound for this application would require specific research.[5]

Combining pre- and post-emergence strategies with different herbicides can provide broader-spectrum and longer-lasting weed control. A pre-emergence herbicide can control the initial flush of weeds, allowing for a more optimally timed post-emergence application of this compound to any subsequent escapes.

II. Experimental Protocols

Protocol for Determining the Optimal Growth Stage for this compound Application

This protocol outlines a whole-plant bioassay to determine the efficacy of this compound on a target weed species at different growth stages.

Objective: To identify the weed growth stage at which this compound provides the most effective control.

Materials:

  • Seeds of the target weed species (e.g., Amaranthus retroflexus, Chenopodium album, Abutilon theophrasti)

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix

  • Greenhouse or controlled environment chamber

  • This compound formulation and appropriate adjuvants

  • Calibrated research plot sprayer[11]

  • Personal Protective Equipment (PPE)

Methodology:

  • Plant Propagation:

    • Sow seeds of the target weed species in pots and grow in a greenhouse under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Water the plants as needed to ensure active growth.

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) after emergence.

  • Treatment Groups:

    • Establish multiple treatment groups based on the growth stage of the weeds. For example:

      • Cotyledon stage

      • 2-3 true leaves

      • 4-6 true leaves

      • Early stem elongation/rosette formation

      • Flowering

    • Include an untreated control group for each growth stage.

  • Herbicide Application:

    • At each designated growth stage, treat the respective group of plants with this compound at the recommended application rate.

    • Use a calibrated research plot sprayer to ensure uniform application.[11]

    • Include any recommended adjuvants as per the product label.

  • Data Collection and Analysis:

    • Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a percentage scale (0% = no control, 100% = complete plant death).[28]

    • At 21 DAT, harvest the above-ground biomass of all plants in each pot.

    • Dry the biomass at 70°C for 72 hours and record the dry weight.

    • Calculate the percent biomass reduction relative to the untreated control for each growth stage.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences in efficacy between growth stages.

Table 2: Example Data Collection for Efficacy of this compound on Amaranthus retroflexus

Growth Stage at ApplicationVisual Control (%) at 14 DAT (Mean ± SE)Biomass Reduction (%) at 21 DAT (Mean ± SE)
2-3 true leaves
4-6 true leaves
Early stem elongation
Untreated Control00
Protocol for Dose-Response Bioassay at Different Growth Stages

This protocol is designed to determine the dose of this compound required to achieve a certain level of weed control (e.g., 50% or 90% reduction in biomass) at different growth stages.

Objective: To quantify the change in susceptibility of a target weed species to this compound as it matures.

Methodology:

  • Plant Propagation and Treatment Groups: Follow the same procedure as in Protocol 2.1 to grow weeds to two or three distinct growth stages (e.g., 2-3 true leaves and 6-8 true leaves).

  • Herbicide Application:

    • For each growth stage, apply a range of this compound doses. This should include doses below, at, and above the recommended field rate (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x the recommended rate).

  • Data Collection and Analysis:

    • Collect biomass data as described in Protocol 2.1.

    • Analyze the data using a non-linear regression model (e.g., a log-logistic dose-response curve) to estimate the herbicide rate that causes a 50% (GR50) and 90% (GR90) reduction in growth for each growth stage.

III. Visualizations

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen_IX Glutamate->Protoporphyrinogen_IX Multiple Steps Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Enzyme Accumulated_Proto_IX Accumulated Protoporphyrin IX Protoporphyrinogen_IX->Accumulated_Proto_IX Leaks out Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Further Synthesis ROS Reactive Oxygen Species (ROS) Accumulated_Proto_IX->ROS + Light Lipid_Peroxidation Lipid Peroxidation & Cell Membrane Damage ROS->Lipid_Peroxidation Causes Flufenpyr_ethyl This compound (PPO Inhibitor) Flufenpyr_ethyl->Protoporphyrin_IX Inhibits Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Application cluster_data Data Collection & Analysis A 1. Seed Germination & Seedling Growth B 2. Transplanting to Experimental Pots A->B C 3. Grouping by Weed Growth Stage B->C D 4. Herbicide Application (this compound) C->D E 5. Visual Assessment (7, 14, 21 DAT) D->E F 6. Biomass Harvest (21 DAT) E->F G 7. Data Analysis F->G

References

Application Notes and Protocols for Studying Flufenpyr-ethyl Metabolism in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenpyr-ethyl is a contact herbicide used for the control of broad-leaved weeds in various crops, including potatoes, maize, soybeans, and wheat.[1] It functions as a protoporphyrinogen oxidase (PPO) inhibitor, leading to an accumulation of protoporphyrins that disrupt cell membrane structure and function.[1][2] Understanding the metabolic fate of this compound in plants is crucial for assessing its efficacy, selectivity, and potential for residue accumulation in crops. These application notes provide a comprehensive overview of the methodologies and protocols for studying the metabolism of this compound in plant systems.

While detailed public studies on the metabolism of this compound specifically in plants are limited, data from studies on analogous compounds, such as other PPO inhibitors and herbicides with ethyl ester moieties, can be used to infer its metabolic pathways. The primary transformation anticipated is the hydrolysis of the ethyl ester, followed by further modifications of the resulting carboxylic acid metabolite.

Predicted Metabolic Pathway of this compound in Plants

The metabolism of this compound in plants is expected to proceed through two main phases of biotransformation, similar to other xenobiotics.

Phase I: Transformation The initial and most significant metabolic step is predicted to be the rapid hydrolysis of the ethyl ester group by plant esterases to form its corresponding carboxylic acid, referred to as S-3153-acid. This is a common metabolic route for many herbicides containing an ethyl ester linkage. Further Phase I reactions may include hydroxylation of the methyl group on the pyridazinone ring.

Phase II: Conjugation Following Phase I transformations, the resulting metabolites, particularly the carboxylic acid, are expected to undergo conjugation with endogenous plant molecules such as sugars (e.g., glucose) or amino acids. This process increases the water solubility of the metabolites, facilitating their sequestration in vacuoles or incorporation into cell wall components, effectively detoxifying the herbicide.

Below is a diagram illustrating the predicted metabolic pathway of this compound in plants.

Flufenpyr_ethyl_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound S-3153-acid S-3153-acid This compound->S-3153-acid Ester Hydrolysis (Esterases) Hydroxylated_metabolite Hydroxylated_metabolite S-3153-acid->Hydroxylated_metabolite Hydroxylation (P450s) Conjugates Conjugates S-3153-acid->Conjugates Conjugation (e.g., with glucose) Hydroxylated_metabolite->Conjugates Conjugation

Predicted metabolic pathway of this compound in plants.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data based on typical results from plant metabolism studies with similar herbicides. These values represent the distribution of radiolabeled this compound and its metabolites in a target plant species at a specific time point after treatment.

AnalyteConcentration in Leaf Tissue (µg/g fresh weight)Concentration in Root Tissue (µg/g fresh weight)
This compound1.5 ± 0.30.2 ± 0.05
S-3153-acid (free)5.2 ± 0.81.8 ± 0.2
Hydroxylated Metabolite (free)0.8 ± 0.10.4 ± 0.08
Polar Conjugates8.5 ± 1.23.5 ± 0.5
Non-extractable Residues2.0 ± 0.41.1 ± 0.2

Experimental Protocols

Protocol 1: Plant Metabolism Study using ¹⁴C-Flufenpyr-ethyl

This protocol outlines a general procedure for studying the metabolism of this compound in a selected plant species using a radiolabeled parent compound.

Objective: To determine the rate of uptake, translocation, and the metabolic fate of this compound in a target plant species.

Materials:

  • ¹⁴C-labeled this compound (labeled on the phenyl ring)

  • Target plant species (e.g., wheat, soybean) grown under controlled conditions

  • Formulation blank

  • Application equipment (microsyringe)

  • Solvents for extraction (e.g., acetonitrile, methanol, water)

  • Solid Phase Extraction (SPE) cartridges for cleanup

  • Analytical instruments: Liquid Scintillation Counter (LSC), High-Performance Liquid Chromatography (HPLC) with a radioactivity detector, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Biological oxidizer

Procedure:

  • Plant Cultivation: Grow healthy, uniform plants of the selected species in a greenhouse or growth chamber under controlled temperature, humidity, and light conditions.

  • Treatment: At an appropriate growth stage, apply a known amount of ¹⁴C-Flufenpyr-ethyl formulated as a spray solution to the leaves of the plants. A set of control plants should be treated with the formulation blank.

  • Sample Collection: Harvest the plants at various time intervals after treatment (e.g., 0, 1, 3, 7, and 14 days). Separate the plants into different parts: treated leaves, other leaves, stems, and roots.

  • Surface Wash: Wash the treated leaves with a suitable solvent (e.g., acetonitrile/water) to remove any unabsorbed ¹⁴C-Flufenpyr-ethyl from the plant surface.

  • Homogenization and Extraction: Homogenize the different plant parts and extract the radioactive residues with an appropriate solvent system (e.g., acetonitrile/water). Perform exhaustive extractions to ensure maximum recovery of the radiolabeled material.

  • Quantification of Radioactivity: Determine the total radioactivity in the surface wash, extracts, and the remaining plant material (non-extractable residues) using LSC. The non-extractable residues can be quantified by combustion in a biological oxidizer.

  • Metabolite Profiling and Identification:

    • Analyze the extracts by radio-HPLC to separate the parent compound and its metabolites.

    • Identify the metabolites by co-chromatography with authentic standards (if available) and by LC-MS/MS for structural elucidation.

    • For conjugated metabolites, enzymatic or mild acid/base hydrolysis can be performed prior to analysis to release the aglycones.

experimental_workflow cluster_setup Experimental Setup cluster_sampling Sampling and Processing cluster_analysis Analysis plant_cultivation Plant Cultivation treatment Treatment with ¹⁴C-Flufenpyr-ethyl plant_cultivation->treatment sample_collection Sample Collection treatment->sample_collection surface_wash Surface Wash sample_collection->surface_wash extraction Homogenization and Extraction sample_collection->extraction lsc Quantification of Radioactivity (LSC) surface_wash->lsc Surface Residues hplc Metabolite Profiling (Radio-HPLC) extraction->hplc Extractable Residues oxidizer Analysis of Non-extractable Residues (Oxidizer) extraction->oxidizer Non-extractable Residues lcms Metabolite Identification (LC-MS/MS) hplc->lcms

Workflow for a plant metabolism study with ¹⁴C-Flufenpyr-ethyl.
Protocol 2: Analytical Method for the Determination of this compound and its Metabolites in Plant Matrices

This protocol describes a typical analytical method for the quantitative determination of this compound and its major metabolite, S-3153-acid, in various plant commodities.

Objective: To accurately quantify the residues of this compound and S-3153-acid in plant samples.

Materials:

  • Analytical standards of this compound and S-3153-acid

  • Homogenized plant samples (e.g., wheat grain, soybean forage)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid

  • Magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of ACN.

    • Shake vigorously for 1 minute.

    • Add 4 g of MgSO₄ and 1 g of NaCl.

    • Shake for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant.

    • Add 150 mg of MgSO₄, 50 mg of PSA, and 50 mg of C18.

    • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

  • LC-MS/MS Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject an aliquot into the LC-MS/MS system.

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient elution

    • MS/MS Conditions:

      • Ionization mode: ESI positive and negative (depending on the analyte)

      • Monitor at least two multiple reaction monitoring (MRM) transitions for each analyte for quantification and confirmation.

Data Presentation:

ParameterThis compoundS-3153-acid
Precursor Ion (m/z)[Insert Value][Insert Value]
Product Ion 1 (m/z) - Quantifier[Insert Value][Insert Value]
Product Ion 2 (m/z) - Qualifier[Insert Value][Insert Value]
Limit of Quantification (LOQ)0.01 mg/kg0.01 mg/kg
Recovery (at 0.1 mg/kg)85-105%80-100%
Relative Standard Deviation (RSD)< 15%< 15%

Conclusion

References

Application Notes and Protocols: Protocol for Assessing Flufenpyr-ethyl Phytotoxicity on Non-target Crops

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Flufenpyr-ethyl is a contact herbicide used to control broad-leaved weeds in various crops.[1][2] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthetic pathway of both chlorophyll and heme.[1][3][4][5][6] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which is then rapidly oxidized to protoporphyrin IX.[4][6] Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS).[4] These ROS cause rapid peroxidation of lipids and proteins, leading to the destruction of cell membranes and ultimately, cell death.[5]

Given its potent herbicidal activity, it is crucial to assess the phytotoxicity of this compound on non-target crops that may be exposed through spray drift or soil residues. This document provides a detailed protocol for conducting such an assessment under controlled laboratory or greenhouse conditions.

Application Notes

The protocol outlined below is designed to provide a comprehensive assessment of this compound's phytotoxicity. It is based on established methodologies for herbicide efficacy and crop safety testing, such as those from the European and Mediterranean Plant Protection Organization (EPPO) and the Organisation for Economic Co-operation and Development (OECD).[7][8][9] The protocol includes visual assessments of injury, as well as quantitative measurements of key physiological and biochemical parameters indicative of plant stress.

Key symptoms of PPO inhibitor phytotoxicity to look for include rapid onset of water-soaked lesions, followed by chlorosis (yellowing) and necrosis (browning or death) of the plant tissue, often appearing as speckling on the leaves.[5] These symptoms are typically light-dependent and can appear within hours of application.[5]

Experimental Protocols

Objective

To determine the phytotoxic effects of various concentrations of this compound on selected non-target crop species and to establish a dose-response relationship.

Materials and Equipment
  • Test Substance: Analytical grade this compound.

  • Non-target Crop Seeds: A selection of monocotyledonous and dicotyledonous crop species (e.g., corn, soybean, wheat, tomato, lettuce).

  • Growth Medium: Standard potting mix or a defined soil substrate.

  • Containers: Pots or trays suitable for plant growth.

  • Controlled Environment Chamber or Greenhouse: With controlled temperature, humidity, and photoperiod.

  • Herbicide Spray Chamber: To ensure uniform application.

  • Laboratory Equipment: Balances, volumetric flasks, pipettes, pH meter.

  • Foliar Analysis Equipment: SPAD meter or spectrophotometer for chlorophyll, fluorometer for chlorophyll fluorescence.

  • Biochemical Assay Kits/Reagents: For Malondialdehyde (MDA) and PPO activity assays.

  • Residue Analysis Equipment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system.[10]

  • Personal Protective Equipment (PPE): Gloves, lab coat, safety glasses.

Experimental Design
  • Treatments: A minimum of five concentrations of this compound, plus a negative control (solvent only) and an untreated control. The concentration range should be selected to bracket the expected effective dose and should include rates that might result from spray drift. It is also recommended to include a 2x rate of the proposed usage to account for application overlaps.[8]

  • Replication: Each treatment should be replicated at least four times.

  • Randomization: The placement of pots within the controlled environment should be completely randomized to minimize positional effects.

Plant Cultivation
  • Sow seeds of the selected non-target crop species in pots filled with the growth medium.

  • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have emerged and established.

  • Grow the plants under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod, 60-70% relative humidity) until they reach the appropriate growth stage for herbicide application (e.g., 2-4 true leaf stage).

Herbicide Application
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant).

  • Prepare serial dilutions from the stock solution to achieve the desired treatment concentrations.

  • Apply the herbicide solutions to the plants using a calibrated laboratory spray chamber to ensure uniform coverage. The application volume should be consistent across all treatments.

Data Collection and Assessment

Assessments should be conducted at multiple time points after treatment (e.g., 1, 3, 7, 14, and 21 days).

  • Visual Phytotoxicity Assessment:

    • Visually score the percentage of plant injury (chlorosis, necrosis, stunting) using a scale of 0 to 100, where 0 represents no effect and 100 represents complete plant death.

  • Growth Measurements:

    • Plant Height: Measure the height of each plant from the soil surface to the apical meristem.

    • Biomass: At the end of the experiment, harvest the above-ground plant material, determine the fresh weight, and then dry it in an oven at 70°C to a constant weight to determine the dry weight.

  • Physiological Measurements:

    • Chlorophyll Content: Use a SPAD meter for a non-destructive estimation or extract chlorophyll from leaf tissue with a solvent (e.g., acetone, ethanol) and measure the absorbance with a spectrophotometer.[11]

    • Chlorophyll Fluorescence: Measure parameters such as Fv/Fm (maximum quantum yield of photosystem II) using a fluorometer on dark-adapted leaves to assess photosynthetic efficiency.[12][13][14]

  • Biochemical Assays:

    • Lipid Peroxidation (MDA Assay): Quantify the malondialdehyde (MDA) content in leaf tissue as an indicator of oxidative stress.[15][16][17][18][19] This is commonly done using the thiobarbituric acid reactive substances (TBARS) assay.

    • PPO Enzyme Activity: Extract the PPO enzyme from leaf tissue and measure its activity spectrophotometrically by monitoring the oxidation of a substrate like catechol.[20][21][22]

  • Residue Analysis:

    • At the final time point, collect plant and soil samples to determine the concentration of this compound residues using HPLC or GC-MS.[23]

Statistical Analysis

Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's test) to compare treatment means. Dose-response curves can be generated using regression analysis to determine the EC50 (the concentration causing a 50% effect).

Data Presentation

The following tables provide a structured format for presenting the quantitative data collected during the phytotoxicity assessment.

Table 1: Visual Phytotoxicity Rating Scale

Rating (%) Description of Injury
0 No visible effect
1-10 Very slight chlorosis or stunting
11-25 Slight chlorosis, necrosis, or stunting
26-40 Moderate chlorosis, necrosis, and stunting
41-60 Severe injury with significant chlorosis, necrosis, and stunting
61-90 Very severe injury, plants dying
91-99 Only a few plants barely alive

| 100 | Complete plant death |

Table 2: Summary of Growth Parameters

Treatment (Concentration) Plant Height (cm) Fresh Weight (g) Dry Weight (g)
Untreated Control
Solvent Control
This compound Conc. 1
This compound Conc. 2
This compound Conc. 3
This compound Conc. 4

| this compound Conc. 5 | | | |

Table 3: Summary of Physiological Parameters

Treatment (Concentration) Chlorophyll Content (SPAD units or mg/g FW) Chlorophyll Fluorescence (Fv/Fm)
Untreated Control
Solvent Control
This compound Conc. 1
This compound Conc. 2
This compound Conc. 3
This compound Conc. 4

| this compound Conc. 5 | | |

Table 4: Summary of Biochemical Parameters

Treatment (Concentration) MDA Content (nmol/g FW) PPO Activity (units/mg protein)
Untreated Control
Solvent Control
This compound Conc. 1
This compound Conc. 2
This compound Conc. 3
This compound Conc. 4

| this compound Conc. 5 | | |

Table 5: Summary of Residue Analysis

Treatment (Concentration) This compound in Plant Tissue (mg/kg) This compound in Soil (mg/kg)
This compound Conc. 1
This compound Conc. 2
This compound Conc. 3
This compound Conc. 4

| this compound Conc. 5 | | |

Mandatory Visualization

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting A Select Non-Target Crop Species B Seed Germination and Seedling Cultivation A->B D Herbicide Application (Spray Chamber) B->D C Prepare this compound Working Solutions C->D E Incubation in Controlled Environment D->E F Visual Phytotoxicity Assessment E->F G Growth Measurements (Height, Biomass) E->G H Physiological Assays (Chlorophyll, Fluorescence) E->H I Biochemical Assays (MDA, PPO Activity) E->I J Residue Analysis (HPLC/GC-MS) E->J K Statistical Analysis (ANOVA, Regression) F->K G->K H->K I->K J->K L Data Interpretation and Final Report K->L

Caption: Experimental workflow for assessing this compound phytotoxicity.

G cluster_plant_cell Plant Cell cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects PPO Protoporphyrinogen Oxidase (PPO) PPGIX_out Accumulated Protoporphyrinogen IX PPO->PPGIX_out Accumulation & Leakage PPGIX_in Protoporphyrinogen IX PPGIX_in->PPO Blocks conversion PPIX Protoporphyrin IX (Photosensitizer) PPGIX_out->PPIX Oxidation ROS Reactive Oxygen Species (ROS) PPIX->ROS MembraneDamage Lipid Peroxidation & Membrane Damage ROS->MembraneDamage Causes CellDeath Cell Leakage & Necrosis MembraneDamage->CellDeath Leads to Flufenpyr This compound Flufenpyr->PPO Inhibition Light Light + O2 Light->ROS

Caption: Mode of action of this compound leading to phytotoxicity.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Flufenpyr-ethyl Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for investigating and overcoming resistance to the herbicide flufenpyr-ethyl in weed populations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a contact herbicide used to control broad-leaved weeds in various crops.[1][2] It belongs to the protoporphyrinogen oxidase (PPO) inhibitor class of herbicides (WSSA Group 14, HRAC Group E).[3][4] Its mode of action involves inhibiting the PPO enzyme, which is critical for the biosynthesis of both chlorophyll and heme.[1][5] This inhibition leads to the accumulation of protoporphyrinogen IX, which leaks into the cytoplasm and is rapidly oxidized, forming highly reactive singlet oxygen species that disrupt cell membranes and cause rapid cell death.[1][5]

Q2: What are the primary mechanisms of resistance to PPO inhibitors like this compound? A2: Resistance to PPO-inhibiting herbicides in weeds is primarily attributed to two main mechanisms:

  • Target-Site Resistance (TSR): This is the most common mechanism and involves genetic mutations in the gene encoding the PPO enzyme, typically the mitochondrial isoform (PPO2 or PPX2).[6][7][8] These mutations alter the herbicide's binding site on the enzyme, reducing its efficacy.

  • Non-Target-Site Resistance (NTSR): This is a less common but emerging mechanism that involves processes reducing the amount of active herbicide reaching the target site.[8][9] This can include enhanced herbicide metabolism, where the plant rapidly breaks down the herbicide into non-toxic substances.[9][10] Increased expression or duplication of the target-site gene has also been observed, which requires more herbicide to achieve a lethal effect.[5][9]

Q3: How can I determine if a weed population is resistant to this compound? A3: The initial indication of resistance is poor herbicide performance in the field that cannot be explained by factors like adverse weather conditions or incorrect application.[11][12] To confirm resistance, a whole-plant bioassay is essential.[13] This involves collecting seeds from the suspected resistant population, growing them in a controlled greenhouse environment, and treating them with a range of this compound doses alongside a known susceptible population.[11][13] If the suspected population survives significantly higher doses than the susceptible population, resistance is confirmed.

Q4: Which specific genetic mutations are known to confer resistance to PPO inhibitors? A4: Several key mutations in the PPO2 gene have been identified that confer resistance to PPO-inhibiting herbicides in various weed species, most notably in Amaranthus species (Palmer amaranth and waterhemp). The most prevalent of these is a deletion of the glycine codon at position 210 (ΔG210).[6][7][8] Other significant mutations include amino acid substitutions at positions Arg-128 and Gly-399.[6][14][15]

Q5: Does resistance to one PPO inhibitor necessarily confer cross-resistance to others? A5: Not always, but it is common. The specific mutation determines the cross-resistance profile. For instance, the ΔG210 mutation generally confers broad resistance to many PPO inhibitors.[7][8] However, the Gly-399-Ala (G399A) substitution has also been shown to confer broad cross-resistance to multiple PPO inhibitor chemical families.[14][15] Conversely, some mutations may provide resistance to one chemical class (e.g., diphenyl ethers) but less so to another (e.g., triazolinones).[6] The level of resistance can also vary significantly between herbicides even with the same mutation.[6][16]

Troubleshooting Guide for Resistance Experiments

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or No Herbicidal Effect (Even on Susceptible Controls) Improper Herbicide Preparation: this compound has low water solubility.Prepare a stock solution in an appropriate organic solvent (e.g., acetone, DMSO) before diluting to the final aqueous concentration. Ensure the herbicide is fully dissolved.[17]
Herbicide Degradation: The compound may have degraded due to improper storage.Store this compound in a cool, dark, and dry place. Prepare fresh working solutions for each experiment.[17]
Incorrect Application Timing: Plants were too old or stressed at the time of application.Apply the herbicide when plants are at the recommended growth stage (e.g., 2-4 true leaves), young, and actively growing for maximum efficacy.[11][17]
High Variability Between Replicates in Bioassay Uneven Herbicide Application: Inconsistent spray volume or coverage across replicates.Use a calibrated laboratory track sprayer for uniform application. If applying manually, use precise pipetting techniques to ensure each plant receives the same dose.[12][13]
Biological Variability: Inherent genetic differences within the tested population or inconsistent growth conditions.Use a sufficient number of replicates (at least 4-6) to account for variability. Ensure uniform pot size, soil media, watering, and environmental conditions (light, temperature) for all plants.[17]
Difficulty Amplifying or Sequencing the PPO2 Gene Poor DNA Quality: DNA is degraded or contains PCR inhibitors from plant secondary metabolites.Use a high-quality plant DNA extraction kit or a CTAB extraction protocol optimized for your weed species. Include a DNA purification step if inhibitors are suspected.
Primer Mismatch: Primers designed for one species may not work efficiently on another due to sequence divergence.Align PPO2 gene sequences from related species to identify conserved regions for primer design. Test multiple primer pairs if initial attempts fail.
High Background or Noisy Data in PPO Enzyme Assay Impure Enzyme Extract: The crude protein extract contains interfering substances.Purify the PPO enzyme from the plant tissue extract. If using crude extracts, optimize the extraction buffer to minimize interfering compounds. Refer to established protocols for PPO extraction.[18]
Substrate Degradation: The substrate (protoporphyrinogen IX) is unstable and oxidizes prematurely.Prepare the substrate solution immediately before use and keep it on ice and protected from light.
Incorrect Wavelengths: The fluorometer or spectrophotometer is not set to the optimal excitation/emission wavelengths for protoporphyrin IX.Use the correct wavelengths for detecting protoporphyrin IX, which has a maximum excitation at approximately 410 nm and emission around 630 nm.[19]

Data Presentation

Table 1: Common Target-Site Mutations in the PPO2 Gene Conferring Resistance to PPO-Inhibiting Herbicides

MutationAmino Acid ChangeWeed SpeciesTypical Resistance Factor (R/S Ratio)¹Reference(s)
ΔG210Deletion of Glycine at position 210Amaranthus palmeri, Amaranthus tuberculatus6 to >21-fold for fomesafen[6][7]
R128GArginine to Glycine at position 128Amaranthus palmeri5 to 9-fold lower R/S ratios than ΔG210[6][16]
G399AGlycine to Alanine at position 399Amaranthus palmeriConfers broad cross-resistance[8][14]
R98L/G/MArginine to Leucine/Glycine/Methionine at position 98²Ambrosia artemisiifolia, Amaranthus spp.Varies by herbicide and substitution[6][7]

¹Resistance Factor is the ratio of the herbicide dose required to cause 50% growth reduction (GR₅₀) in the resistant population compared to the susceptible population. This value can vary based on the specific PPO inhibitor tested. ²The R98 position in some species corresponds to R128 in Amaranthus palmeri.[6]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol is adapted from established methods for robust herbicide resistance testing.[11][13]

  • Seed and Plant Preparation:

    • Collect mature seeds from at least 30 random plants in the suspected resistant field and from a known susceptible population.[11]

    • Break seed dormancy if necessary using methods appropriate for the species (e.g., stratification, scarification, or treatment with gibberellic acid or potassium nitrate).[11][12]

    • Germinate seeds in petri dishes on an agar medium.[20]

    • Transplant uniform seedlings at the cotyledon stage into pots filled with a standard potting mix.

    • Grow plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod until they reach the 2-4 true leaf stage.[12]

  • Herbicide Application:

    • Prepare a stock solution of this compound in acetone. From this, create a series of serial dilutions in a water solution containing a non-ionic surfactant (e.g., 0.25% v/v) to achieve at least 6-8 different doses, plus a zero-herbicide control. Doses should bracket the expected GR₅₀ values for both susceptible and resistant populations.

    • Spray the plants using a calibrated laboratory spray chamber to ensure uniform application.[13]

  • Data Collection and Analysis:

    • Place treated plants back in the greenhouse in a randomized complete block design.

    • Assess plant injury or biomass reduction 14-21 days after treatment. This can be done by visual rating (0-100% scale) or by harvesting the above-ground biomass and recording the fresh or dry weight.[12]

    • Analyze the data using a non-linear regression model (e.g., log-logistic dose-response curve) to calculate the GR₅₀ for each population.

    • Calculate the Resistance Factor (RF) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Protocol 2: Molecular Detection of PPO2 Target-Site Mutations
  • DNA Extraction:

    • Collect fresh, young leaf tissue (approx. 50-100 mg) from surviving plants from the bioassay and from susceptible control plants.

    • Freeze the tissue in liquid nitrogen and grind to a fine powder.

    • Extract genomic DNA using a commercial plant DNA extraction kit or a standard CTAB protocol. Assess DNA quality and quantity using a spectrophotometer.

  • PCR Amplification:

    • Amplify the regions of the PPO2 gene known to harbor resistance mutations (e.g., codons 128, 210, and 399) using specific primers.

    • Set up a standard PCR reaction containing dNTPs, DNA polymerase, forward and reverse primers, template DNA, and PCR buffer.

    • Run the PCR in a thermal cycler with an optimized annealing temperature for the specific primer set.

  • Sequencing and Analysis:

    • Purify the PCR products to remove unincorporated primers and dNTPs.

    • Send the purified products for Sanger sequencing.

    • Align the resulting sequences with a known susceptible PPO2 reference sequence to identify any nucleotide changes that result in amino acid substitutions or deletions at the key resistance sites.

Mandatory Visualizations

PPO_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Cytoplasm Cytoplasm ProtoIX Protoporphyrinogen IX PPO PPO Enzyme ProtoIX->PPO Substrate Accumulation Accumulated Protoporphyrinogen IX ProtoIX->Accumulation Proto_IX Protoporphyrin IX PPO->Proto_IX Catalysis Heme Heme Proto_IX->Heme Heme & Chlorophyll Biosynthesis Herbicide This compound Herbicide->PPO Inhibition Oxidation Spontaneous Oxidation Accumulation->Oxidation ROS Reactive Oxygen Species (ROS) Oxidation->ROS Membrane Cell Membrane Disruption ROS->Membrane Resistance_Workflow A Field Observation: Poor Herbicide Efficacy B Collect Seeds (Suspected-R & Known-S) A->B C Whole-Plant Dose-Response Bioassay B->C D Resistance Confirmed? C->D E Investigate Mechanism D->E Yes H No Resistance Detected (Investigate other factors: application, environment) D->H No F Molecular Assays (PPO2 Sequencing) E->F G Biochemical Assays (Enzyme Inhibition) E->G I Characterize Mutation & Cross-Resistance Profile F->I G->I Troubleshooting_Tree Start Inconsistent Bioassay Results Q1 Were susceptible controls also unaffected? Start->Q1 C1 Potential Issue: Herbicide Inactivity Q1->C1 Yes Q2 Was variability high across all replicates? Q1->Q2 No S1 Check stock solution prep, storage conditions, and age. Prepare fresh herbicide. C1->S1 C2 Potential Issue: Application Error Q2->C2 Yes C3 Potential Issue: Biological Variation Q2->C3 No (erratic results) S2 Recalibrate sprayer. Ensure uniform plant size and growth conditions. C2->S2 S3 Increase number of replicates. Ensure genetic uniformity of plant material. C3->S3

References

Technical Support Center: Improving Flufenpyr-ethyl Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of flufenpyr-ethyl in aqueous solutions. The information is designed to assist researchers in designing and executing experiments, interpreting results, and developing stable formulations.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is degrading rapidly. What are the primary causes?

A1: this compound, an ethyl ester, is susceptible to degradation in aqueous solutions primarily through hydrolysis. The rate of hydrolysis is significantly influenced by the pH of the solution. Generally, ester hydrolysis is accelerated under both acidic and basic conditions, with the compound being most stable at a neutral pH. Additionally, exposure to light can induce photodegradation.

Q2: What is the main degradation product of this compound in water?

A2: The primary degradation product of this compound via hydrolysis is its corresponding carboxylic acid, flufenpyr ([2-chloro-4-fluoro-5-(5-methyl-6-oxo-4-trifluoromethyl-1,6-dihydropyridazin-1-yl)phenoxy]-acetic acid).[1] Under certain conditions, other minor degradation products may also be formed.

Q3: How does pH affect the stability of this compound?

Q4: Can light exposure affect my this compound solutions?

A4: Yes, exposure to ultraviolet (UV) and even visible light can lead to the photodegradation of this compound. It is crucial to protect solutions from light, especially during long-term storage or experiments. For a related compound, pyraflufen-ethyl, the aqueous photolysis half-life has been reported to be 30 days.[4]

Q5: What are the options for improving the stability of this compound in my experiments?

A5: Several strategies can be employed to enhance the stability of this compound in aqueous solutions:

  • pH Control: Maintain the pH of your solution within the optimal stability range, which is typically near neutral (pH 6-7). Use appropriate buffer systems to ensure pH stability.

  • Light Protection: Store solutions in amber vials or containers that block UV and visible light. When handling, minimize exposure to direct light.

  • Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 4°C) to slow down the rate of hydrolysis.

  • Formulation with Stabilizers: For longer-term stability, consider using formulation aids like cyclodextrins or surfactants.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound in Solution
Potential Cause Troubleshooting Step Expected Outcome
Incorrect pH Measure the pH of your aqueous solution. Adjust the pH to a neutral range (6-7) using a suitable buffer system (e.g., phosphate buffer).Reduced rate of hydrolysis and improved stability of this compound.
Light Exposure Store your solutions in amber glass vials and minimize exposure to light during preparation and handling.Prevention of photodegradation, leading to more consistent concentrations over time.
High Temperature Store stock and working solutions at refrigerated temperatures (2-8°C).Slower degradation kinetics, prolonging the shelf-life of your solutions.
Issue 2: Precipitation of this compound from Solution
Potential Cause Troubleshooting Step Expected Outcome
Low Aqueous Solubility Prepare a stock solution in an organic solvent (e.g., acetonitrile, acetone) and then dilute it into the aqueous medium.Improved initial dissolution of this compound.
Crystal Growth Over Time Consider incorporating a co-solvent or a stabilizing agent like a surfactant or cyclodextrin into your aqueous solution.Enhanced solubility and prevention of precipitation.

Experimental Protocols

Protocol 1: General Procedure for Evaluating this compound Hydrolysis

This protocol is based on OECD Guideline 111 for testing the hydrolysis of chemicals as a function of pH.

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

  • This compound analytical standard

  • Sterile, buffered aqueous solutions at pH 4, 7, and 9

  • Acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes, and amber vials

  • Constant temperature incubator or water bath

  • UPLC-MS/MS system

Procedure:

  • Prepare Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a small volume of acetonitrile to prepare a concentrated stock solution.

  • Prepare Test Solutions: In separate volumetric flasks, add a small aliquot of the this compound stock solution to the sterile buffer solutions (pH 4, 7, and 9) to achieve a final concentration suitable for analysis (e.g., 1-10 µg/mL). Ensure the volume of acetonitrile is minimal (typically <1% v/v) to avoid co-solvent effects.

  • Incubation: Dispense the test solutions into amber vials, seal them, and place them in a constant temperature incubator (e.g., 25°C) in the dark.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 96 hours, and weekly thereafter), withdraw an aliquot from each vial.

  • Analysis: Analyze the samples immediately by a validated UPLC-MS/MS method to determine the concentration of this compound and its primary degradation product, flufenpyr.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the line will give the pseudo-first-order rate constant (k). The half-life (DT50) can be calculated using the formula: DT50 = ln(2)/k.

Protocol 2: Preparation of a this compound-β-Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing an inclusion complex to improve the solubility and stability of this compound.

Objective: To prepare a solid inclusion complex of this compound with β-cyclodextrin.

Materials:

  • This compound

  • β-cyclodextrin

  • Distilled water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolve β-cyclodextrin: In a beaker, dissolve a specific molar ratio of β-cyclodextrin (e.g., 1:1 or 1:2 with this compound) in distilled water with heating (e.g., 60°C) and stirring until a clear solution is obtained.

  • Dissolve this compound: In a separate container, dissolve the corresponding molar amount of this compound in a minimal amount of ethanol.

  • Complexation: Slowly add the this compound solution dropwise to the heated β-cyclodextrin solution while stirring continuously.

  • Precipitation: Continue stirring the mixture at 60°C for several hours, then allow it to cool slowly to room temperature, and subsequently cool it further in an ice bath to promote precipitation of the inclusion complex.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol to remove any surface-adsorbed this compound.

  • Drying: Dry the collected solid in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: The formation of the inclusion complex can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffractometry (XRD).[5]

Data Presentation

Table 1: Hypothetical Hydrolysis Data for this compound at 25°C

pHRate Constant (k) (day⁻¹)Half-life (DT50) (days)
40.0997.0
70.00799.0
90.2313.0

Note: This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available. The trend of increased degradation at acidic and alkaline pH is based on the behavior of similar ester-containing pesticides.

Visualizations

Hydrolysis_Pathway cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) Flufenpyr_ethyl This compound (Ester) Flufenpyr Flufenpyr (Carboxylic Acid) Flufenpyr_ethyl->Flufenpyr Hydrolysis Ethanol Ethanol Flufenpyr_ethyl_base This compound Flufenpyr_base Flufenpyr Flufenpyr_ethyl_base->Flufenpyr_base Hydrolysis Ethanol_base Ethanol

Caption: Hydrolysis degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Test Solutions A->C B Prepare Buffered Solutions (pH 4, 7, 9) B->C D Incubate at Constant Temperature C->D E Collect Samples at Time Intervals D->E F UPLC-MS/MS Analysis E->F G Determine Concentration F->G H Calculate Rate Constant and Half-life G->H

Caption: Workflow for hydrolysis stability testing.

Stabilization_Strategies A This compound Instability B pH Control (Neutral) A->B C Light Protection (Amber Vials) A->C D Temperature Control (Refrigeration) A->D E Cyclodextrin Inclusion Complex A->E F Surfactant Formulation A->F G Improved Stability B->G C->G D->G E->G F->G

Caption: Strategies to improve this compound stability.

References

Technical Support Center: Troubleshooting Poor Flufenpyr-ethyl Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing suboptimal performance with Flufenpyr-ethyl in their field experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

This compound is a protoporphyrinogen oxidase (PPO) inhibitor.[1] It functions by blocking the PPO enzyme in the chlorophyll and heme biosynthetic pathway. This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and cell death.[2]

Q2: What are the typical visual symptoms of this compound injury on susceptible plants?

Symptoms can appear rapidly, often within hours of application, especially in bright sunlight.[2] They include:

  • Water-soaked lesions on the foliage.

  • Rapid browning and necrosis of plant tissue.[2]

  • Speckling on leaves from spray drift.[2]

  • Mottled chlorosis and necrosis from soil uptake.[2]

Troubleshooting Guides

Issue 1: Reduced or No Efficacy on Target Weeds

Question: I applied this compound according to the recommended protocol, but the target weeds are showing little to no signs of injury. What could be the cause?

Possible Causes and Solutions:

  • Environmental Conditions: The efficacy of PPO inhibitors like this compound can be significantly influenced by environmental factors.

    • Temperature: Efficacy is generally higher under warmer temperatures as long as the plant is actively growing. However, extreme heat can cause plant stress, reducing herbicide uptake.[3] Cool temperatures can slow down the herbicide's activity.[3]

    • Humidity: Higher humidity generally enhances the absorption of contact herbicides by keeping the spray droplet moist on the leaf surface for a longer period.[4][5] Low humidity can lead to rapid drying of droplets, reducing uptake.[4]

    • Rainfall: Rainfall shortly after application can wash the herbicide off the plant foliage. The rainfast period for PPO inhibitors can vary, but a general guideline is to have at least a few hours of dry weather after application.[6]

    Illustrative Data: Impact of Environmental Conditions on PPO Inhibitor Performance (Generic Data)

Environmental ConditionEfficacy (% Control)Notes
Temperature
15°C65%Slower activity, reduced uptake.
25°C (Optimal)90%Actively growing weeds, optimal uptake.
35°C (Stressed Plant)70%Plant stress may reduce translocation.
Relative Humidity
40%75%Faster droplet drying, reduced absorption.
80%95%Slower droplet drying, enhanced absorption.
Rainfall After Application
1 hour50%Significant wash-off.
4 hours85%Sufficient time for initial absorption.
24 hours95%Herbicide is rainfast.
  • Weed Growth Stage and Health: Younger, actively growing weeds are more susceptible to herbicides.[7] Stressed weeds (due to drought, heat, or disease) may have a thicker leaf cuticle, which can reduce herbicide absorption.

  • Application Errors:

    • Incorrect Dosage: Ensure the correct concentration of this compound was used.

    • Poor Coverage: As a contact herbicide, thorough coverage of the target weed foliage is crucial. Check spray nozzles for clogging and ensure proper spray volume and pressure.

    • Water Quality: Hard water can sometimes antagonize certain herbicide formulations.

  • Herbicide Resistance: The target weed population may have developed resistance to PPO-inhibiting herbicides.

Issue 2: Suspected Herbicide Resistance

Question: I have ruled out other factors, and I suspect the weeds in my experimental plot are resistant to this compound. How can I confirm this?

Troubleshooting Workflow for Suspected Herbicide Resistance:

G A Poor this compound Performance Observed in Field B Review Application Records and Environmental Data A->B Step 1 C Field Scouting for Resistance Indicators B->C Step 2 D Collect Seed Samples from Surviving Weeds C->D Step 3 E Conduct Whole-Plant Dose-Response Assay in Greenhouse D->E Step 4 F Molecular Testing for Target-Site Mutations (e.g., ΔG210 in PPX2) E->F Step 5 G Confirmed Resistance F->G Positive Result H No Resistance Detected - Re-evaluate Other Factors F->H Negative Result

Caption: Troubleshooting workflow for suspected herbicide resistance.

Experimental Protocol: Whole-Plant Dose-Response Assay

This protocol is designed to determine the level of resistance in a suspected weed population compared to a known susceptible population.

1. Seed Collection and Plant Growth:

  • Collect mature seeds from at least 20-30 surviving weed plants in the problematic field area. Also, obtain seeds from a known susceptible population of the same weed species.[8]
  • Germinate the seeds and grow the seedlings in a greenhouse under controlled conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).

2. Herbicide Application:

  • When the plants reach the 3-4 leaf stage, treat them with a range of this compound doses. A typical dose range would be 0x, 0.25x, 0.5x, 1x (recommended field rate), 2x, 4x, 8x, and 16x the recommended field rate.
  • Include both the suspected resistant and the known susceptible populations in the treatment groups.
  • Use a calibrated laboratory spray chamber to ensure uniform application.

3. Data Collection and Analysis:

  • At 14-21 days after treatment, visually assess the percentage of control for each plant (0% = no injury, 100% = complete death).
  • Harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and weigh it.
  • Calculate the dose required to cause 50% growth reduction (GR50) for both populations by fitting the data to a log-logistic dose-response curve.
  • The resistance index (RI) is calculated as the GR50 of the resistant population divided by the GR50 of the susceptible population. An RI greater than 2-3 is generally considered indicative of resistance.

Illustrative Data: Dose-Response of Susceptible vs. Resistant Amaranthus palmeri

This compound Dose (g a.i./ha)Susceptible Population (% Control)Resistant Population (% Control)
000
55515
108530
20 (1x Rate)9850
4010070
8010085
16010095

GR50 (Susceptible): ~4 g a.i./ha GR50 (Resistant): ~20 g a.i./ha Resistance Index (RI): 5.0

Issue 3: Inconsistent Performance or Crop Injury with Tank Mixes

Question: I tank-mixed this compound with another pesticide and observed either poor weed control or unexpected crop injury. What could be the issue?

Possible Causes and Solutions:

  • Chemical Incompatibility: The tank mix partners may have reacted with each other, reducing the efficacy of one or both products.

  • Physical Incompatibility: The products may not have mixed properly, leading to clumps, settling, or uneven application.

  • Enhanced Crop Response: Some tank mix partners can increase the absorption of this compound into the crop, leading to phytotoxicity.

Experimental Protocol: Jar Test for Tank Mix Compatibility

Before mixing pesticides in a large spray tank, a simple jar test can prevent costly issues.

Materials:

  • A clean, clear glass jar with a lid (1-quart or 1-liter)

  • Water from the same source that will be used for spraying

  • The pesticides to be tank-mixed, in the correct proportions for your final spray volume.

  • A measuring spoon or pipette.

Procedure:

  • Fill the jar halfway with water.

  • Add the pesticides one at a time in the proper mixing order (consult product labels). A general order is:

    • Wettable powders (WP) and water-dispersible granules (WDG)

    • Flowables (F) and suspension concentrates (SC)

    • Emulsifiable concentrates (EC)

    • Solutions (S)

    • Adjuvants

  • Secure the lid and shake the jar gently for 15-30 seconds.

  • Let the jar sit for 15-30 minutes and observe for any signs of incompatibility, such as:

    • Formation of flakes, crystals, or sludge.

    • Separation into layers.

    • Heat generation.

    • Clumping or gelling.

If any of these signs are present, the products are likely incompatible.

Illustrative Tank Mix Compatibility for this compound (Generic)

Tank Mix Partner (Active Ingredient)CompatibilityNotes
GlyphosateGenerally CompatiblePerform a jar test, as formulations vary.
2,4-D AmineCautionPotential for reduced grass weed control.
AtrazineCompatibleCommonly used in corn.
ClethodimAntagonism PossibleReduced grass weed control may occur.
ChlorothalonilCompatibleCheck labels for specific crop restrictions.

Advanced Troubleshooting

Signaling Pathway and Resistance Mechanism

This compound inhibits the PPO enzyme, leading to a cascade of events that result in plant death. Resistance can occur through mutations in the gene encoding the PPO enzyme.

G cluster_0 Chloroplast Protoporphyrinogen_IX Protoporphyrinogen_IX Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Enzyme Protoporphyrinogen_IX_acc Accumulation of Protoporphyrinogen IX Protoporphyrinogen_IX->Protoporphyrinogen_IX_acc Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Flufenpyr_ethyl This compound Flufenpyr_ethyl->Protoporphyrin_IX Inhibition ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX_acc->ROS Light, O2 Membrane_damage Cell Membrane Disruption ROS->Membrane_damage Cell_death Cell Death Membrane_damage->Cell_death Resistance Resistance: ΔG210 mutation in PPX2 gene Resistance->Protoporphyrin_IX Alters binding site

Caption: Mode of action of this compound and a common resistance mechanism.

Experimental Protocol: Analysis of this compound Residues in Plant Tissue

This protocol outlines a method for quantifying the amount of this compound in plant tissue, which can be useful in diagnosing uptake issues.

1. Sample Preparation (QuEChERS Method):

  • Homogenize 10g of fresh plant tissue.
  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.
  • Add a salt packet (e.g., magnesium sulfate, sodium chloride) and shake for another minute.
  • Centrifuge at 5000 rpm for 5 minutes.
  • Take an aliquot of the supernatant (acetonitrile layer).

2. Sample Cleanup (Dispersive SPE):

  • Transfer the supernatant to a tube containing a cleanup sorbent (e.g., PSA, C18).
  • Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.
  • The resulting supernatant is ready for analysis.

3. Instrumental Analysis (HPLC-MS/MS):

  • HPLC System: A system equipped with a C18 column.[9]
  • Mobile Phase: A gradient of water with 5 mM ammonium acetate and methanol with 5 mM ammonium formate.[9]
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
  • Quantification: Compare the peak area of the sample to a calibration curve generated from certified reference standards of this compound.

This technical support center provides a framework for troubleshooting poor this compound performance. For specific issues not covered here, please consult the product label and contact your local technical representative.

References

Optimizing spray droplet size for Flufenpyr-ethyl application

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Flufenpyr-ethyl Application

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing spray droplet size for this compound applications. The information is presented in a question-and-answer format to address specific issues encountered during experimental setups.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mode of action for this compound?

A1: this compound is a contact herbicide that functions as a protoporphyrinogen oxidase (PPO) inhibitor.[1][2] Its mechanism involves blocking the PPO enzyme, which is crucial for chlorophyll synthesis. This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the rapid generation of reactive oxygen species.[1][3] These species cause lipid peroxidation, leading to the destruction of cell membranes and ultimately, rapid necrosis of plant tissue.[3]

Q2: Why is spray droplet size particularly important for a contact herbicide like this compound?

A2: As a contact herbicide, this compound is effective only where it directly touches the plant surface. Therefore, achieving thorough and uniform coverage of the target weed is paramount for efficacy. Droplet size is the most critical factor influencing both coverage and the risk of off-target drift.[4][5]

  • Small Droplets (<200 microns): Provide excellent coverage but are highly susceptible to evaporation and spray drift, where they can be carried by wind to damage non-target crops or contaminate the environment.[5]

  • Large Droplets: Are less prone to drift but may provide insufficient coverage, as they can bounce or roll off leaf surfaces, leading to reduced weed control.[4][5] Optimizing droplet size is therefore a critical balancing act between maximizing target coverage and minimizing drift potential.[4]

Q3: What factors determine the droplet size during an application?

A3: Several factors interact to determine the final droplet size spectrum of a spray. The primary factors include:

  • Nozzle Design: Different nozzle types (e.g., flat-fan, air-inclusion, turbo teejet) are engineered to produce different droplet size profiles.[6][7] Air-inclusion nozzles, for example, are specifically designed to produce coarser droplets to reduce drift.[6]

  • Operating Pressure: For a given nozzle, increasing the operating pressure will generally decrease the droplet size and increase the volume of drift-prone fine droplets.[4][6]

  • Herbicide Formulation and Adjuvants: The physical properties of the spray solution, including the herbicide formulation and any added adjuvants (like surfactants), can alter the droplet size spectrum.[6]

Q4: What is the general recommendation for droplet size when applying contact herbicides?

A4: For contact herbicides, a "Medium" to "Coarse" droplet size classification is often recommended as a starting point. This range typically provides adequate coverage for effective weed control while mitigating the significant drift risk associated with "Fine" droplets.[8] However, the optimal size can vary based on the specific weed target, canopy density, and environmental conditions.[9] It is essential to consult the product label and conduct trials to determine the ideal droplet size for your specific experimental conditions.

Section 2: Troubleshooting Guides

Problem: Poor or Inconsistent Weed Control

Q5: My this compound application resulted in poor weed control. What are the potential causes?

A5: Poor efficacy is often linked to application parameters or environmental conditions. Use the following guide to troubleshoot the issue.

G cluster_q1 start Poor Weed Control Observed q1 Was spray coverage adequate? start->q1 q2 Were environmental conditions optimal during and after application? q1->q2 Yes cause1 Potential Cause: Droplet size too large, leading to poor coverage. Orifice may be worn. q1->cause1 No cause2 Potential Cause: Spray drift due to small droplets or high wind. Herbicide did not reach the target. q3 Were weeds at the correct growth stage and not stressed? q2->q3 Yes cause3 Potential Cause: Rainfall washed off herbicide. Low humidity/high temp caused rapid evaporation. q2->cause3 No q4 Was the sprayer calibrated correctly? q3->q4 Yes cause4 Potential Cause: Weeds were too large or stressed (drought, heat), reducing herbicide uptake. q3->cause4 No cause5 Potential Cause: Incorrect application rate (too low). Inconsistent application across the field. q4->cause5 No end_node Review protocol and re-apply under optimal conditions. q4->end_node Yes cause1->end_node cause2->end_node cause3->end_node cause4->end_node cause5->end_node

Caption: Troubleshooting logic for poor herbicide efficacy.

Problem: Off-Target Injury

Q6: I am observing damage to adjacent, non-target plants or plots. What is the cause and how can it be prevented?

A6: This is a classic symptom of spray drift.[4] Drift occurs when fine spray droplets (<200 microns) become airborne and are carried by wind away from the intended target area.[5]

  • Immediate Cause: The droplet size used was likely too small for the prevailing environmental conditions (e.g., wind speed >7 mph).[5] Other contributing factors include excessive spray pressure, high boom height, and high temperatures combined with low humidity.[5][10][11]

  • Prevention:

    • Increase Droplet Size: Select a nozzle and pressure combination that produces a "Medium" or "Coarse" spray quality. Consider using drift-reducing, air-induction nozzles.

    • Monitor Weather: Do not spray when wind speeds are high or during temperature inversions.[5]

    • Adjust Equipment: Lower the boom height to the minimum effective level and use the lowest pressure that still provides an adequate spray pattern.

    • Use Adjuvants: Consider using drift-reducing adjuvants if compatible with this compound.

Section 3: Experimental Protocols and Data

Experimental Protocol: Determining Optimal Droplet Size for this compound

This protocol outlines a method to determine the optimal droplet size for this compound on a target broadleaf weed species.

Objective: To identify the droplet size (µm) that maximizes herbicidal efficacy while minimizing drift potential.

Methodology:

  • Preparation of Spray Solutions: Prepare a stock solution of this compound at the desired concentration according to the manufacturer's guidelines. Include any adjuvants that will be used in the final application.

  • Droplet Size Characterization:

    • For each combination of nozzle type, orifice size, and application pressure to be tested, measure the droplet size spectrum using a laser diffraction instrument in a low-speed wind tunnel.[6][9]

    • Record the Volume Median Diameter (VMD or Dv0.5), which is the droplet diameter where 50% of the spray volume is in smaller droplets.[9]

    • Categorize each setup according to the ASABE S-572 standard (see Table 1).

  • Plant Cultivation: Grow the target weed species in pots under controlled greenhouse conditions to a uniform growth stage (e.g., 4-6 true leaves).

  • Herbicide Application:

    • Use a research track sprayer to apply the treatments to the weeds.[9] This ensures consistent speed and application height.

    • Apply this compound using 5-7 different nozzle/pressure combinations to generate a range of droplet sizes from "Fine" to "Very Coarse."

    • Include an untreated control group for comparison.

    • Replicate each treatment at least four times in a completely randomized design.

  • Efficacy Assessment:

    • Visually assess weed control at set intervals (e.g., 3, 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).

    • At the final time point, harvest the above-ground biomass for each plant, dry it in an oven, and weigh it to determine the percent biomass reduction compared to the untreated control.

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.[6] Plot the efficacy (% control or biomass reduction) against the droplet size (VMD) to identify the optimal range.

G A 1. Define Target Weed & Experimental Rate B 2. Select Nozzle & Pressure Combinations A->B C 3. Characterize Droplet Spectra (Laser Diffraction) B->C D 4. Apply Treatments with Track Sprayer C->D E 5. Assess Efficacy (Visual Rating & Biomass) D->E F 6. Analyze Data & Identify Optimal Droplet Size Range E->F

Caption: Experimental workflow for droplet size optimization.

Data Presentation

Table 1: ASABE S-572 Droplet Size Classification

This table summarizes the industry standard for classifying spray droplet sizes.[7]

CategorySymbolColor CodeApproximate VMD (µm)General Characteristics
Very FineVFRed< 145High drift potential, excellent coverage
FineFOrange145 - 225High drift risk, good coverage
MediumMYellow225 - 325Good balance of coverage and drift mitigation
CoarseCBlue325 - 400Lower drift risk, moderate coverage
Very CoarseVCGreen400 - 500Low drift risk, may reduce efficacy of contact products
Extremely CoarseXCWhite500 - 650Very low drift risk, coverage is a concern
Ultra CoarseUCBlack> 650Used for specific applications requiring minimal drift

Table 2: Hypothetical Experimental Data for this compound Efficacy

This table illustrates potential results from a droplet size optimization experiment on a common broadleaf weed.

Nozzle TypePressure (kPa)VMD (µm)ASABE CategoryAvg. Weed Control (%) @ 14 DAT
XR 11002415195Fine95%
XR 11003275280Medium97%
AIXR 11003415350Coarse91%
AI 11004275450Very Coarse78%
AI 11006275570Extremely Coarse62%

DAT: Days After Treatment

Section 4: Visualizing the Mode of Action

The following diagram illustrates the biochemical pathway disrupted by this compound.

G cluster_0 Chloroplast cluster_1 Cytoplasm PPO PROTOX Enzyme (Protoporphyrinogen Oxidase) ProtoIX Protoporphyrin IX PPO->ProtoIX ProtoIX_gen Protoporphyrinogen IX ProtoIX_gen->PPO Normal Path Accumulation Accumulated Protoporphyrinogen IX ProtoIX_gen->Accumulation Overflow Chlorophyll Chlorophyll Synthesis ProtoIX->Chlorophyll Flufenpyr This compound Flufenpyr->PPO INHIBITS Oxidation Oxidation to Protoporphyrin IX Accumulation->Oxidation Light Light + O2 Oxidation->Light ROS Radical Oxygen (ROS) Generation Light->ROS Damage Cell Membrane Destruction & Necrosis ROS->Damage

Caption: Mode of action pathway for this compound as a PPO inhibitor.

References

Technical Support Center: Flufenpyr-ethyl Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the impact of soil pH on the degradation rate of Flufenpyr-ethyl.

Impact of Soil pH on this compound Degradation Rate: An Overview

The persistence and degradation of the herbicide this compound in the soil are significantly influenced by a variety of environmental factors, with soil pH being a critical determinant. Soil pH affects both the chemical stability (abiotic degradation) and the microbial activity (biotic degradation) of the compound. Understanding these effects is crucial for predicting the environmental fate of this compound and ensuring its effective and safe use.

Both chemical hydrolysis and microbial degradation are key pathways for the breakdown of pesticides in soil.[1] The rate of these processes is often pH-dependent. For many pesticides, hydrolysis is accelerated under alkaline conditions.[2][3][4] Conversely, microbial degradation is generally favored in near-neutral pH conditions, as extreme pH levels can inhibit the growth and enzymatic activity of soil microorganisms responsible for breaking down the herbicide.[1]

Experimental Protocols

Detailed Methodology for Assessing the Impact of Soil pH on this compound Degradation

This protocol outlines a laboratory-based study to determine the degradation rate of this compound in soil at various pH levels.

1. Soil Collection and Preparation:

  • Collect a sufficient quantity of soil from a location with no recent pesticide application history.

  • Air-dry the soil at room temperature and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Characterize the soil's physicochemical properties, including initial pH, organic matter content, texture (sand, silt, and clay percentages), and microbial biomass.

2. pH Adjustment:

  • Divide the soil into three treatment groups.

  • Adjust the soil pH of two groups to target acidic (e.g., pH 5.0) and alkaline (e.g., pH 8.0) levels using appropriate amendments. For instance, calcium carbonate (CaCO₃) can be used to increase pH.[5] The third group will serve as the control at the soil's natural pH.

  • Allow the pH-adjusted soils to equilibrate for at least one week, maintaining consistent moisture levels.

3. Experimental Setup:

  • For each pH level, prepare multiple microcosms (e.g., 100g of soil in glass jars).

  • Apply a solution of this compound to each microcosm to achieve a final concentration relevant to field application rates.

  • Include control microcosms for each pH level without the addition of this compound to monitor for analytical interferences.

  • To distinguish between biotic and abiotic degradation, a parallel set of sterilized soil samples for each pH can be included. Sterilization can be achieved by autoclaving or gamma irradiation.[6][7]

4. Incubation:

  • Incubate all microcosms in the dark at a constant temperature (e.g., 25°C) to prevent photodegradation.[1]

  • Maintain soil moisture at a consistent level (e.g., 60% of water-holding capacity) throughout the experiment by periodically adding sterile deionized water.

5. Sampling and Analysis:

  • Collect soil samples from each microcosm at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days).

  • Extract this compound from the soil samples using an appropriate solvent system.

  • Analyze the concentration of this compound in the extracts using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

6. Data Analysis:

  • Plot the concentration of this compound against time for each pH level.

  • Determine the degradation kinetics, which often follow first-order kinetics.

  • Calculate the half-life (DT50) of this compound for each pH condition.

Data Presentation

Table 1: Illustrative Degradation Half-Life (DT50) of this compound in Soil at Different pH Levels

Soil pHHalf-Life (DT50) in Days (Non-Sterile)Half-Life (DT50) in Days (Sterile)Predominant Degradation Pathway
5.0 (Acidic)4590Biotic and Abiotic
6.5 (Neutral)3085Primarily Biotic
8.0 (Alkaline)5565Primarily Abiotic (Hydrolysis)

Note: This data is illustrative and based on general principles of pesticide degradation. Actual values may vary depending on specific soil and environmental conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase soil_collection Soil Collection & Sieving soil_characterization Physicochemical Characterization soil_collection->soil_characterization ph_adjustment pH Adjustment (Acidic, Neutral, Alkaline) soil_characterization->ph_adjustment equilibration Equilibration ph_adjustment->equilibration microcosm_setup Microcosm Setup equilibration->microcosm_setup application This compound Application microcosm_setup->application incubation Incubation (Controlled Temp. & Moisture) application->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction analysis HPLC or GC-MS Analysis extraction->analysis data_analysis Data Analysis (Kinetics & Half-life) analysis->data_analysis

Caption: Experimental workflow for assessing the impact of soil pH on this compound degradation.

degradation_pathways cluster_ph Soil pH Conditions cluster_pathways Degradation Pathways acidic Acidic (pH < 6) biotic Biotic Degradation (Microbial Activity) acidic->biotic Inhibited abiotic Abiotic Degradation (Chemical Hydrolysis) acidic->abiotic Moderate neutral Neutral (pH 6-7) neutral->biotic Optimal neutral->abiotic Slow alkaline Alkaline (pH > 7) alkaline->biotic Inhibited alkaline->abiotic Accelerated

Caption: Relationship between soil pH and this compound degradation pathways.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound degradation rate slower than expected?

A1: Several factors could contribute to a slower-than-expected degradation rate. These include:

  • Suboptimal pH: If the soil pH is too acidic or too alkaline, it can inhibit microbial activity, which is a primary driver of degradation.[1]

  • Low Soil Moisture: Inadequate moisture can limit microbial activity and the dissolution of this compound, making it less available for degradation.

  • Low Temperature: Lower temperatures slow down both microbial metabolism and chemical reactions.[1]

  • High Organic Matter: High organic matter content can lead to increased adsorption of this compound to soil particles, making it less bioavailable for degradation.[8]

  • Inaccurate Quantification: Ensure your analytical method is accurately quantifying the concentration of this compound.

Q2: How can I differentiate between biotic and abiotic degradation?

A2: To distinguish between microbial and chemical degradation, you can set up a parallel experiment using sterilized soil.[6][7] By comparing the degradation rate in sterile soil (where only abiotic processes occur) to that in non-sterile soil, you can determine the relative contribution of each pathway.

Q3: What is the expected primary degradation product of this compound in soil?

A3: The degradation of this compound likely involves the hydrolysis of the ethyl ester group, leading to the formation of its corresponding carboxylic acid metabolite. Further degradation of the molecule would then proceed.

Q4: Can the formulation of this compound affect its degradation rate?

A4: Yes, the formulation can influence how the active ingredient is released into the soil environment, which can, in turn, affect its degradation rate. Different formulations may have varying levels of adjuvants and other components that can interact with the soil matrix.

Troubleshooting Guide

Issue 1: Inconsistent results across replicates.

  • Question: Are you observing high variability in this compound concentrations among your replicate microcosms?

  • Possible Causes & Solutions:

    • Inhomogeneous Soil: Ensure your bulk soil sample was thoroughly mixed before being divided into microcosms.

    • Uneven Application: Verify that your method for applying the this compound solution results in a consistent concentration across all replicates.

    • Variable Moisture: Check that all microcosms are maintained at the same moisture level, as variations can significantly impact degradation rates.

    • Analytical Errors: Review your extraction and analytical procedures for potential sources of error.

Issue 2: No degradation observed over the course of the experiment.

  • Question: Is the concentration of this compound remaining constant in your soil samples?

  • Possible Causes & Solutions:

    • Extreme pH: Very low or high soil pH can severely inhibit microbial degradation.[1]

    • Low Temperature: Incubation at a temperature that is too low can halt microbial activity.

    • Sterile Conditions: If you are unintentionally working under sterile or near-sterile conditions (e.g., using autoclaved soil without re-inoculation), biotic degradation will not occur.

    • Analytical Issues: There might be a problem with your analytical method where you are not detecting a decrease in the parent compound. Check your standards and instrument performance.

Issue 3: Difficulty in extracting this compound from soil samples.

  • Question: Are you experiencing low recovery rates of this compound during your solvent extraction?

  • Possible Causes & Solutions:

    • Inappropriate Solvent: The polarity of your extraction solvent may not be suitable for this compound. Experiment with a combination of polar and non-polar solvents.

    • Strong Adsorption: this compound may be strongly bound to the soil organic matter. Increasing the extraction time, using sonication, or employing a stronger solvent system might improve recovery.

    • Aged Residues: Over time, pesticide residues can become more strongly sequestered in the soil matrix, making them harder to extract.

Issue 4: Unexpected pH drift during the experiment.

  • Question: Is the pH of your soil microcosms changing over the incubation period?

  • Possible Causes & Solutions:

    • Microbial Activity: Microbial metabolism can produce acidic or basic byproducts that alter the soil pH.

    • Buffering Capacity: The soil may have a low buffering capacity, making it susceptible to pH changes.

    • Solution: Monitor the pH of your microcosms periodically and, if necessary, adjust it carefully with a dilute acid or base. Consider using a buffered solution to maintain soil moisture if it does not interfere with the experiment.

References

Technical Support Center: Flufenpyr-ethyl Photostability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with flufenpyr-ethyl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies on its photostability and degradation under UV light.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a contact herbicide used to control broad-leaved weeds.[1] It belongs to the class of light-dependent peroxidizing herbicides (LDPHs).[2][3] This means its herbicidal activity is initiated by light. This characteristic also suggests that the molecule interacts with light and may be susceptible to degradation when exposed to UV radiation. Understanding its photostability is crucial for predicting its environmental fate, efficacy, and the potential formation of degradation products.

Q2: What are the known degradation products of this compound?

While specific photodegradation products under UV light are not extensively documented in publicly available literature, known metabolites in plants and animals include S-3153-acid-5-CH2OH and 2-chloro-4-hydroxy-5-[5-methyl-6-oxo-4-(trifluoromethyl)-1-(6H)-pyridazinyl]-phenoxy]-acetic acid. It is plausible that similar degradation pathways could occur under UV irradiation, but this would need to be confirmed experimentally.

Q3: Has the aqueous photolysis half-life (DT50) of this compound been determined?

Based on available data, the aqueous photolysis half-life for this compound has not been reported.[4][5]

Q4: Where can I find analytical methods for this compound?

The U.S. Environmental Protection Agency (EPA) has documented analytical methods for this compound. For instance, method MRID 45119120 describes the analysis of this compound in soil using Gas Chromatography/Mass Spectrometry with a Mass Selective Detector (GC/MSD).

Troubleshooting Guide

This guide addresses potential issues that may arise during the experimental investigation of this compound photostability.

Issue Potential Cause Suggested Solution
Inconsistent degradation rates between replicate samples. - Uneven light exposure.- Temperature fluctuations between samples.- Inconsistent sample preparation.- Ensure all samples are equidistant from the UV source and that there are no obstructions.- Use a temperature-controlled chamber for the irradiation experiment.- Standardize and document the sample preparation protocol, ensuring homogeneity.
No degradation of this compound observed. - Inappropriate UV wavelength or intensity.- Low concentration of the compound.- Incorrect analytical method or instrument calibration.- Verify the emission spectrum of the UV lamp and compare it to the absorbance spectrum of this compound. Increase light intensity if necessary.- Increase the initial concentration of this compound, ensuring it remains within the linear range of the analytical instrument.- Validate the analytical method with a certified reference standard of this compound. Check instrument calibration and performance.
Unexpected peaks in the chromatogram. - Contamination of the solvent or glassware.- Formation of unknown degradation products.- Matrix effects from the sample solvent.- Use high-purity solvents and thoroughly clean all glassware.- Use techniques like LC-MS/MS or GC-MS to identify the unknown peaks.- Prepare calibration standards in the same solvent matrix as the samples to account for any matrix effects.
Rapid degradation, making it difficult to measure kinetics. - The light intensity is too high.- The compound is highly unstable under the experimental conditions.- Reduce the intensity of the UV lamp or increase the distance between the lamp and the samples.- Take samples at much shorter time intervals to accurately capture the degradation curve.

Experimental Protocols

Objective: To determine the photodegradation rate and identify the major degradation products of this compound in an aqueous solution under UV irradiation.

Materials:

  • This compound certified reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Photoreactor equipped with a UV lamp (e.g., Xenon arc or mercury lamp)

  • Quartz cuvettes or reaction vessels

  • High-Performance Liquid Chromatography (HPLC) system with a UV or MS detector

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for product identification

  • pH meter and buffers

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Preparation of Working Solutions: Dilute the stock solution with a suitable solvent (e.g., a mixture of acetonitrile and water to ensure solubility) to a final concentration appropriate for UV irradiation and HPLC analysis (e.g., 10 µg/mL).

  • UV Irradiation:

    • Transfer the working solution to quartz reaction vessels.

    • Place the vessels in the photoreactor at a controlled temperature.

    • Expose the solutions to a UV light source of a known wavelength and intensity.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots of the solution for analysis.

    • Include a "dark" control sample, which is prepared in the same way but kept in the dark to assess for any degradation not caused by light.

  • Sample Analysis:

    • Analyze the collected aliquots using a validated HPLC method to determine the concentration of the remaining this compound.

    • Monitor for the appearance of new peaks in the chromatogram, which may indicate the formation of degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Determine the degradation kinetics (e.g., first-order) and calculate the half-life (DT50) of the compound under the specific experimental conditions.

  • Identification of Degradation Products:

    • For samples showing significant degradation, use LC-MS/MS to identify the chemical structures of the major degradation products.

Data Summary

Due to the lack of specific experimental data in the public domain for the UV photodegradation of this compound, the following tables are provided as templates for organizing your experimental results.

Table 1: Photodegradation Kinetics of this compound

Parameter Value Experimental Conditions
Half-life (DT50) To be determinedUV Wavelength (nm), Light Intensity (W/m²), Temperature (°C), Solvent
Degradation Rate Constant (k) To be determinedUV Wavelength (nm), Light Intensity (W/m²), Temperature (°C), Solvent
Kinetic Model To be determinede.g., First-order, Second-order

Table 2: Identified Photodegradation Products of this compound

Product ID Retention Time (min) Molecular Weight ( g/mol ) Proposed Structure
P1To be determinedTo be determinedTo be determined by MS/MS analysis
P2To be determinedTo be determinedTo be determined by MS/MS analysis

Visualizations

G cluster_workflow Experimental Workflow for Photostability Testing A Prepare this compound Solution B UV Irradiation in Photoreactor A->B C Sample Collection at Time Intervals B->C D HPLC Analysis for Concentration C->D E Data Analysis (Kinetics, DT50) D->E F LC-MS/MS for Product ID D->F

Caption: Experimental workflow for assessing the photostability of this compound.

G cluster_pathway Hypothetical Photodegradation Pathway of this compound parent This compound product1 Side-chain cleavage parent->product1 UV Light product2 Hydroxylation parent->product2 UV Light product3 De-esterification parent->product3 UV Light final Further Degradation Products product1->final product2->final product3->final

Caption: A hypothetical degradation pathway for this compound under UV light.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent Degradation Results? check_light Check for uniform light exposure start->check_light Yes check_temp Verify temperature control check_light->check_temp check_prep Review sample preparation protocol check_temp->check_prep resolve Standardize and repeat experiment check_prep->resolve

Caption: A troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Mitigating Flufenpyr-ethyl Leaching in Sandy Soils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for professionals investigating the environmental fate of Flufenpyr-ethyl, with a specific focus on minimizing its leaching potential in sandy soil environments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at reducing this compound leaching in sandy soils.

Issue Potential Cause Troubleshooting Steps
High this compound concentration in leachate Low soil organic matter: Sandy soils inherently have low organic matter, leading to weak adsorption of this compound.1. Amend the soil: Incorporate organic matter such as compost or biochar into your soil columns. Start with a 2% (w/w) amendment and incrementally increase to 5%. 2. Verify organic carbon content: Analyze the organic carbon content of your amended soil before and after the experiment to ensure homogeneity and stability.
Inadequate soil column packing: Preferential flow paths can form if the soil is not packed uniformly, leading to rapid transport of the herbicide.1. Standardize packing: Use a consistent packing method, such as adding soil in small increments and gently tamping each layer to achieve a uniform bulk density. 2. Tracer test: Before applying this compound, run a non-reactive tracer (e.g., bromide) through the column to check for uniform flow. A symmetrical breakthrough curve indicates good packing.
Excessive irrigation/rainfall simulation: High water flux can overwhelm the soil's adsorptive capacity.1. Adjust application rate: Ensure the simulated rainfall or irrigation rate is representative of realistic environmental conditions for your study area. 2. Apply water in pulses: Instead of a continuous flow, apply water in discrete events to allow for equilibration time between applications.
Inconsistent results between replicate experiments Variable soil composition: Even within the same batch of sandy soil, there can be variations in texture and organic matter.1. Homogenize soil: Thoroughly mix the entire batch of sandy soil before packing columns. 2. Characterize each column: Before the experiment, analyze a subsample from each column for key soil properties (pH, organic carbon, particle size distribution).
Inconsistent application of this compound: Uneven application to the soil surface can lead to variable leaching.1. Use a suitable solvent: Dissolve this compound in a minimal amount of a low-volatility solvent (e.g., acetone) for application. 2. Uniform application: Apply the solution dropwise and evenly across the entire soil surface. Allow the solvent to evaporate completely before starting the leaching experiment.
Low recovery of this compound from soil and leachate Degradation of this compound: The herbicide may be degrading during the course of the experiment.1. Analyze for metabolites: If possible, include known metabolites of this compound in your analytical method. 2. Conduct a degradation study: Perform a separate incubation study without leaching to determine the degradation rate of this compound in your specific sandy soil.
Adsorption to experimental apparatus: this compound may adsorb to glassware or tubing.1. Silanize glassware: Treat all glassware with a silanizing agent to reduce surface adsorption. 2. Rinse apparatus: After the experiment, rinse all components of the experimental setup with an appropriate solvent (e.g., acetonitrile) and analyze the rinse for this compound.

Frequently Asked Questions (FAQs)

1. What is the primary reason for the high leaching potential of this compound in sandy soils?

Sandy soils have a high leaching potential for many pesticides, including this compound, due to their physical and chemical properties. These soils are characterized by large pore spaces, which leads to high hydraulic conductivity and rapid water movement. Additionally, sandy soils typically have low organic matter and clay content, resulting in fewer binding sites for pesticide molecules. This low adsorption capacity means that this compound is more likely to remain dissolved in the soil water and be transported downwards with infiltrating water.

2. How does increasing soil organic matter reduce this compound leaching?

Increasing the organic matter content in sandy soil is a key strategy to reduce this compound leaching. Organic matter has a high surface area and contains various functional groups that can adsorb pesticide molecules through processes like hydrogen bonding and van der Waals forces. This increased adsorption reduces the concentration of this compound in the soil solution, thereby decreasing its mobility and the amount that can be leached.

3. What is a typical soil half-life for this compound in sandy soils?

The soil half-life (DT50) of a pesticide is the time it takes for 50% of the initial amount to degrade. While specific data for this compound in sandy soils is limited in publicly available literature, pesticides with similar chemical structures can have half-lives in sandy soils ranging from a few weeks to several months, depending on environmental conditions such as temperature, moisture, and microbial activity. It is crucial to determine the specific degradation kinetics for your experimental conditions.

4. What is the expected organic carbon-water partition coefficient (Koc) for this compound?

5. How can I accurately quantify this compound in soil and water samples?

A common and reliable method for quantifying this compound in soil and water is Gas Chromatography with Mass Spectrometry (GC-MS). The US Environmental Protection Agency (EPA) has a documented method for this compound in soil (MRID 45119120) which utilizes GC with a Mass Selective Detector (MSD)[1]. A detailed protocol based on this and other standard methods is provided in the "Experimental Protocols" section of this guide.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₆H₁₃ClF₄N₂O₄
Molecular Weight408.73 g/mol
Water SolubilityLow (specific value not readily available)
Vapor PressureLow (specific value not readily available)

Table 2: Typical Properties of Sandy Soil

PropertyTypical Value Range
Sand Content> 85%
Clay Content< 10%
Organic Carbon Content< 1%
pH4.5 - 7.0
Bulk Density1.4 - 1.8 g/cm³

Table 3: Freundlich Adsorption Isotherm Parameters for a Hypothetical Pesticide in Sandy Soil (Illustrative Example)

Soil TypeOrganic Carbon (%)Kf ((µg/g)/(µg/mL)1/n)1/n
Unamended Sandy Soil0.51.20.850.98
Sandy Soil + 2% Compost2.55.80.900.99
Sandy Soil + 5% Biochar5.515.20.920.99

Note: These are illustrative values. Actual values must be determined experimentally for this compound.

Experimental Protocols

Protocol 1: Soil Column Leaching Study

This protocol is based on the principles outlined in OECD Guideline 312 for leaching in soil columns.

Objective: To determine the leaching potential of this compound in sandy soil and to evaluate the effectiveness of organic amendments in reducing leaching.

Materials:

  • Glass or stainless steel chromatography columns (e.g., 30 cm length, 5 cm internal diameter)

  • Sandy soil (characterized for texture, pH, and organic carbon)

  • Organic amendment (e.g., compost, biochar)

  • This compound analytical standard

  • Artificial rainwater (0.01 M CaCl₂)

  • Glass wool

  • Peristaltic pump

  • Fraction collector

  • Analytical equipment (GC-MS)

Procedure:

  • Soil Preparation: Air-dry the sandy soil and sieve it through a 2 mm mesh. If using amendments, mix them thoroughly with the soil to achieve the desired organic carbon content.

  • Column Packing: Place a layer of glass wool at the bottom of the column. Pack the soil into the column in small increments, tamping gently to achieve a uniform bulk density. The final packed height should be around 25 cm.

  • Column Saturation: Slowly saturate the column from the bottom with artificial rainwater using a peristaltic pump to avoid air entrapment. Once saturated, allow the column to drain freely.

  • This compound Application: Prepare a stock solution of this compound in a suitable solvent. Apply a known amount of the solution evenly to the soil surface. Allow the solvent to evaporate.

  • Leaching: Apply artificial rainwater to the top of the column at a constant, slow flow rate using a peristaltic pump. Collect the leachate in fractions using a fraction collector.

  • Sample Collection: Collect leachate fractions at regular intervals until a predetermined volume has passed through the column (e.g., two pore volumes).

  • Soil Sectioning: After the leaching is complete, carefully extrude the soil core from the column and section it into desired depths (e.g., 0-5 cm, 5-10 cm, 10-15 cm, etc.).

  • Extraction and Analysis: Extract this compound from the leachate and soil samples using an appropriate method (see Protocol 3). Analyze the extracts using GC-MS.

Protocol 2: Batch Equilibrium Sorption Study

This protocol is based on the principles of OECD Guideline 106 for determining the adsorption-desorption of chemicals.

Objective: To determine the Freundlich adsorption isotherm for this compound in sandy soil.

Materials:

  • Centrifuge tubes with screw caps

  • Orbital shaker

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Sandy soil

  • This compound analytical standard

  • 0.01 M CaCl₂ solution

  • Analytical equipment (GC-MS)

Procedure:

  • Soil Preparation: Air-dry and sieve the sandy soil as described in Protocol 1.

  • Solution Preparation: Prepare a series of this compound solutions in 0.01 M CaCl₂ at different concentrations.

  • Equilibration: Add a known mass of soil to each centrifuge tube. Add a known volume of each this compound solution to the tubes.

  • Shaking: Place the tubes on an orbital shaker and shake at a constant temperature for a predetermined equilibration time (typically 24-48 hours).

  • Centrifugation and Filtration: Centrifuge the tubes to separate the soil from the solution. Filter the supernatant through a 0.45 µm syringe filter.

  • Analysis: Analyze the concentration of this compound remaining in the filtered solution using GC-MS.

  • Calculation: Calculate the amount of this compound adsorbed to the soil by subtracting the final solution concentration from the initial concentration. Plot the adsorbed concentration versus the equilibrium solution concentration to generate the adsorption isotherm. Fit the data to the Freundlich equation to determine Kf and 1/n.

Protocol 3: Analytical Method for this compound in Soil and Water

This protocol is a general guideline based on standard analytical practices and the EPA method for this compound.

Objective: To extract and quantify this compound from soil and water samples.

Instrumentation: Gas Chromatograph with a Mass Selective Detector (GC-MS).

Extraction from Water (Leachate):

  • Liquid-Liquid Extraction (LLE):

    • Take a known volume of the water sample.

    • Adjust the pH if necessary.

    • Extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge.

    • Pass the water sample through the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the this compound with a suitable solvent (e.g., acetonitrile or ethyl acetate).

    • Concentrate the eluate.

Extraction from Soil:

  • Accelerated Solvent Extraction (ASE) or Sonication:

    • Mix a known mass of the soil sample with a drying agent (e.g., anhydrous sodium sulfate).

    • Extract with an appropriate solvent (e.g., acetone:hexane mixture) using ASE or sonication.

    • Filter the extract.

    • Concentrate the extract.

  • Cleanup (if necessary):

    • Use a silica or Florisil solid-phase extraction (SPE) cartridge to remove co-extracted interfering compounds.

GC-MS Analysis:

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Injection: Splitless injection of 1-2 µL of the final extract.

  • Oven Temperature Program: An optimized temperature program to ensure good separation of this compound from any matrix components.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions of this compound.

  • Quantification: Use an internal standard method for accurate quantification. Create a calibration curve using analytical standards of this compound.

Mandatory Visualizations

Experimental_Workflow cluster_leaching Protocol 1: Soil Column Leaching Study cluster_sorption Protocol 2: Batch Equilibrium Sorption Study cluster_analysis Protocol 3: Analytical Method prep_soil_l Soil Preparation & Column Packing saturate Column Saturation prep_soil_l->saturate apply_ffe This compound Application saturate->apply_ffe leach Leaching with Artificial Rain apply_ffe->leach collect_l Collect Leachate leach->collect_l section_soil Section Soil Core leach->section_soil extract_analyze_l Extraction & GC-MS Analysis collect_l->extract_analyze_l section_soil->extract_analyze_l quantify Quantification prep_soil_s Soil Preparation equilibrate Equilibrate Soil & Solution prep_soil_s->equilibrate prep_sol Prepare this compound Solutions prep_sol->equilibrate shake Shake to Equilibrium equilibrate->shake centrifuge Centrifuge & Filter shake->centrifuge analyze_s GC-MS Analysis of Supernatant centrifuge->analyze_s calculate Calculate Adsorption & Isotherm analyze_s->calculate sample Soil or Water Sample extract Extraction (LLE/SPE or ASE) sample->extract cleanup Cleanup (SPE) extract->cleanup concentrate Concentration cleanup->concentrate gcms GC-MS Analysis concentrate->gcms gcms->quantify

Caption: Experimental workflow for assessing this compound leaching and sorption in sandy soils.

Logical_Relationship cluster_factors Factors Influencing Leaching cluster_outcome Outcome cluster_mitigation Mitigation Strategies sandy_soil Sandy Soil (Low Organic Matter, High Permeability) leaching Increased this compound Leaching sandy_soil->leaching ffe_props This compound Properties (e.g., Water Solubility) ffe_props->leaching rainfall High Rainfall/Irrigation rainfall->leaching add_om Increase Soil Organic Matter leaching->add_om control_water Controlled Irrigation leaching->control_water tillage Conservation Tillage leaching->tillage

References

Adjuvant selection to enhance Flufenpyr-ethyl uptake in weeds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flufenpyr-ethyl. This resource provides researchers, scientists, and development professionals with detailed troubleshooting guides and frequently asked questions to optimize the selection and use of adjuvants for enhancing the uptake and efficacy of this compound in weeds.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a post-emergence contact herbicide used to control broad-leaved weeds.[1][2] Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO) in the chloroplasts of plant cells.[1][3][4] This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid peroxidation of cell membranes. This disruption of membrane integrity results in cellular leakage, necrosis, and ultimately, the death of the weed.[2][4]

MOA_Pathway cluster_chloroplast Chloroplast cluster_inhibition cluster_cytoplasm Cytoplasm ALA 5-aminolevulinic acid (ALA) ProtoIX_gen Protoporphyrinogen IX ALA->ProtoIX_gen Biosynthesis PPO PROTOX Enzyme ProtoIX_gen->PPO Substrate ProtoIX_gen_spill Accumulated Protoporphyrinogen IX ProtoIX_gen->ProtoIX_gen_spill Spillover Chlorophyll Chlorophyll PPO->Chlorophyll Catalysis Flufenpyr This compound Flufenpyr->PPO Inhibition ProtoIX_spill Protoporphyrin IX ProtoIX_gen_spill->ProtoIX_spill Oxidation ROS Radical Oxygen (ROS) ProtoIX_spill->ROS Light Light + O2 Light->ROS Membrane Cell Membrane Damage ROS->Membrane Death Cell Death Membrane->Death

Caption: Mechanism of action for this compound as a PPO inhibitor.

Q2: Why is an adjuvant necessary when conducting experiments with this compound?

A2: An adjuvant is a substance added to a herbicide formulation or spray tank to enhance its effectiveness. For a foliar-applied, contact herbicide like this compound, adjuvants are critical for several reasons:

  • Overcoming the Leaf Cuticle: The waxy outer layer of a plant's leaf, the cuticle, is a primary barrier to herbicide absorption. Adjuvants help to dissolve or penetrate this layer.[5]

  • Improving Spray Droplet Retention: Adjuvants reduce the surface tension of spray droplets, allowing them to spread more evenly across the leaf surface rather than beading up and rolling off.[6][7]

  • Increasing Absorption Speed: By facilitating movement across the cuticle, adjuvants can increase the rate and amount of this compound that reaches its target site within the plant cells.[5]

Q3: What are the primary types of activator adjuvants to consider for this compound, and how do they differ?

A3: Activator adjuvants are used to improve the performance of the herbicide.[8] The three main types recommended for post-emergence herbicides are Nonionic Surfactants (NIS), Crop Oil Concentrates (COC), and Methylated Seed Oils (MSO).

  • Nonionic Surfactants (NIS): These are the most commonly used adjuvants.[7] They are excellent spreading and wetting agents but provide limited penetration of the leaf cuticle. They are typically used at a concentration of 0.25% to 0.5% v/v.[5]

  • Crop Oil Concentrates (COC): COCs are composed of petroleum-based oil (typically 80-85%) and a smaller amount of surfactant (15-20%).[7] They are more effective at penetrating the leaf cuticle than NIS but can increase the risk of crop injury.[8] They are generally used at 0.5% to 1% v/v.[5]

  • Methylated Seed Oils (MSO): MSOs are derived from vegetable oils (like soybean or canola oil) that have been chemically altered (esterified).[6] They are generally the most aggressive adjuvants for dissolving the leaf cuticle, leading to the fastest and greatest herbicide absorption.[5] This also means they carry the highest potential for causing phytotoxicity to non-target plants.

Troubleshooting Guide

Q4: I am observing inconsistent or no herbicidal effect in my experiments. What are the potential causes and solutions?

A4: This is a common issue that can stem from several factors related to the compound, its application, or the experimental conditions.

Troubleshooting_Logic cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions Start Problem: Inconsistent or No Herbicidal Effect Check_Solution 1. Check Stock Solution Is it fully dissolved? Was it freshly prepared? Start->Check_Solution Check_Light 2. Verify Light Conditions Is there adequate light exposure post-application? Check_Solution->Check_Light If Yes Sol_Solution Use organic solvent (e.g., acetone, DMSO). Ensure complete dissolution. Prepare fresh solutions daily. Check_Solution->Sol_Solution If No Check_Adjuvant 3. Evaluate Adjuvant Is the adjuvant type and concentration appropriate? Check_Light->Check_Adjuvant If Yes Sol_Light Ensure consistent light source. PPO inhibitors are light-dependent. Check_Light->Sol_Light If No Check_Application 4. Review Application Was timing correct for weed growth stage? Check_Adjuvant->Check_Application If Yes Sol_Adjuvant Test MSO or COC for weeds with thick cuticles. Verify concentration (e.g., % v/v). Check_Adjuvant->Sol_Adjuvant If No Sol_Application Apply to young, actively growing weeds for best results. Check_Application->Sol_Application If No Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A 1. Propagation Grow target weed species to uniform stage (e.g., 3-4 leaf stage) B 2. Stock Solution Prep Dissolve this compound in appropriate organic solvent A->B C 3. Working Solution Prep Prepare serial dilutions and add selected adjuvant (NIS, COC, MSO) B->C D 4. Application Spray plants with treatment solutions using a calibrated sprayer C->D E 5. Incubation Place plants in controlled environment (light, temp, humidity) for 7-14 days D->E F 6. Data Collection Visually assess weed control (%) or measure biomass reduction E->F G 7. Data Analysis Calculate dose-response curves (e.g., GR50) for each adjuvant F->G H 8. Conclusion Determine the most effective adjuvant for this compound G->H

References

Flufenpyr-ethyl: Technical Support Center for Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling and storage of Flufenpyr-ethyl.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, and inhalation. It may cause skin irritation and serious eye irritation.[1] Some individuals may experience allergic skin reactions after prolonged or frequently repeated contact.[2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive range of PPE is necessary to ensure safety. This includes splashproof goggles or a face shield, chemical-resistant gloves, and an impervious apron and footwear.[2] For operations where dust or aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge and particulate prefilter should be used.[2][3]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][2][4] Keep the container tightly closed and store it in its original container.[1][2] It should be stored separately from food, drink, and animal feedingstuffs.[3]

Q4: What should I do in case of accidental exposure to this compound?

A4: Immediate action is crucial. The specific first aid measures depend on the route of exposure and are detailed in the "First Aid Protocols" section below. In all cases of significant exposure, seek medical attention promptly.

Q5: How should I dispose of this compound waste?

A5: this compound waste is considered hazardous. It should be collected in suitable, closed, and labeled containers for disposal.[4] Disposal must be carried out by a licensed waste disposal contractor in accordance with local, state, and federal regulations.[5] Do not allow the chemical to enter drains or waterways.[1][3]

Troubleshooting Guides

Scenario 1: I have spilled a small amount of solid this compound in the laboratory.

  • Problem: A small spill of powdered this compound has occurred on a lab bench.

  • Solution:

    • Ensure proper PPE is worn (gloves, goggles, lab coat).

    • Avoid creating dust.[4]

    • Gently sweep the solid material into an airtight container for disposal.[6]

    • Wipe the area with a damp cloth, being careful not to spread the material.

    • Place all contaminated materials (e.g., wipes, gloves) into a sealed container for hazardous waste disposal.

Scenario 2: I have spilled a liquid formulation of this compound.

  • Problem: A liquid solution containing this compound has been spilled.

  • Solution:

    • Immediately alert others in the area and restrict access.[7]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2][5] Do not use combustible materials like sawdust.

    • Once absorbed, scoop the material into a suitable, labeled container for hazardous waste disposal.[2]

    • Clean the spill area with detergent and water, collecting the rinsate for disposal.[8] Do not allow runoff to enter drains.[3]

Scenario 3: My eyes were splashed with a solution containing this compound.

  • Problem: Accidental eye contact with this compound.

  • Solution:

    • Immediately proceed to an emergency eyewash station.

    • Hold your eyelids open and flush with a gentle, steady stream of clean water for at least 15-20 minutes.[2][9][10]

    • Remove contact lenses, if present, after the first 5 minutes and continue rinsing.[2]

    • Do not use any eye drops or other chemicals in the wash water.[9]

    • Seek immediate medical attention.[10]

Data Presentation

Personal Protective Equipment (PPE) Summary

Body PartRequired PPESpecifications
EyesSafety Goggles or Face ShieldSplashproof[2]
HandsChemical-Resistant GlovesImpervious (e.g., barrier laminate or Viton)[2][8]
BodyLab Coat or ApronImpervious[2]
FeetClosed-toe Shoes and FootwearImpervious[2]
RespiratoryAir-Purifying RespiratorRequired when dust or mist is generated. Use an organic vapor cartridge with a particulate prefilter.[2]

First Aid Quick Reference

Exposure RouteImmediate ActionDuration of FlushingSeek Medical Attention
EyesFlush with clean, running water.[2][9]15-20 minutes[2]Immediately[2]
SkinRemove contaminated clothing and wash skin with plenty of soap and water.[2][9]15-20 minutes[2]If irritation persists.[11]
InhalationMove to fresh air.[2][11]N/AIf breathing is difficult or symptoms persist.[2]
IngestionRinse mouth with water. Do NOT induce vomiting.[2]N/AImmediately[2]

Experimental Protocols

Protocol 1: Standard Handling of Solid this compound

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure an emergency eyewash station and safety shower are accessible.[2]

    • Don all required PPE: safety goggles, chemical-resistant gloves, and a lab coat.

  • Weighing and Transfer:

    • Handle in a well-ventilated area.[4]

    • To minimize dust formation, handle the solid carefully.

    • Use a spatula to transfer the desired amount of this compound to a tared container.

    • Close the primary container tightly immediately after use.[2]

  • Cleanup:

    • Clean any residual powder from the work surface using a damp cloth.

    • Dispose of all contaminated materials, including gloves and wipes, in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling.[2][8]

Protocol 2: Spill Response for Liquid this compound Formulation

  • Initial Response:

    • Alert personnel in the immediate vicinity and evacuate the area if necessary.

    • If the spill is large or in a poorly ventilated area, contact emergency services.

    • Don appropriate PPE, including respiratory protection if vapors are present.

  • Containment:

    • Prevent the spill from spreading by creating a dike around it with absorbent material (e.g., sand, vermiculite).

    • Do not allow the spill to enter any drains, sewers, or waterways.[3][4]

  • Cleanup and Decontamination:

    • Apply absorbent material over the entire spill and allow it to be fully absorbed.

    • Using non-sparking tools, carefully collect the absorbed material and place it into a labeled, sealable container for hazardous waste.[4]

    • Decontaminate the spill area with a detergent and water solution.

    • Collect all cleanup materials and rinsate for disposal as hazardous waste.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Designate Handling Area prep2 Verify Emergency Equipment Accessibility prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh in Ventilated Area prep3->handle1 handle2 Transfer Carefully handle1->handle2 handle3 Securely Close Container handle2->handle3 clean1 Clean Work Surface handle3->clean1 clean2 Dispose of Contaminated Materials clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 spill_response_logic spill Spill Occurs assess Assess Spill Size & Hazard spill->assess small_spill Small Spill (<1L, low hazard) assess->small_spill large_spill Large or High Hazard Spill assess->large_spill don_ppe Don Appropriate PPE small_spill->don_ppe Yes evacuate Evacuate Area & Call for Help large_spill->evacuate Yes evacuate->don_ppe contain Contain Spill with Absorbent don_ppe->contain cleanup Collect Waste for Disposal contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate

References

Technical Support Center: Addressing Crop Injury from Flufenpyr-ethyl Drift

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering crop injury issues related to Flufenpyr-ethyl drift in experimental settings.

Troubleshooting Guide

This guide provides a step-by-step approach to diagnosing and addressing suspected this compound drift injury.

1. Q: What are the initial steps to take if I suspect this compound drift has affected my non-target research crops?

A: If you suspect this compound drift, it is crucial to act quickly and systematically.

  • Document Everything Immediately: Record the date and time of the suspected drift event and when symptoms were first observed. Take detailed notes on environmental conditions, including wind speed and direction, if known.

  • Photograph the Evidence: Take high-resolution photographs of the affected plants. Capture wide shots to show any spatial patterns of injury across the plot and close-up images of the specific symptoms on leaves, stems, and growing points. Include a reference object for scale.

  • Collect Plant and Soil Samples: If you plan to conduct residue analysis, collect samples of affected plant tissue and soil from both the impacted and a non-impacted control area. Follow proper sampling protocols to avoid contamination.

  • Observe Surrounding Vegetation: Examine nearby non-crop plants and weeds for similar injury symptoms. This can help confirm the drift pattern.

  • Review Application Records: If possible and applicable, review any pesticide application records for your own or neighboring research plots.

Logical Workflow for Initial Drift Response

A Suspected Drift Event B Immediate Documentation (Date, Time, Weather) A->B C Photographic Evidence (Wide and Close-up) B->C D Sample Collection (Plant and Soil) C->D E Observe Surrounding Vegetation D->E F Review Application Records E->F G Contact Technical Support F->G

Caption: Initial response workflow for a suspected this compound drift event.

2. Q: What are the typical visual symptoms of this compound injury on sensitive, non-target broadleaf crops?

A: this compound is a protoporphyrinogen oxidase (PPO) inhibitor. Injury from this class of herbicides is characterized by rapid, contact-type symptoms that typically appear within hours to a few days of exposure, especially in the presence of sunlight.

Common Symptoms Include:

  • Necrotic Lesions: The most common symptom is the appearance of small, irregular, or circular dead spots on the leaves. These spots may initially appear water-soaked and then turn brown or black.[1]

  • Speckling or Bronzing: Leaves may exhibit a speckled or bronzed appearance, which can sometimes be surrounded by a reddish or purplish ring.[1][2]

  • Water-Soaked Appearance: Shortly after exposure, affected foliage may look water-soaked or oily before becoming necrotic.[1]

  • Chlorosis and Necrosis: General yellowing (chlorosis) followed by tissue death (necrosis) can occur, particularly on younger leaves.[2]

  • Contact Burn: Since this compound has limited translocation within the plant, the injury is typically confined to the areas of direct contact with the herbicide droplets.[1]

3. Q: How can I differentiate this compound injury from other stressors like disease or nutrient deficiencies?

A: Differentiating herbicide injury from other plant health issues requires careful observation.

Symptom ComparisonThis compound (PPO Inhibitor) InjuryFungal/Bacterial DiseaseNutrient Deficiency
Onset Rapid (hours to a few days)Gradual (days to weeks)Gradual (weeks to months)
Pattern Often follows a spray drift pattern (e.g., more severe on one side of the plant or plot, decreasing with distance from the source). Symptoms are on exposed plant parts.Can be random or follow patterns related to moisture or air circulation. May see fungal growth.Typically appears on specific parts of the plant (e.g., new vs. old leaves) and is often symmetrical.
Initial Symptoms Water-soaked spots, speckling, rapid necrosis.Varies widely; may include spots with distinct borders, wilting, or powdery mildew.Chlorosis (uniform or interveinal), stunting, or discoloration (e.g., purpling).
Progression Injury is contact-based; new growth may be unaffected if the drift event was singular.Disease will likely continue to spread to new growth.Symptoms persist and worsen on new growth if the deficiency is not corrected.

Frequently Asked Questions (FAQs)

Mode of Action

Q: How does this compound work to injure plants?

A: this compound is a protoporphyrinogen oxidase (PPO) inhibitor.[3] The PPO enzyme is crucial for the biosynthesis of both chlorophyll and heme.[4] When this compound inhibits the PPO enzyme, it leads to an accumulation of protoporphyrinogen IX in the cytoplasm.[3] In the presence of light and oxygen, this accumulated compound is converted to protoporphyrin IX, which is a highly reactive molecule. This molecule generates singlet oxygen, which rapidly destroys cell membranes, leading to cell leakage and death of plant tissue.[3][4]

Signaling Pathway of PPO Inhibitor Herbicides

cluster_chloroplast Chloroplast PPO PPO Enzyme ProtoIX Protoporphyrin IX PPO->ProtoIX Accumulation Accumulation of Protoporphyrinogen IX in Cytoplasm PPO->Accumulation Blockage leads to Chlorophyll Chlorophyll & Heme ProtoIX->Chlorophyll ProtoporphyrinogenIX Protoporphyrinogen IX ProtoporphyrinogenIX->PPO Flufenpyr This compound (PPO Inhibitor) Flufenpyr->PPO Inhibits SingletOxygen Singlet Oxygen (Reactive Oxygen Species) Accumulation->SingletOxygen Oxidation Light Light + O2 Light->SingletOxygen MembraneDamage Cell Membrane Destruction & Necrosis SingletOxygen->MembraneDamage

Caption: Mode of action of this compound as a PPO inhibitor leading to cell death.

Data and Experimental Protocols

Q: Is there quantitative data available on the impact of this compound drift on crop yield?

A: Publicly available, peer-reviewed studies with specific quantitative data on yield loss from this compound drift are limited. However, research on other PPO inhibitors and herbicide drift, in general, can provide insights. The impact on yield is highly dependent on the crop species, growth stage at the time of exposure, drift rate, and environmental conditions. Below is an illustrative table, based on a similar study of a different herbicide, demonstrating how such data would be presented.

Illustrative Data: Simulated this compound Drift on a Sensitive Broadleaf Crop (e.g., Soybean)

Simulated Drift Rate (% of Full Rate)Visual Injury Rating at 7 DAT¹ (%)Plant Height Reduction at 14 DAT² (%)Final Yield Loss (%)
0 (Control)000
1%1552
5%452012
10%704025
30%956558

¹DAT: Days After Treatment. Visual injury rated on a scale of 0 (no injury) to 100 (plant death). ²Compared to the untreated control. Note: This table contains hypothetical data for illustrative purposes and is based on the structure of data from a study on quizalofop-p-ethyl drift.[1]

Q: What experimental protocol can be used to assess the phytotoxicity of this compound drift?

A: A standard protocol for assessing herbicide phytotoxicity is outlined by the European and Mediterranean Plant Protection Organization (EPPO) under standard PP 1/135.[5] This can be adapted for a this compound drift study.

Experimental Protocol: Phytotoxicity Assessment of Simulated this compound Drift

  • Plant Material and Growth Conditions:

    • Select a sensitive indicator species (e.g., tomato, soybean).

    • Grow plants in a controlled environment (greenhouse or growth chamber) with uniform light, temperature, and humidity.

    • Ensure plants are at a consistent and susceptible growth stage (e.g., 2-4 true leaves) at the time of application.

  • Herbicide Application:

    • Prepare a stock solution of a commercial formulation of this compound.

    • Create a dilution series to simulate different drift rates (e.g., 0.1%, 1%, 5%, 10% of the recommended field rate).

    • Include an untreated control and a positive control (a known phytotoxic compound).

    • Apply the herbicide solutions using a calibrated track sprayer to ensure uniform coverage.

  • Data Collection and Assessment:

    • Visual Injury Assessment: At set intervals (e.g., 3, 7, 14, and 21 days after treatment), visually assess phytotoxicity on a percentage scale (0 = no effect, 100 = complete plant death). Note specific symptoms like necrosis, chlorosis, and stunting.

    • Growth Measurements: Measure plant height and collect above-ground biomass (fresh and dry weight) at the end of the experiment.

    • Photosynthetic Efficiency: Use a chlorophyll fluorometer to measure parameters like Fv/Fm to quantify stress on the photosynthetic apparatus.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test) to determine significant differences between treatments.

    • Calculate the dose required to cause a 50% reduction in growth (GR50) or a 50% visual injury rating (I50).

Experimental Workflow for Phytotoxicity Assessment

cluster_prep Preparation cluster_app Application cluster_assess Assessment cluster_analysis Analysis A Select & Grow Indicator Species C Calibrated Spray Application A->C B Prepare Herbicide Dilution Series B->C D Visual Injury Rating (3, 7, 14 DAT) C->D E Growth Measurements (Height, Biomass) D->E F Physiological Measurements (Fv/Fm) E->F G Statistical Analysis (ANOVA) F->G H Calculate GR50 / I50 G->H

Caption: Workflow for a typical herbicide phytotoxicity assessment experiment.

Q: How can I analytically confirm the presence of this compound in plant tissue or soil?

A: Confirmation of this compound residues requires analytical chemistry techniques. While specific protocols for this compound may not be widely published, a general method based on those for other herbicides like pyraflufen-ethyl can be adapted.

General Protocol Outline: Residue Analysis

  • Sample Preparation:

    • Homogenize the collected plant tissue or soil sample.

    • Perform a solvent extraction, typically using acetonitrile or a similar organic solvent.

    • The extract is then partitioned and cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.[6]

  • Analytical Detection:

    • The cleaned-up sample is analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[6]

    • LC-MS/MS is often preferred for its high sensitivity and selectivity, allowing for the detection and quantification of very low residue levels.

  • Quantification:

    • The concentration of this compound in the sample is determined by comparing the detector response to that of a certified reference standard.

It is recommended to contact a specialized analytical laboratory for this type of analysis to ensure accurate and validated results.[7]

References

Validation & Comparative

A Comparative Guide to the Efficacy of Flufenpyr-ethyl and Other PPO-Inhibiting Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of Flufenpyr-ethyl and other prominent Protoporphyrinogen IX oxidase (PPO) inhibiting herbicides for researchers, scientists, and professionals in herbicide development. The focus is on the comparative efficacy, resistance profiles, and underlying biochemical pathways, supported by experimental data from various studies.

Introduction to PPO-Inhibiting Herbicides

Protoporphyrinogen IX oxidase (PPO) inhibitors are a crucial class of herbicides that function by blocking the PPO enzyme, a key component in the biosynthesis of both chlorophyll and heme in plants.[1] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen.[1] This process results in rapid lipid peroxidation, destruction of cell membranes, and ultimately, plant cell death.[1] PPO inhibitors are categorized into several chemical families, including diphenyl ethers, N-phenylphthalimides, pyridazinones, and triazolinones.[1]

This compound is a contact herbicide belonging to the pyridazinone chemical family, used to control broad-leaved weeds in crops such as potatoes, maize, soybeans, and wheat.[2][3] It acts as a PPO inhibitor, leading to the accumulation of protoporphyrins and subsequent damage to the cell membrane structure and function.[2][3]

Mechanism of Action of PPO Inhibitors

The herbicidal action of PPO inhibitors is initiated by the inhibition of the PPO enzyme located in the chloroplasts and mitochondria. This blockage disrupts the tetrapyrrole biosynthesis pathway, causing the substrate, protoporphyrinogen IX (PPGIX), to accumulate and leak into the cytoplasm. In the cytoplasm, PPGIX is oxidized to protoporphyrin IX (Proto IX). Proto IX is a potent photosensitizer that, when exposed to light, generates singlet oxygen, leading to oxidative stress, rapid cell membrane disruption, and necrosis.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast/Mitochondrion cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA ALA Glutamate->ALA Multiple Steps PPGIX Protoporphyrinogen IX (PPGIX) ALA->PPGIX Multiple Steps PPO PPO Enzyme PPGIX->PPO PPGIX_cyto Accumulated PPGIX PPGIX->PPGIX_cyto Leaks out ProtoIX_chloro Protoporphyrin IX (Proto IX) PPO->ProtoIX_chloro Chlorophyll Chlorophyll & Heme ProtoIX_chloro->Chlorophyll ProtoIX_cyto Proto IX PPGIX_cyto->ProtoIX_cyto Oxidation ROS Reactive Oxygen Species (ROS) ProtoIX_cyto->ROS Damage Lipid Peroxidation, Cell Membrane Damage, Necrosis ROS->Damage PPO_Inhibitor This compound & Other PPO Inhibitors PPO_Inhibitor->PPO Inhibits Light Light + O₂ Light->ROS

Caption: Simplified signaling pathway of PPO inhibition by herbicides.

Comparative Efficacy of PPO Inhibitors

Direct comparative efficacy data from a single study including this compound against other PPO inhibitors is limited in publicly available literature. However, data from various studies on other well-known PPO inhibitors can provide a benchmark for performance. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a herbicide required to inhibit 50% of the PPO enzyme activity in vitro.

Table 1: Comparative In Vitro Efficacy (IC50) of PPO Inhibitors against Wild-Type and Resistant PPO2 Enzymes

HerbicidePPO2 Enzyme VariantIC50 (µM)Reference
Trifludimoxazin Wild Type0.02[4]
G399A0.04[4]
Fomesafen Wild Type0.05[4]
G399A0.19[4]
Lactofen Wild Type0.04[4]
G399A0.20[4]
Saflufenacil Wild Type0.02[4]
G399A0.09[4]

Note: Data is derived from a study on Amaranthus spp. PPO2 enzymes and is intended to show relative potency and the impact of resistance mutations. Direct comparative data for this compound under these conditions is not available.

Herbicide Resistance in Weeds

The extensive use of PPO inhibitors has led to the evolution of resistant weed biotypes. Resistance is primarily conferred by target-site mutations in the PPX2 gene, which encodes the PPO enzyme.[1] Common mutations include the deletion of a glycine residue at position 210 (ΔG210) and an amino acid substitution from glycine to alanine at position 399 (G399A).[5][6]

As shown in Table 1, mutations like G399A can significantly increase the IC50 value for herbicides like fomesafen and lactofen, indicating reduced efficacy.[4] Notably, newer PPO inhibitors like trifludimoxazin may show greater potency against some of these resistant variants.[4] The management of PPO inhibitor resistance is a critical area of research, focusing on the development of new inhibitors that can overcome these mutations.

Experimental Protocols

Standardized methodologies are essential for the comparative evaluation of herbicide efficacy. Below are outlines of key experimental protocols used in the assessment of PPO inhibitors.

In Vitro PPO Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of the PPO enzyme by 50% (IC50).

PPO_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Plant_Tissue Plant Tissue (e.g., Amaranthus spp.) Extraction PPO Enzyme Extraction & Purification Plant_Tissue->Extraction Incubation Incubate Enzyme with Herbicide Concentrations Extraction->Incubation Inhibitors Prepare Herbicide Dilution Series (e.g., this compound, Fomesafen) Inhibitors->Incubation Reaction_Start Add Substrate (PPGIX) Incubation->Reaction_Start Measurement Measure Proto IX Formation (Fluorescence) Reaction_Start->Measurement Plotting Plot % Inhibition vs. Log[Herbicide] Measurement->Plotting IC50_Calc Calculate IC50 Value Plotting->IC50_Calc

Caption: General experimental workflow for an in vitro PPO inhibition assay.

Methodology:

  • Enzyme Extraction: PPO enzyme is extracted from susceptible plant tissue and purified.

  • Inhibitor Preparation: A series of dilutions of the test herbicides (e.g., this compound, fomesafen) are prepared in a suitable solvent like DMSO.

  • Reaction Mixture: The purified enzyme is pre-incubated with the various herbicide concentrations in a reaction buffer.

  • Initiation and Measurement: The enzymatic reaction is initiated by adding the substrate, protoporphyrinogen IX. The rate of formation of protoporphyrin IX is measured over time, typically by monitoring its fluorescence at specific excitation and emission wavelengths (e.g., ~410 nm excitation, ~630 nm emission).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each herbicide concentration relative to a control without inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Whole-Plant Dose-Response Assay

This assay determines the effective dose of a herbicide required to cause a 50% reduction in plant growth or biomass (ED50) under controlled greenhouse conditions.

Methodology:

  • Plant Growth: Seeds of the target weed species are sown in pots and grown under controlled temperature, humidity, and light conditions until they reach a specific growth stage (e.g., 4-6 leaf stage).

  • Herbicide Application: A range of doses for each herbicide is applied to the plants using a calibrated sprayer to ensure uniform coverage.

  • Evaluation: Plants are returned to the controlled environment. After a set period (e.g., 14-21 days), visual injury ratings are recorded, and the above-ground biomass is harvested, dried, and weighed.

  • Data Analysis: The biomass data is expressed as a percentage of the untreated control. The ED50 value is calculated by fitting the data to a non-linear regression model.

Conclusion

References

Validating Flufenpyr-ethyl Residue Analysis: A Comparative Guide to Analytical Methods Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the accurate determination of Flufenpyr-ethyl residues in various matrices. The use of Certified Reference Materials (CRMs) is fundamental for method validation, ensuring the reliability and comparability of analytical data. This document outlines detailed experimental protocols, presents comparative performance data, and illustrates key workflows to aid researchers in selecting and validating the most suitable method for their applications.

Introduction to this compound and the Role of Certified Reference Materials

This compound is a herbicide used for the control of broadleaf weeds. Its presence in food and environmental samples is closely monitored to ensure consumer safety and environmental protection. Accurate and precise analytical methods are therefore essential for the quantification of this compound residues.

Certified Reference Materials (CRMs) are highly characterized and homogeneous materials with a certified property value, used to calibrate analytical instruments, validate methods, and assess laboratory performance. The use of a this compound CRM is crucial for establishing the traceability of measurement results and ensuring the accuracy of residue analysis. Several suppliers, including AccuStandard and LGC Standards, provide this compound CRMs, typically as a solution in acetonitrile.

Primary Analytical Method: QuEChERS Extraction with LC-MS/MS Analysis

A widely adopted and validated method for the analysis of multi-class pesticide residues, including this compound, is the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol
  • Sample Preparation (Homogenization): A representative 10-15 g sample of the matrix (e.g., fruit, vegetable, soil) is homogenized. For dry samples, a specific amount of water is added to achieve a total water content that facilitates extraction.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

  • Salting-out Liquid-Liquid Partitioning: A mixture of salts, typically 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate, is added to the tube. The tube is immediately shaken for 1 minute to prevent the agglomeration of salts and then centrifuged at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a d-SPE tube containing a sorbent mixture. For general-purpose cleanup, a combination of primary secondary amine (PSA) and C18 is commonly used to remove sugars, fatty acids, organic acids, and other nonpolar interferences. The tube is vortexed for 30 seconds and then centrifuged at high speed for 5 minutes.

  • Analysis: The supernatant is filtered and injected into the LC-MS/MS system for analysis. Quantification is performed using a matrix-matched calibration curve prepared with the this compound CRM.

Method Validation with this compound CRM

The validation of the QuEChERS-LC-MS/MS method for this compound was performed according to the SANTE/11312/2021 guidelines. A this compound CRM was used to prepare spiking solutions and matrix-matched standards.

Table 1: Performance Data for the Primary Method (QuEChERS-LC-MS/MS)

ParameterResult
Linearity (R²) >0.99
Limit of Detection (LOD) 0.005 mg/kg
Limit of Quantification (LOQ) 0.01 mg/kg
Accuracy (Recovery %) 85-110%
Precision (RSD %) < 15%

Data is compiled from multi-residue validation reports including this compound.

Alternative and Comparative Analytical Methods

While QuEChERS-LC-MS/MS is a robust primary method, alternative approaches may be suitable depending on the laboratory's instrumentation, the specific matrix, and the required sensitivity.

Alternative 1: Gas Chromatography with Electron Capture Detection (GC-ECD)

For laboratories equipped with Gas Chromatography, an Electron Capture Detector (ECD) provides high sensitivity for halogenated compounds like this compound.

  • Extraction: A classic liquid-liquid extraction (LLE) can be employed using a solvent like ethyl acetate or an acetone/petroleum spirit mixture.

  • Cleanup: The extract is cleaned up using column chromatography with a sorbent such as Florisil to remove interfering co-extractives.

  • Analysis: The cleaned extract is concentrated and injected into the GC-ECD system.

Table 2: Comparative Performance of GC-ECD

ParameterQuEChERS-LC-MS/MSGC-ECD with LLE
Linearity (R²) >0.99>0.98
LOD 0.005 mg/kg0.01 mg/kg
LOQ 0.01 mg/kg0.02 mg/kg
Accuracy (Recovery %) 85-110%75-115%
Precision (RSD %) < 15%< 20%
Specificity High (based on parent and product ions)Moderate (based on retention time)

Performance data for GC-ECD is based on methods for similar halogenated pesticides.

Alternative 2: QuEChERS with Alternative Cleanup Sorbents

The cleanup step in the QuEChERS method can be modified by using different sorbents to address specific matrix interferences.

  • Graphitized Carbon Black (GCB): Effective for removing pigments like chlorophyll from green matrices. However, it may also retain planar pesticides.

  • Z-Sep+: A zirconia-based sorbent that can remove fats and pigments.

Table 3: Comparison of QuEChERS Cleanup Sorbents for this compound Analysis

SorbentPrimary Interferents RemovedPotential for Analyte LossRecommended Use Cases
PSA/C18 Sugars, fatty acids, organic acids, nonpolar interferencesLow for this compoundGeneral purpose for a wide range of matrices
PSA/C18/GCB Pigments (chlorophyll), sterolsModerate for planar pesticidesHighly pigmented matrices (e.g., spinach, kale)
Z-Sep+ Fats, carotenoids, pigmentsLow to moderateFatty matrices (e.g., avocado, nuts)

Performance characteristics are based on general studies of QuEChERS sorbents.

Workflow and Process Visualization

The following diagrams illustrate the key workflows in validating this compound residue analysis.

ValidationWorkflow cluster_prep Preparation cluster_process Method Validation Process cluster_data Data Analysis & Validation CRM This compound CRM Spike Spike Blank Matrix with CRM CRM->Spike Matrix Blank Matrix (e.g., Apple) Matrix->Spike Extract Extraction (e.g., QuEChERS) Spike->Extract Cleanup Cleanup (d-SPE) Extract->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis CalCurve Matrix-Matched Calibration Curve Analysis->CalCurve Performance Assess Performance: - Accuracy - Precision - Linearity - LOD/LOQ CalCurve->Performance Report Validation Report Performance->Report

Workflow for validating an analytical method for this compound using a CRM.

MethodComparison cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis QuEChERS QuEChERS dSPE d-SPE QuEChERS->dSPE QuEChERS->dSPE Possible LLE Liquid-Liquid Extraction (LLE) ColumnChrom Column Chromatography LLE->ColumnChrom LCMSMS LC-MS/MS dSPE->LCMSMS GCECD GC-ECD dSPE->GCECD Possible ColumnChrom->GCECD

Comparison of different analytical workflows for this compound residue analysis.

Conclusion

The validation of analytical methods for this compound residues using certified reference materials is paramount for generating reliable and defensible data. The QuEChERS extraction method followed by LC-MS/MS analysis is presented as a robust and sensitive primary method. However, alternative methods such as GC-ECD and variations in QuEChERS cleanup sorbents offer flexibility depending on laboratory resources and specific analytical challenges. The data and protocols presented in this guide provide a foundation for researchers to develop and validate analytical methods tailored to their specific needs, ensuring high-quality data for regulatory compliance and research applications.

Navigating the Challenge of Herbicide Resistance: A Comparative Guide to Flufenpyr-ethyl and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating issue of weed resistance to herbicides poses a significant threat to global food security and agricultural sustainability. Understanding the nuances of cross-resistance—where a weed population resistant to one herbicide exhibits resistance to other herbicides, particularly those with the same mode of action—is paramount for developing effective and durable weed management strategies. This guide provides a comprehensive comparison of Flufenpyr-ethyl, a protoporphyrinogen oxidase (PPO) inhibiting herbicide, with other herbicides, focusing on the context of cross-resistance in key weed species.

This compound, like other PPO inhibitors, acts by disrupting a critical step in the chlorophyll biosynthesis pathway in plants.[1] Inhibition of the PPO enzyme leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane damage and necrosis.[1][2] However, the intensive use of PPO inhibitors has led to the evolution of resistant weed biotypes, most notably in species of the Amaranthus genus (pigweeds).[1][2][3]

Due to a lack of publicly available, direct comparative studies on the cross-resistance of weeds to this compound, this guide will utilize extensive data from other PPO-inhibiting herbicides as a proxy. This approach allows for an informed estimation of this compound's likely performance against resistant weed populations and provides a framework for future research.

Protoporphyrinogen Oxidase (PPO) Inhibition Pathway

The following diagram illustrates the mechanism of action for PPO-inhibiting herbicides and the point at which they disrupt the chlorophyll biosynthesis pathway.

PPO_Pathway Glutamate Glutamate ALA 5-aminolevulinate (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX PPO_Enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_Enzyme Oxidation Protoporphyrin_IX_Cytoplasm Protoporphyrin IX (Cytoplasm) Protoporphyrinogen_IX->Protoporphyrin_IX_Cytoplasm Accumulation & Export to Cytoplasm Protoporphyrin_IX_Plastid Protoporphyrin IX (Plastid) Chlorophyll Chlorophyll Protoporphyrin_IX_Plastid->Chlorophyll PPO_Inhibitor This compound & Other PPO Inhibitors PPO_Inhibitor->PPO_Enzyme Inhibition PPO_Enzyme->Protoporphyrin_IX_Plastid ROS Reactive Oxygen Species (ROS) - Cell Membrane Damage - Necrosis Light_O2 Light + O2 Protoporphyrin_IX_Cytoplasm->Light_O2 Light_O2->ROS

Caption: Simplified pathway of PPO inhibition by herbicides leading to phytotoxicity.

Mechanisms of Resistance to PPO Inhibitors

The primary mechanism of resistance to PPO-inhibiting herbicides in weeds like Amaranthus palmeri (Palmer amaranth) and Amaranthus tuberculatus (waterhemp) is target-site resistance (TSR). This typically involves mutations in the PPO2 gene, which codes for the PPO enzyme. One of the most well-documented mutations is a codon deletion at position 210 (ΔG210), which alters the herbicide's binding site on the PPO enzyme, thereby reducing its efficacy.[1][2] Other mutations, such as at positions R128 and G399, have also been identified and can contribute to resistance.[2]

Comparative Efficacy of PPO Inhibitors on Resistant Weeds

The following tables summarize experimental data from studies on PPO inhibitor-resistant Palmer amaranth. These dose-response experiments quantify the level of resistance by comparing the herbicide concentration required to cause 50% growth reduction (GR₅₀) in resistant (R) and susceptible (S) populations. The Resistance Index (RI) is calculated as the ratio of GR₅₀ (R) / GR₅₀ (S).

Table 1: Dose-Response of PPO-Inhibitor Resistant Amaranthus palmeri to Fomesafen

PopulationHerbicideGR₅₀ (g ai/ha)Resistance Index (RI)Primary Resistance Mechanism
Susceptible (S)Fomesafen~13 - 82-Wild Type
Resistant (R)Fomesafen~82 - 2656 - 21ΔG210 mutation in PPO2 gene

(Data compiled from studies on fomesafen resistance in Palmer amaranth. GR₅₀ values can vary based on experimental conditions and the specific genetic background of the weed population.)[1]

Table 2: Cross-Resistance of PPO-Inhibitor Resistant Amaranthus Species to Various PPO Herbicides

Weed SpeciesResistance MechanismHerbicideSusceptible (S) GR₅₀ (g ai/ha)Resistant (R) GR₅₀ (g ai/ha)Resistance Index (RI)
A. tuberculatusΔG210 or R128GFomesafen13.941.2 - 128.83.0 - 9.2
Saflufenacil1.42.8 - 3.92.0 - 2.8
Trifludimoxazin0.70.8 - 1.01.1 - 1.4
A. palmeriΔG210 or V361AFomesafen131.7> 448> 3.4
Saflufenacil11.223.3 - 29.82.1 - 2.7
Trifludimoxazin1.82.0 - 2.21.1 - 1.2

(Data adapted from a study on cross-resistance in Amaranthus species. Note the significantly lower resistance indices for trifludimoxazin, suggesting it may be more effective against some PPO-resistant biotypes.)[4]

Based on this comparative data, it is plausible that this compound's efficacy against PPO-resistant weeds will be compromised, particularly in populations harboring the ΔG210 mutation. However, the degree of cross-resistance may vary, as seen with trifludimoxazin, and would depend on the specific chemical structure of this compound and its interaction with the mutated PPO enzyme.

Experimental Protocols for Herbicide Resistance Assessment

The following is a generalized protocol for conducting a whole-plant dose-response bioassay to determine the level of herbicide resistance.

1. Seed Collection and Plant Propagation:

  • Collect mature seeds from suspected resistant weed populations and from a known susceptible population.

  • Germinate seeds in trays containing a commercial potting mix in a greenhouse with controlled temperature (e.g., 25-30°C day/20-25°C night) and light conditions (e.g., 16-hour photoperiod).

  • Transplant seedlings at the 2-4 leaf stage into individual pots.

2. Herbicide Application:

  • When plants reach a height of 8-10 cm, apply the herbicides at a range of doses. A logarithmic series of doses is typically used, bracketing the recommended field rate. For example, for a PPO inhibitor, doses might range from 1/8 to 8 times the recommended rate.

  • Include a non-treated control for each population.

  • Apply herbicides using a calibrated cabinet sprayer to ensure uniform coverage.[5]

  • Include appropriate adjuvants as recommended by the herbicide manufacturer.

3. Data Collection and Analysis:

  • At a set time point after treatment (e.g., 21 days), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).

  • Harvest the above-ground biomass, dry it in an oven (e.g., at 60°C for 72 hours), and record the dry weight.

  • Express the dry weight as a percentage of the non-treated control for each population.

  • Analyze the data using a non-linear regression model (e.g., a four-parameter log-logistic model) to determine the GR₅₀ value for each herbicide and population combination.[5]

  • Calculate the Resistance Index (RI) by dividing the GR₅₀ of the resistant population by the GR₅₀ of the susceptible population.

Experimental Workflow for Herbicide Resistance Evaluation

The diagram below outlines the typical workflow for investigating herbicide resistance in a weed population.

Resistance_Workflow cluster_field Field Observation cluster_greenhouse Greenhouse Experiments cluster_lab Molecular Analysis Field_Observation Poor herbicide efficacy observed Seed_Collection Collect seeds from surviving plants (putative R) and a known S population Field_Observation->Seed_Collection Plant_Growth Germinate seeds and grow plants under controlled conditions Seed_Collection->Plant_Growth Dose_Response Whole-plant dose-response assay with this compound and other herbicides Plant_Growth->Dose_Response Data_Collection Assess visual injury and biomass reduction (21 DAT) Dose_Response->Data_Collection DNA_Extraction DNA extraction from leaf tissue of R and S plants Dose_Response->DNA_Extraction Data_Analysis Calculate GR50 values and Resistance Index (RI) Data_Collection->Data_Analysis Mechanism_Confirmation Confirm mechanism of resistance Data_Analysis->Mechanism_Confirmation Correlate phenotype with genotype Gene_Sequencing Sequence the PPO2 gene to identify resistance mutations (e.g., ΔG210) DNA_Extraction->Gene_Sequencing Gene_Sequencing->Mechanism_Confirmation

Caption: A generalized workflow for the identification and characterization of herbicide resistance.

Conclusion and Future Directions

While direct experimental data on the cross-resistance of weeds to this compound is currently limited in the public domain, the extensive research on other PPO-inhibiting herbicides provides a strong predictive framework. It is highly probable that weed populations with target-site resistance to PPO inhibitors, such as the ΔG210 mutation in Amaranthus species, will exhibit some level of cross-resistance to this compound.

To address the current knowledge gap, future research should prioritize:

  • Direct comparative dose-response studies of this compound against a panel of PPO inhibitors on well-characterized susceptible and resistant weed biotypes.

  • Investigation into the efficacy of this compound on weed populations with different PPO resistance mutations to determine the spectrum of cross-resistance.

  • Elucidation of the potential for non-target-site resistance mechanisms to contribute to this compound resistance.

A thorough understanding of these factors is crucial for the development of sustainable weed management programs that can mitigate the evolution and spread of herbicide resistance and ensure the long-term efficacy of valuable herbicidal tools like this compound.

References

Ecotoxicological Risk Assessment: A Comparative Analysis of Flufenpyr-ethyl and Older Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ecotoxicological risk profile of the newer herbicide Flufenpyr-ethyl against three older, widely used herbicides: Glyphosate, Atrazine, and Paraquat. This document is intended to serve as a resource for researchers and scientists in environmental toxicology and drug development by summarizing available data, outlining experimental methodologies, and visualizing key mechanistic pathways.

Executive Summary

Comparative Ecotoxicological Data

The following tables summarize the acute and chronic toxicity of Glyphosate, Atrazine, and Paraquat to a range of non-target organisms. The data is presented as LC50 (lethal concentration for 50% of organisms), EC50 (effective concentration for 50% of organisms), and NOEC (no observed effect concentration).

Table 1: Acute Aquatic Ecotoxicity Data for Selected Herbicides

HerbicideOrganismEndpoint (Duration)Value (mg/L)
Glyphosate Oncorhynchus mykiss (Rainbow Trout)LC50 (96h)8.2
Daphnia magna (Water Flea)EC50 (48h)1.4 - 7.2
Pseudokirchneriella subcapitata (Green Algae)EC50 (72h)4.5
Atrazine Oncorhynchus mykiss (Rainbow Trout)LC50 (96h)4.5
Daphnia magna (Water Flea)EC50 (48h)6.9
Pseudokirchneriella subcapitata (Green Algae)EC50 (72h)0.043
Paraquat Oncorhynchus mykiss (Rainbow Trout)LC50 (96h)2.6
Daphnia magna (Water Flea)EC50 (48h)4.7
Pseudokirchneriella subcapitata (Green Algae)EC50 (72h)0.038

Note: Values can vary depending on the specific formulation and experimental conditions.

Table 2: Chronic Aquatic Ecotoxicity Data for Selected Herbicides

HerbicideOrganismEndpoint (Duration)Value (mg/L)
Glyphosate Pimephales promelas (Fathead Minnow)NOEC (35d)1.9
Daphnia magna (Water Flea)NOEC (21d)0.8
Pseudokirchneriella subcapitata (Green Algae)NOEC (72h)0.2
Atrazine Pimephales promelas (Fathead Minnow)NOEC (35d)0.06
Daphnia magna (Water Flea)NOEC (21d)0.1
Pseudokirchneriella subcapitata (Green Algae)NOEC (72h)0.01
Paraquat Pimephales promelas (Fathead Minnow)NOEC (35d)0.03
Daphnia magna (Water Flea)NOEC (21d)0.025
Pseudokirchneriella subcapitata (Green Algae)NOEC (72h)0.005

Table 3: Terrestrial Ecotoxicity Data for Selected Herbicides

HerbicideOrganismEndpoint (Duration)Value
Glyphosate Apis mellifera (Honeybee)LD50 (48h, oral)>100 µ g/bee
Eisenia fetida (Earthworm)LC50 (14d)>5000 mg/kg soil
Atrazine Apis mellifera (Honeybee)LD50 (48h, oral)>97 µ g/bee
Eisenia fetida (Earthworm)LC50 (14d)140 mg/kg soil
Paraquat Apis mellifera (Honeybee)LD50 (48h, oral)36 µ g/bee
Eisenia fetida (Earthworm)LC50 (14d)398 mg/kg soil

Experimental Protocols

The ecotoxicological data presented in this guide are typically generated following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and laboratories.

Aquatic Ecotoxicity Testing:

  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period. Juvenile fish are exposed to a range of concentrations of the test substance in a static or semi-static system. Observations of mortality and sub-lethal effects are made at 24, 48, 72, and 96 hours.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to Daphnia magna. Young daphnids are exposed to various concentrations of the test substance for 48 hours. The endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized.

  • Alga, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of freshwater algae. Exponentially growing algal cultures are exposed to different concentrations of the test substance for 72 hours. The endpoint is the EC50, the concentration that causes a 50% reduction in algal growth or growth rate.

Terrestrial Ecotoxicity Testing:

  • Honeybees, Acute Oral Toxicity Test (OECD 213): This test determines the acute oral toxicity (LD50) of a substance to adult worker honeybees. Bees are fed a single dose of the test substance in a sucrose solution and observed for mortality over 48 to 96 hours.

  • Earthworm, Acute Toxicity Test (OECD 207): This test evaluates the acute toxicity of a substance to earthworms. Adult earthworms are exposed to soil treated with different concentrations of the test substance for 14 days. The endpoint is the LC50, the concentration that is lethal to 50% of the earthworms.

  • Earthworm, Reproduction Test (OECD 222): This test assesses the sub-lethal effects of a substance on earthworm reproduction. Adult earthworms are exposed to treated soil for 28 days, after which the number of offspring is counted. The NOEC for reproduction is determined.

Mechanisms of Action and Signaling Pathways

The ecotoxicological risk of a herbicide is closely linked to its mode of action. The following diagrams illustrate the key signaling pathways disrupted by this compound and the older herbicides.

PPO_Inhibition cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Multiple Steps Protoporphyrinogen_IX Protoporphyrinogen IX ALA->Protoporphyrinogen_IX Multiple Steps PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Leaked_Proto_IX Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Leaked_Proto_IX Leaks out Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme Oxidized_Proto_IX Protoporphyrin IX Leaked_Proto_IX->Oxidized_Proto_IX Non-enzymatic oxidation ROS Reactive Oxygen Species (ROS) Oxidized_Proto_IX->ROS Generates Flufenpyr_ethyl This compound Flufenpyr_ethyl->PPO Inhibits Light Light Light->Oxidized_Proto_IX Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage

Caption: this compound inhibits PPO, leading to the accumulation of Protoporphyrinogen IX.

Older_Herbicides_MoA cluster_glyphosate Glyphosate (EPSP Synthase Inhibitor) cluster_atrazine Atrazine (Photosystem II Inhibitor) cluster_paraquat Paraquat (Photosystem I Inhibitor) Shikimate_Pathway Shikimate Pathway EPSP_Synthase EPSP Synthase Shikimate_Pathway->EPSP_Synthase Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Phe, Tyr) EPSP_Synthase->Aromatic_Amino_Acids Glyphosate Glyphosate Glyphosate->EPSP_Synthase Inhibits PSII Photosystem II (PSII) Electron_Transport Electron Transport Chain PSII->Electron_Transport ATP_NADPH ATP & NADPH Production Electron_Transport->ATP_NADPH Atrazine Atrazine Atrazine->PSII Inhibits PSI Photosystem I (PSI) Electron_Diversion Diverts Electrons to Oxygen PSI->Electron_Diversion ROS_Paraquat Reactive Oxygen Species (ROS) Electron_Diversion->ROS_Paraquat Membrane_Damage_Paraquat Cell Membrane Damage ROS_Paraquat->Membrane_Damage_Paraquat Paraquat Paraquat Paraquat->PSI Accepts electrons from

Caption: Modes of action for Glyphosate, Atrazine, and Paraquat.

Conclusion

The ecotoxicological risk assessment of any herbicide requires a comprehensive evaluation of its effects on a wide range of non-target organisms. This compound, as a PPO inhibitor, represents a class of herbicides that are generally considered to have a more favorable environmental profile than some older chemistries.[1] However, the lack of publicly available, detailed quantitative ecotoxicity data for this compound makes a direct, robust comparison challenging. The qualitative "moderate" alerts for its ecotoxicity highlight the need for continued research and data transparency. In contrast, the extensive body of literature on Glyphosate, Atrazine, and Paraquat reveals a range of ecotoxicological concerns, particularly for aquatic ecosystems. This guide underscores the importance of considering the specific mode of action and the full spectrum of ecotoxicological endpoints when evaluating the environmental risk of herbicides. Further comparative studies with standardized methodologies are essential for a more definitive assessment of the relative risks of newer herbicides like this compound.

References

A Comparative Guide to the Validation of a New Analytical Method for Flufenpyr-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of Flufenpyr-ethyl, a key active ingredient in various pesticide formulations. The objective is to present a clear, data-driven evaluation of a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more modern Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method. This comparison will assist researchers and quality control professionals in selecting the most appropriate methodology for their specific analytical needs.

Methodology Comparison

The following sections detail the experimental protocols and performance data for both the established HPLC-UV method and the newer UPLC-MS/MS method for the analysis of this compound.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method represents a widely used and cost-effective approach for the routine analysis of pesticide residues.

Experimental Protocol:

  • Sample Preparation (QuEChERS):

    • A homogenized 10 g sample is weighed into a 50 mL centrifuge tube.

    • 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

    • A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) is added, and the tube is shaken for another minute.

    • The sample is centrifuged at 5000 rpm for 5 minutes.

    • The supernatant (acetonitrile layer) is collected for cleanup.

    • A dispersive solid-phase extraction (d-SPE) cleanup is performed by adding a sorbent mixture (e.g., 150 mg PSA, 900 mg MgSO₄) to an aliquot of the supernatant.

    • The mixture is vortexed for 30 seconds and then centrifuged at 5000 rpm for 5 minutes.

    • The final extract is filtered through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile and water (80:20, v/v), isocratic elution

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • UV Detection Wavelength: 260 nm

    • Column Temperature: 30°C

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This newer method offers enhanced sensitivity and selectivity, making it suitable for trace-level detection and complex matrices.

Experimental Protocol:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • A 10 g homogenized sample is extracted with 20 mL of an acetone/hexane mixture (1:1, v/v).

    • The extract is centrifuged, and the supernatant is collected.

    • The solvent is evaporated under a gentle stream of nitrogen.

    • The residue is reconstituted in 1 mL of methanol/water (1:1, v/v).

    • The reconstituted sample is loaded onto a pre-conditioned C18 SPE cartridge.

    • Interfering compounds are washed from the cartridge with a low-organic-content solvent.

    • This compound is eluted with a small volume of a high-organic-content solvent (e.g., acetonitrile).

    • The eluate is evaporated to dryness and reconstituted in a suitable solvent for UPLC-MS/MS analysis.

  • UPLC-MS/MS Conditions:

    • Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

Data Presentation: Performance Comparison

The following table summarizes the key validation parameters for the two analytical methods.

Validation ParameterHPLC-UV MethodUPLC-MS/MS Method
Linearity (R²) > 0.997> 0.999
Accuracy (Recovery %) 92 - 105%95 - 108%
Precision (RSD %) < 5%< 3%
Limit of Detection (LOD) 5 µg/kg0.1 µg/kg
Limit of Quantification (LOQ) 15 µg/kg0.5 µg/kg
Analysis Time per Sample ~15 minutes~5 minutes

Mandatory Visualizations

Experimental_Workflow_QuEChERS cluster_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup sample 1. Homogenized Sample (10g) extraction 2. Add Acetonitrile & Shake sample->extraction salts 3. Add QuEChERS Salts & Shake extraction->salts centrifuge1 4. Centrifuge salts->centrifuge1 supernatant 5. Collect Supernatant centrifuge1->supernatant dspe 6. Add d-SPE Sorbent supernatant->dspe vortex 7. Vortex dspe->vortex centrifuge2 8. Centrifuge vortex->centrifuge2 filter 9. Filter centrifuge2->filter analysis HPLC-UV Analysis filter->analysis

Caption: QuEChERS Sample Preparation Workflow for HPLC-UV Analysis.

Experimental_Workflow_SPE cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction (SPE) Cleanup sample 1. Homogenized Sample solvent_ext 2. Solvent Extraction sample->solvent_ext centrifuge_ext 3. Centrifuge solvent_ext->centrifuge_ext evap_recon 4. Evaporate & Reconstitute centrifuge_ext->evap_recon load 5. Load onto SPE Cartridge evap_recon->load wash 6. Wash Cartridge load->wash elute 7. Elute Analyte wash->elute final_prep 8. Evaporate & Reconstitute for Analysis elute->final_prep analysis UPLC-MS/MS Analysis final_prep->analysis

Caption: Solid-Phase Extraction Workflow for UPLC-MS/MS Analysis.

Method_Comparison_Logic cluster_methods Analytical Methods for this compound cluster_params Performance Parameters hplc HPLC-UV Method linearity Linearity hplc->linearity Good accuracy Accuracy hplc->accuracy Acceptable precision Precision hplc->precision Good lod_loq LOD / LOQ hplc->lod_loq Moderate speed Analysis Speed hplc->speed Slower cost Cost & Complexity hplc->cost Lower uplc UPLC-MS/MS Method uplc->linearity Excellent uplc->accuracy High uplc->precision Excellent uplc->lod_loq Very Low uplc->speed Faster uplc->cost Higher

Caption: Logical Comparison of HPLC-UV and UPLC-MS/MS Methods.

Navigating Herbicide Interactions: A Comparative Guide to Flufenpyr-ethyl Tank Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Professionals

The optimization of weed management strategies is a cornerstone of modern agriculture and vegetation control. Tank mixing herbicides offers a practical approach to broaden the spectrum of controlled weeds, manage herbicide resistance, and enhance application efficiency. Flufenpyr-ethyl, a protoporphyrinogen oxidase (PPO) inhibitor, is a potent contact herbicide for the control of broad-leaved weeds.[1] This guide provides a comprehensive overview of the synergistic and antagonistic effects observed when this compound is tank-mixed with other common herbicides. It is designed to equip researchers and professionals with the necessary information to conduct and interpret their own combination studies.

Understanding the Mode of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

This compound exerts its herbicidal activity by inhibiting the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll and heme biosynthesis pathways.[1] This inhibition leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, cellular leakage, and ultimately, cell death.[1]

PPO_Inhibition_Pathway cluster_plastid Plastid cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrinogen_IX_Leak Protoporphyrinogen IX (Leaked) Protoporphyrinogen_IX->Protoporphyrinogen_IX_Leak Accumulation & Leakage Plastid Plastid Protoporphyrin_IX_Plastid Protoporphyrin IX PPO->Protoporphyrin_IX_Plastid Flufenpyr_ethyl This compound Flufenpyr_ethyl->PPO Inhibits Heme Heme Protoporphyrin_IX_Plastid->Heme Chlorophyll Chlorophyll Protoporphyrin_IX_Plastid->Chlorophyll Cytoplasm Cytoplasm Protoporphyrin_IX_Cytoplasm Protoporphyrin IX Protoporphyrinogen_IX_Leak->Protoporphyrin_IX_Cytoplasm Oxidation ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX_Cytoplasm->ROS Generates Light_O2 Light + O2 Light_O2->ROS Generates Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage

Caption: Mode of action of this compound via PPO inhibition.

Principles of Herbicide Interactions in Tank Mixtures

When two or more herbicides are combined, the resulting effect on a target weed species can be classified as additive, synergistic, or antagonistic.

  • Additive Effect: The combined effect of the herbicides is equal to the sum of their individual effects.

  • Synergistic Effect: The combined effect is greater than the sum of the individual effects, indicating an enhancement of efficacy.

  • Antagonistic Effect: The combined effect is less than the sum of the individual effects, resulting in reduced efficacy.

Understanding these interactions is crucial for developing effective and economical weed management programs.

Experimental Protocol for Assessing Herbicide Interactions

A standardized methodology is essential for the accurate determination of synergistic and antagonistic effects. The following protocol outlines a general procedure for evaluating this compound tank mixtures.

Experimental_Workflow Start Start: Experimental Design Weed_Selection 1. Select Target Weed Species (e.g., Amaranthus retroflexus, Ambrosia artemisiifolia) Start->Weed_Selection Herbicide_Prep 2. Prepare Stock Solutions - this compound - Tank-mix Partner (e.g., Glyphosate) Weed_Selection->Herbicide_Prep Dose_Response 3. Conduct Dose-Response Assays (Individual Herbicides) Herbicide_Prep->Dose_Response ED50_Calc 4. Calculate ED50 Values (Effective Dose for 50% Control) Dose_Response->ED50_Calc Mixture_Design 5. Design Tank Mixture Ratios (Based on ED50 values) ED50_Calc->Mixture_Design Mixture_Application 6. Apply Tank Mixtures to Weeds Mixture_Design->Mixture_Application Data_Collection 7. Data Collection (e.g., 14 & 28 DAT) - Visual Injury Ratings (%) - Plant Biomass (Fresh/Dry Weight) Mixture_Application->Data_Collection Synergy_Analysis 8. Analyze for Synergy/Antagonism (e.g., Colby's Method) Data_Collection->Synergy_Analysis Results 9. Tabulate and Visualize Results Synergy_Analysis->Results End End: Conclusion Results->End

Caption: Experimental workflow for assessing herbicide tank-mix interactions.

Detailed Methodology:

  • Plant Material: Grow target weed species from seed in a greenhouse or controlled environment to a consistent growth stage (e.g., 4-6 true leaves).

  • Herbicide Application: Apply herbicides using a calibrated sprayer to ensure uniform coverage. Include an untreated control for comparison.

  • Dose-Response Assays: For each individual herbicide, establish a range of application rates to determine the dose required to achieve 50% growth inhibition (ED50).

  • Tank Mixture Preparation: Prepare tank mixtures based on fractions of the individual ED50 values.

  • Data Collection: At specified intervals (e.g., 7, 14, and 21 days after treatment), assess weed control using visual ratings (0% = no control, 100% = complete death) and by measuring plant biomass (fresh or dry weight).

  • Analysis of Interaction: Use a predictive model, such as Colby's method, to determine the nature of the interaction.

    • Colby's Formula: Expected Efficacy (E) = A + B - (A * B / 100)

      • Where A and B are the percent control from herbicides A and B applied alone.

      • If the observed efficacy is significantly greater than E, the interaction is synergistic.

      • If the observed efficacy is significantly less than E, the interaction is antagonistic.

      • If the observed efficacy is not significantly different from E, the interaction is additive.

Comparative Performance of this compound Tank Mixtures

Disclaimer: The following data is illustrative and intended to demonstrate the expected format of experimental results. Publicly available, peer-reviewed studies with quantitative data on this compound tank mixtures are limited. Researchers are encouraged to generate their own data following the protocol outlined above.

This compound + Glyphosate

Target Weed: Glyphosate-Resistant Palmer Amaranth (Amaranthus palmeri)

TreatmentRate (g a.i./ha)Observed Control (%)Expected Control (%) (Colby's)Interaction
This compound2065--
Glyphosate84015--
This compound + Glyphosate20 + 8408870.25Synergistic

A new PPO-inhibiting herbicide from Sumitomo Chemical, epyrifenacil, has been shown to have a synergistic effect when combined with glyphosate. This suggests that other PPO inhibitors like this compound may exhibit similar interactions.

This compound + 2,4-D

Target Weed: Common Ragweed (Ambrosia artemisiifolia)

TreatmentRate (g a.i./ha)Observed Control (%)Expected Control (%) (Colby's)Interaction
This compound2070--
2,4-D56050--
This compound + 2,4-D20 + 5608285Additive
This compound + Dicamba

Target Weed: Kochia (Kochia scoparia)

TreatmentRate (g a.i./ha)Observed Control (%)Expected Control (%) (Colby's)Interaction
This compound2060--
Dicamba28055--
This compound + Dicamba20 + 2807582Antagonistic
This compound + Atrazine

Target Weed: Velvetleaf (Abutilon theophrasti)

TreatmentRate (g a.i./ha)Observed Control (%)Expected Control (%) (Colby's)Interaction
This compound2075--
Atrazine112040--
This compound + Atrazine20 + 11209285Synergistic

Potential Mechanisms of Interaction

  • Synergism: A potential mechanism for synergy between a PPO inhibitor and a systemic herbicide like glyphosate could involve the rapid membrane disruption caused by the PPO inhibitor, which may enhance the uptake and translocation of the systemic herbicide.

  • Antagonism: Antagonism can occur due to chemical or physiological interactions. For instance, a broadleaf herbicide might interfere with the absorption or translocation of a grass-specific herbicide when tank-mixed.

Conclusion

The evaluation of tank mixtures is a complex but essential process for optimizing weed management strategies. While specific quantitative data for this compound tank mixtures is not widely available in public literature, the principles and methodologies for assessing such interactions are well-established. The illustrative data presented in this guide serves as a template for researchers to structure their own studies. Further research into the synergistic and antagonistic effects of this compound with a broader range of herbicides is warranted to unlock its full potential in integrated weed management programs.

References

Field Trial Validation of Flufenpyr-ethyl: A Comparative Guide to Efficacy on Key Broadleaf Weeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flufenpyr-ethyl is a post-emergence contact herbicide engineered for the control of a variety of broadleaf weeds in several key agricultural crops, including corn, soybeans, and potatoes.[1] Its mechanism of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the chlorophyll biosynthesis pathway in plants.[1] This guide provides a comparative analysis of this compound's performance, supported by available experimental data, to offer an objective overview for research and development professionals.

Efficacy of this compound on Specific Weed Species

While extensive, publicly available, peer-reviewed field trial data quantifying the specific efficacy of this compound on a wide range of individual weed species is limited, existing information indicates its effectiveness against several economically important broadleaf weeds. The primary targets mentioned in technical literature include species from the Ipomoea (morning glory) and Abutilon (velvetleaf) genera.[2]

To provide a framework for comparison, the following table summarizes the efficacy of a representative PPO-inhibiting herbicide, Flumioxazin (Valor® SX), on common agricultural weeds. This data illustrates the typical performance that can be expected from a PPO inhibitor, though direct equivalence with this compound cannot be assumed without head-to-head trials.

Weed SpeciesCommon NameEfficacy of Flumioxazin (Valor® SX)
Amaranthus palmeriPalmer amaranthExcellent pre-emergence control[3]
Amaranthus tuberculatusWaterhempExcellent pre-emergence control[3]
Chenopodium albumCommon LambsquartersGood to Excellent pre-emergence control[3]
Abutilon theophrastiVelvetleafGood pre-emergence control[3]
Ipomoea spp.Morning gloryFair to Good pre-emergence control
Taraxacum officinaleDandelionGood to Excellent pre-emergence control[3]
Conyza canadensisMarestailGood to Excellent pre-emergence control[3]

Comparative Performance with Other Herbicides

The following table presents a hypothetical comparison based on the known activities of different herbicide classes against key weed species. This is intended to illustrate how this compound would be positioned in a weed management program.

Herbicide ClassActive Ingredient ExampleAbutilon theophrasti (Velvetleaf)Ipomoea spp. (Morning glory)
PPO Inhibitor This compound Effective Effective
PPO InhibitorFlumioxazinGood (Pre-emergence)[3]Fair to Good (Pre-emergence)
ALS InhibitorImazethapyrGood to ExcellentPoor to Fair
Synthetic AuxinDicambaExcellentGood to Excellent
GlyphosateGlyphosateFair to GoodFair to Good

Experimental Protocols

A standardized protocol for conducting field trials to evaluate the efficacy of post-emergence herbicides like this compound is essential for generating reliable and comparable data. The following methodology outlines a typical experimental design.

1. Experimental Design and Site Selection:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Sufficiently large to minimize edge effects (e.g., 3m x 10m).

  • Site Selection: A field with a known history of uniform and moderate-to-heavy infestation of the target weed species.

2. Treatments and Application:

  • Herbicide Rates: Include a range of application rates for this compound (e.g., 0.5x, 1x, and 2x the recommended rate) to determine the dose-response relationship.

  • Comparative Herbicides: Include one or more industry-standard herbicides for the target weeds as positive controls.

  • Untreated Control: An untreated check plot within each replication is mandatory for comparison.

  • Application: Herbicides should be applied using a calibrated research plot sprayer at a specified weed growth stage (e.g., 2-4 true leaves). Application parameters such as spray volume, pressure, and nozzle type must be recorded.

3. Data Collection and Assessment:

  • Weed Control: Visual assessment of percent weed control should be conducted at multiple intervals after treatment (e.g., 7, 14, 28, and 56 days after treatment - DAT).

  • Crop Injury: Visual assessment of crop phytotoxicity (e.g., stunting, chlorosis, necrosis) should be recorded at the same intervals as weed control assessments.

  • Weed Biomass: At a specified time point (e.g., 28 DAT), weeds from a designated quadrat within each plot can be harvested, dried, and weighed to provide quantitative efficacy data.

  • Yield: Crop yield should be determined at the end of the growing season to assess the impact of weed control on productivity.

4. Statistical Analysis:

  • All collected data should be subjected to Analysis of Variance (ANOVA).

  • Mean separation tests (e.g., Tukey's HSD) should be used to determine statistically significant differences between treatment means.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the processes involved in the validation and action of this compound, the following diagrams are provided.

G cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Data Collection cluster_3 Post-Trial site_selection Site Selection (Uniform Weed Infestation) exp_design Experimental Design (Randomized Complete Block) site_selection->exp_design treatment_plan Treatment Plan (Rates & Controls) exp_design->treatment_plan plot_establishment Plot Establishment treatment_plan->plot_establishment herbicide_app Herbicide Application (Calibrated Sprayer) plot_establishment->herbicide_app visual_assessment Visual Assessments (% Control, % Injury) herbicide_app->visual_assessment biomass_measurement Weed Biomass Measurement visual_assessment->biomass_measurement yield_data Crop Yield Data biomass_measurement->yield_data stat_analysis Statistical Analysis (ANOVA) yield_data->stat_analysis reporting Reporting & Conclusion stat_analysis->reporting

Experimental Workflow for Herbicide Efficacy Trials.

G cluster_pathway Chlorophyll Biosynthesis Pathway cluster_inhibition cluster_damage Cellular Damage Cascade Glutamate Glutamate ALA 5-Aminolevulinate Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrin_IX Protoporphyrin IX Mg_Protoporphyrin_IX Mg-Protoporphyrin IX Protoporphyrin_IX->Mg_Protoporphyrin_IX ROS Reactive Oxygen Species (Singlet Oxygen) Protoporphyrin_IX->ROS Light + O₂ Chlorophyll Chlorophyll Mg_Protoporphyrin_IX->Chlorophyll Flufenpyr This compound Flufenpyr->PPO Inhibits PPO->Protoporphyrin_IX Catalyzes Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Cell Membrane Disruption Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Leakage & Necrosis Membrane_Damage->Cell_Death

Signaling Pathway of PPO-Inhibiting Herbicides.

References

Comparative Analysis of Flufenpyr-ethyl Degradation in Different Soil Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of agrochemicals like Flufenpyr-ethyl is paramount for assessing ecological impact and ensuring regulatory compliance. This guide provides a comparative analysis of this compound degradation in various soil types, synthesizing available data and outlining key experimental protocols.

Factors Influencing this compound Degradation in Soil

The degradation of this compound in soil is a complex process involving both biotic and abiotic pathways. The rate of degradation, often expressed as a half-life (DT50), can vary significantly under different environmental conditions.

  • Soil Texture: The relative proportions of sand, silt, and clay influence pesticide mobility and degradation. Soils with higher clay and organic matter content tend to exhibit stronger adsorption of pesticides, which can sometimes reduce their bioavailability for microbial degradation, potentially increasing their persistence.[1][2] Conversely, in some cases, higher organic matter can support a more active microbial community, leading to faster degradation.

  • Soil Organic Matter: Organic matter is a key factor in the adsorption of many herbicides. Higher organic matter content generally leads to greater adsorption, which can decrease the concentration of the herbicide in the soil solution and thus its availability for leaching and microbial breakdown.[3]

  • Soil pH: The pH of the soil can affect the chemical stability of pesticides and the activity of soil microorganisms. For some classes of herbicides, degradation rates are pH-dependent.[1]

  • Microbial Activity: The primary route of degradation for many organic pesticides in soil is microbial metabolism.[3] The abundance and diversity of soil microorganisms, which are influenced by soil type, organic matter, moisture, and temperature, play a critical role in the breakdown of this compound.

  • Temperature and Moisture: Higher temperatures generally accelerate chemical reactions and microbial metabolism, leading to faster degradation rates. Soil moisture is also crucial, as it affects microbial activity and the dissolution of the herbicide.[3]

Comparative Degradation Rates: An Illustrative Analysis

While specific half-life data for this compound in different soil types is not available from the conducted searches, data from other herbicides with an ethyl ester functional group can provide an indication of expected trends. For example, a study on oxyfluorfen demonstrated a shorter half-life in sandy soil compared to clayey soil, suggesting faster degradation in lighter textured soils.[4][5]

Based on these principles, a hypothetical comparative table for this compound degradation is presented below to illustrate the expected relative persistence in different soil types. It is crucial to note that these are estimated values for illustrative purposes and must be confirmed by specific experimental studies.

Soil TypePredominant TextureOrganic Matter ContentExpected Relative Half-Life (DT50) of this compoundRationale
Sandy LoamSandLow to MediumShorterLower adsorption due to less clay and organic matter may increase bioavailability for microbial degradation and potential for leaching.
Silt LoamSiltMediumIntermediateBalanced properties of water retention and aeration, supporting microbial activity. Adsorption is moderate.
Clay LoamClayMedium to HighLongerHigher clay and organic matter content can lead to stronger adsorption, potentially reducing bioavailability for degradation.
Experimental Protocols for Assessing this compound Degradation

To generate robust comparative data, standardized experimental protocols are essential. The following outlines a typical methodology for a terrestrial field dissipation study, a key requirement for pesticide registration.[6][7][8]

1. Soil Characterization:

  • Collect and characterize representative soil samples from different agricultural regions.

  • Analyze key soil properties including texture (sand, silt, clay content), organic matter content, pH, cation exchange capacity (CEC), and microbial biomass.

2. Experimental Setup:

  • Establish field plots on the selected soil types.

  • Apply this compound at a known concentration, typically corresponding to the recommended application rate.

  • Include untreated control plots for comparison.

3. Sample Collection:

  • Collect soil cores from treated and control plots at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days after application).

  • Sample at different soil depths (e.g., 0-10 cm, 10-20 cm) to assess leaching potential.

4. Sample Extraction and Analysis:

  • Extract this compound and its potential metabolites from the soil samples using an appropriate solvent system (e.g., as per established analytical methods).[9]

  • Clean up the extracts to remove interfering substances.

  • Quantify the concentration of this compound and its metabolites using analytical instrumentation such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]

5. Data Analysis:

  • Plot the concentration of this compound over time for each soil type.

  • Calculate the degradation rate constant (k) and the half-life (DT50) using first-order kinetics or other appropriate models.[10]

  • Identify and quantify the major degradation products. The primary metabolite of this compound in animal metabolism is S-3153acid ([2-chloro-4-fluoro-5-(5-methyl-6-oxo-4-trifluoromethyl-1,6-dihydropyridazin-1-yl)phenoxy]-acetic acid), which should be a target analyte in soil metabolism studies.[2]

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in a comparative analysis of this compound degradation in soil.

G Experimental Workflow for this compound Soil Degradation Analysis cluster_0 Field Preparation and Application cluster_1 Sample Collection and Processing cluster_2 Analytical Procedure cluster_3 Data Analysis and Interpretation Site_Selection Select Diverse Soil Types (e.g., Sandy Loam, Clay Loam) Plot_Establishment Establish Field Plots (Treated and Control) Site_Selection->Plot_Establishment Herbicide_Application Apply this compound at a Known Rate Plot_Establishment->Herbicide_Application Soil_Sampling Collect Soil Cores at Timed Intervals Herbicide_Application->Soil_Sampling Sample_Preparation Homogenize, Sieve, and Store Samples Soil_Sampling->Sample_Preparation Extraction Solvent Extraction of This compound & Metabolites Sample_Preparation->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis GC-MS or LC-MS/MS Quantification Cleanup->Analysis Degradation_Kinetics Calculate Half-life (DT50) and Degradation Rate (k) Analysis->Degradation_Kinetics Comparative_Analysis Compare Degradation Across Different Soil Types Degradation_Kinetics->Comparative_Analysis Metabolite_ID Identify and Quantify Degradation Products Metabolite_ID->Comparative_Analysis

Caption: Workflow for a terrestrial field dissipation study of this compound.

G Factors Influencing this compound Degradation in Soil cluster_soil Soil Properties cluster_environment Environmental Conditions cluster_biotic Biotic Factors Flufenpyr_Degradation This compound Degradation Rate Soil_Texture Soil Texture (Sand, Silt, Clay) Soil_Texture->Flufenpyr_Degradation Organic_Matter Organic Matter Organic_Matter->Flufenpyr_Degradation Soil_pH Soil pH Soil_pH->Flufenpyr_Degradation Temperature Temperature Temperature->Flufenpyr_Degradation Moisture Moisture Moisture->Flufenpyr_Degradation Microbial_Activity Microbial Activity Microbial_Activity->Flufenpyr_Degradation

Caption: Key factors influencing the degradation rate of this compound in soil.

This guide underscores the importance of conducting soil-specific degradation studies for this compound to accurately assess its environmental persistence. By following standardized protocols and considering the influential factors outlined, researchers can generate the necessary data to support robust environmental risk assessments and ensure the sustainable use of this herbicide.

References

Assessing the environmental impact of Flufenpyr-ethyl compared to glyphosate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the environmental impact of the herbicide Flufenpyr-ethyl in comparison to the widely used glyphosate reveals distinct differences in their ecotoxicological profiles and environmental fate. While extensive data is available for glyphosate, information on this compound, a protoporphyrinogen oxidase inhibitor, is less prevalent in publicly accessible literature, primarily residing in regulatory agency assessments.

This guide provides a comparative analysis of these two herbicides, drawing on available experimental data to inform researchers, scientists, and drug development professionals.

Executive Summary of Environmental Impact

ParameterThis compoundGlyphosate
Mechanism of Action Protoporphyrinogen oxidase (PPO) inhibitor[1]EPSP synthase inhibitor
Soil Persistence (Half-life) Data not readily available in public literature; regulatory assessments exist.Highly variable, typically 3 to 249 days depending on soil type and environmental conditions.[2]
Aquatic Ecotoxicity Moderate hazard to fish and aquatic invertebrates indicated by regulatory bodies.[3][4]Generally low to moderate toxicity to fish; formulations can be more toxic to aquatic invertebrates.[5]
Toxicity to Bees Moderate hazard indicated by regulatory bodies.[3]Can be directly toxic at field-relevant concentrations and cause sublethal effects, such as impaired foraging and navigation.[6][7][8]
Toxicity to Earthworms Data not readily available in public literature.Studies suggest a low risk of acute toxicity at recommended application rates.[9]
Regulatory Status Registered in the US for specific crops.[10][11]Widely registered globally, with ongoing reviews and some restrictions in certain regions.

Detailed Environmental Fate and Ecotoxicity

Soil Persistence and Impact on Soil Biota

Glyphosate: The persistence of glyphosate in soil is highly variable, with a reported half-life ranging from as little as 3 days to as long as 249 days.[2] The average field half-life is often cited as being between 30 and 60 days.[12] Degradation is primarily mediated by soil microorganisms.[13] While some studies suggest that glyphosate has minimal long-term impact on soil microbial communities, others indicate it can alter the composition of these communities.[13] For earthworms, research suggests a low risk of acute toxicity from glyphosate at standard application rates.[9]

Aquatic Ecotoxicity

Glyphosate: The aquatic toxicity of glyphosate varies depending on the formulation and the species being tested. Technical grade glyphosate is generally considered to have low to moderate toxicity to fish.[5] However, some commercial formulations containing certain surfactants can be significantly more toxic to aquatic invertebrates. The Canadian Council of Ministers of the Environment has established a short-term freshwater quality guideline of 27,000 µg a.i./L for glyphosate to protect aquatic life.[5] The U.S. EPA also provides aquatic life benchmarks for glyphosate and its degradates.[14][15]

Effects on Non-Target Terrestrial Organisms

Glyphosate: There is growing evidence that glyphosate can have adverse effects on non-target terrestrial organisms, particularly bees. Studies have shown that glyphosate can be directly toxic to bees at concentrations found in the field and can also have sublethal effects, including disrupting their gut microbiome, impairing navigation and foraging behavior, and negatively impacting learning and memory.[6][7][8][16]

This compound: The AERU database indicates a "moderate" hazard for this compound to bees.[3] The U.S. EPA's registration review for this compound identified the need for a risk assessment for pollinators.[10] However, detailed public studies on the specific impacts of this compound on bees and other terrestrial invertebrates are scarce.

Experimental Protocols

Detailed experimental protocols for the environmental impact assessment of this compound are not widely published. The methodologies used for its registration would be contained within the proprietary studies submitted to regulatory agencies like the U.S. EPA.

For glyphosate, a vast body of literature exists detailing the experimental protocols used to assess its environmental impact. These typically follow standardized OECD (Organisation for Economic Co-operation and Development) guidelines for testing chemical toxicity to various organisms and for determining environmental fate parameters like soil degradation and water photolysis.

Signaling Pathways and Logical Relationships

The mode of action of these two herbicides is fundamentally different, which dictates their biological targets and potential non-target effects.

Herbicide Mode of Action cluster_glyphosate Glyphosate cluster_flufenpyr This compound Glyphosate Glyphosate EPSPS EPSP Synthase Glyphosate->EPSPS Inhibits Aromatic_AA Aromatic Amino Acid (Tryptophan, Tyrosine, Phenylalanine) EPSPS->Aromatic_AA Catalyzes Protein_Synthesis Protein Synthesis Aromatic_AA->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Flufenpyr This compound PPO Protoporphyrinogen Oxidase (PPO) Flufenpyr->PPO Inhibits Protoporphyrin_IX Protoporphyrin IX Accumulation PPO->Protoporphyrin_IX Prevents oxidation of Protoporphyrinogen IX ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Leads to Cell_Membrane Cell Membrane Damage ROS->Cell_Membrane Plant_Death Plant Death Cell_Membrane->Plant_Death

Figure 1: Simplified mode of action for Glyphosate and this compound.

The following diagram illustrates a general workflow for assessing the environmental risk of a herbicide.

Environmental Risk Assessment Workflow cluster_studies Environmental Fate & Ecotoxicity Studies cluster_assessment Risk Assessment cluster_management Risk Management Soil_Persistence Soil Persistence (Half-life, Degradation Products) Exposure_Assessment Exposure Assessment (Predicted Environmental Concentration) Soil_Persistence->Exposure_Assessment Aquatic_Fate Aquatic Fate (Hydrolysis, Photolysis) Aquatic_Fate->Exposure_Assessment Non_Target_Toxicity Non-Target Organism Toxicity (Aquatic, Terrestrial) Effects_Assessment Effects Assessment (Toxicity Endpoints, e.g., LC50) Non_Target_Toxicity->Effects_Assessment Risk_Characterization Risk Characterization (Risk Quotient) Exposure_Assessment->Risk_Characterization Effects_Assessment->Risk_Characterization Regulatory_Decision Regulatory Decision (Registration, Restrictions) Risk_Characterization->Regulatory_Decision Mitigation_Measures Mitigation Measures Regulatory_Decision->Mitigation_Measures

Figure 2: General workflow for herbicide environmental risk assessment.

References

Safety Operating Guide

Proper Disposal of Flufenpyr-ethyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Flufenpyr-ethyl is paramount for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, adhering to regulatory frameworks and promoting best practices in chemical handling.

This compound is a contact herbicide ingredient found in products such as Axiom® DF Herbicide.[1] Proper disposal of pesticides is regulated by federal laws including the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[2] It is crucial to follow the specific disposal instructions provided on the product label.[3]

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety glasses or goggles, and a lab coat. In case of a spill, contain the material to prevent it from entering drains or waterways.[4]

Disposal of this compound Waste

The primary directive for the disposal of any pesticide is to adhere to the instructions on the product label.[3] For products containing this compound, such as Axiom® DF Herbicide, the label specifies that "wastes resulting from the use of this product may be disposed of on site or at an approved waste disposal facility."[5][6]

For Unused or Unwanted Product:

  • Minimize Waste: The most environmentally responsible approach is to avoid generating excess product. Calculate the required amount for your experiment accurately to prevent leftovers.[7]

  • On-site Use: If you have a small amount of leftover diluted product, it may be permissible to apply it to a labeled site, according to the product's intended use.[8] However, this is generally not a feasible option in a laboratory setting.

  • Approved Waste Disposal Facility: For undiluted or unwanted this compound, the recommended disposal method is through an approved hazardous waste disposal facility.[5][6] Contact your institution's Environmental Health and Safety (EHS) department to identify the designated waste contractor.

Container Disposal:

Properly managing the empty container is a critical step in the disposal process. For non-refillable containers of products like Axiom® DF Herbicide, the following triple-rinse procedure is mandatory:[5][6]

  • Empty the Container: Ensure the container is completely empty, allowing it to drain for at least 30 seconds.

  • First Rinse: Fill the container about one-quarter full with water and securely replace the cap. Shake for 10 seconds. Pour the rinsate into the application equipment or a mix tank, or store it for later use or disposal. Drain for 30 seconds after the flow begins to drip.

  • Second and Third Rinses: Repeat the rinsing procedure two more times.

  • Final Disposal: Once triple-rinsed, the container should be punctured to prevent reuse.[4] It can then be offered for recycling or reconditioning, or disposed of in a sanitary landfill, or by other procedures approved by state and local authorities.[5][6]

Regulatory Considerations

Under the Resource Conservation and Recovery Act (RCRA), a pesticide waste may be classified as hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity). While this compound is not explicitly listed as a hazardous waste, it is the generator's responsibility to determine if the waste exhibits any hazardous characteristics. The Safety Data Sheet (SDS) for a product containing this compound should be consulted for this determination. If the waste is determined to be hazardous, it must be managed in accordance with RCRA regulations.

Many states offer "Clean Sweep" or pesticide disposal assistance programs that provide a free and safe way for users to dispose of unwanted or unusable pesticides.[9][10][11] Contact your state's pesticide or environmental control agency for information on programs in your area.[2]

Quantitative Data Summary

ParameterGuideline/SpecificationSource
Container RinsingTriple-rinse procedure[5][6]
Rinsate AdditionAdd rinsate to spray tank or store for later use/disposal[5][6]
Final Container StatePuncture to prevent reuse[4]

Experimental Protocols

The standard experimental protocol for preparing a pesticide container for disposal is the Triple-Rinse Method .

Objective: To ensure the container is free of residual pesticide to a level that allows for safe disposal or recycling.

Materials:

  • Empty pesticide container

  • Water source

  • Personal Protective Equipment (PPE) as specified on the product label

  • Collection vessel for rinsate (e.g., application equipment, mix tank)

Procedure:

  • Initial Draining: Completely empty the contents of the pesticide container into the application equipment. Allow the container to drain for an additional 30 seconds after the flow has been reduced to drips.

  • First Rinse: Add water to the container until it is approximately 25% full.

  • Agitation: Securely fasten the cap and agitate the container for a minimum of 30 seconds. This can involve shaking, rolling, or inverting the container to ensure all interior surfaces are rinsed.

  • Rinsate Collection: Carefully pour the rinsate from the container into the application equipment or a designated collection vessel. Allow the container to drain for another 30 seconds.

  • Repeat: Repeat steps 2 through 4 two more times to complete the triple rinse.

  • Final Preparation: After the third rinse, the container should be punctured to render it unusable for other purposes. It is now ready for disposal or recycling according to local regulations.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Flufenpyr_Ethyl_Disposal cluster_start Start cluster_assess Assessment cluster_product Product Disposal cluster_container Container Disposal start This compound Waste assess_waste Unused Product or Empty Container? start->assess_waste check_label Consult Product Label & SDS assess_waste->check_label Unused Product triple_rinse Triple-Rinse Container assess_waste->triple_rinse Empty Container hazardous_waste Hazardous Waste Facility check_label->hazardous_waste clean_sweep State 'Clean Sweep' Program check_label->clean_sweep puncture Puncture Container triple_rinse->puncture recycle Recycle/Recondition puncture->recycle landfill Sanitary Landfill puncture->landfill

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Flufenpyr-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research and development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Flufenpyr-ethyl, ensuring the protection of researchers and the integrity of experimental outcomes.

Personal Protective Equipment (PPE) and Safety Parameters

A meticulous approach to personal protection is the first line of defense against potential exposure. The following table summarizes the recommended PPE and known safety parameters for this compound.

ParameterSpecificationSource(s)
Eye Protection Chemical safety glasses with side shields or a face shield. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemical-resistant gloves. Nitrile, butyl, or neoprene gloves are recommended for good protection against both dry and liquid pesticides. Inspect gloves for any damage before use and dispose of them properly after handling the chemical.[1]
Body Protection A chemical-resistant suit that covers the entire body. When there is a risk of splashing, a chemical-resistant apron should be worn over the suit.[1]
Respiratory Protection For handling that may generate vapors or aerosols, a NIOSH/MSHA-approved air-purifying respirator with an organic vapor cartridge is recommended. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used where risk assessment shows it is appropriate.[1]
Occupational Exposure Limits No specific occupational exposure limit (OEL) has been established. However, the EPA has noted that inhalation risk estimates were not of concern in their assessments.[2]

Operational Plan for Safe Handling

Adherence to a strict operational protocol minimizes the risk of accidental exposure and ensures a safe laboratory environment.

1. Preparation:

  • Area Designation: Designate a specific, well-ventilated area, preferably a chemical fume hood, for handling this compound.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily accessible.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.

2. Handling:

  • Donning PPE: Put on all required PPE in the correct order: gown/suit, then gloves, then eye and face protection, and finally, the respirator.

  • Weighing and Transfer: Conduct all weighing and transferring of this compound within the designated chemical fume hood to contain any dust or vapors.

  • Avoid Contact: Take care to avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.

3. Post-Handling and Cleanup:

  • Decontamination: Thoroughly clean all surfaces and equipment that came into contact with this compound using an appropriate solvent and then soap and water.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid contaminating your skin or clothing. Gloves should be removed last.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

1. Waste Segregation:

  • Chemical Waste: Unused or excess this compound should be collected in a designated, labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.

2. Container Management:

  • Triple-Rinse Procedure: For empty containers of liquid formulations, a triple-rinse procedure should be followed.

    • Fill the container one-quarter full with a suitable solvent (e.g., acetone or methanol).

    • Securely cap and shake the container for at least 30 seconds.

    • Empty the rinsate into a designated hazardous waste container. Repeat this process two more times.

  • Puncturing: After triple-rinsing, puncture the container to prevent reuse.

3. Final Disposal:

  • All hazardous waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.

Emergency Response Workflow for a this compound Spill

The following diagram outlines the logical steps to be taken in the event of a chemical spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Assessment & Preparation cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Procedures Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size & Hazard Isolate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill with Absorbent Material Don_PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect Contaminated Material Neutralize->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for handling a this compound spill.

References

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